5'-Deoxyadenosine
説明
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
main heading DEOXYADENOSINE refers to the 3' cpd
Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIMTFOTBMPFP-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036031 | |
| Record name | 5'-Deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5'-Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4754-39-6 | |
| Record name | 5′-Deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4754-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-DEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0TYC8Y5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213.0 - 214.5 °C | |
| Record name | 5'-Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5'-Deoxyadenosine: A Core Byproduct of Radical SAM Enzymology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The radical S-adenosyl-L-methionine (SAM) enzyme superfamily, with over 100,000 homologous members, catalyzes a vast array of essential and chemically challenging reactions across all domains of life.[1][2] A unifying feature of nearly all radical SAM enzymes is the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). This radical initiates catalysis, typically by abstracting a hydrogen atom from a substrate, which in turn produces 5'-deoxyadenosine (5'-dAdo) as a stoichiometric byproduct.[3][4] Beyond its role in the catalytic cycle, 5'-dAdo is also generated through "abortive cleavage" or "uncoupled" reactions, where the 5'-dAdo• radical is quenched without substrate turnover.[4] Accumulation of 5'-dAdo is detrimental to cells as it acts as an inhibitor of radical SAM enzymes.[1][5] Consequently, organisms have evolved sophisticated salvage pathways to recycle or dispose of this toxic metabolite. This guide provides a comprehensive technical overview of 5'-dAdo's formation, its metabolic fate, and its biological implications, with a focus on quantitative data, experimental methodologies, and key biochemical pathways.
Generation of this compound by Radical SAM Enzymes
The canonical mechanism of radical SAM enzymes involves the binding of SAM to a [4Fe-4S] cluster within the enzyme's active site.[4] A one-electron reduction of this cluster facilitates the reductive cleavage of the C5'-S bond of SAM, generating methionine and the highly reactive 5'-deoxyadenosyl radical.[6] This radical then abstracts a hydrogen atom from the substrate, initiating the specific reaction catalyzed by the enzyme and forming this compound as a stable byproduct.[4]
Diagram: Generalized Mechanism of Radical SAM Enzymes
Caption: Generalized mechanism of 5'-dAdo formation by radical SAM enzymes.
Stoichiometry and Uncoupled Formation
While 5'-dAdo is a product of the primary catalytic cycle, its formation is not always coupled to product generation. In the absence of a substrate or when using certain artificial reducing agents, radical SAM enzymes can catalyze the "abortive cleavage" of SAM, leading to the formation of 5'-dAdo without substrate modification.[4][7] This uncoupled reaction is an important consideration in in vitro enzyme assays.
The stoichiometry of SAM cleavage, and thus 5'-dAdo production, varies depending on the specific radical SAM enzyme and its catalytic cycle. For instance, enzymes like biotin (B1667282) synthase and lipoyl synthase, which insert two sulfur atoms into their substrates, are believed to consume two equivalents of SAM to produce one equivalent of their respective products, thereby generating two molecules of 5'-dAdo per product molecule.[8][9][10]
| Enzyme Family | Substrate | Product | SAM Consumed per Product | 5'-dAdo Produced per Product | Reference |
| Biotin Synthase (BioB) | Dethiobiotin | Biotin | 2 | 2 | [8] |
| Lipoyl Synthase (LipA) | Octanoyl-ACP | Lipoyl-ACP | 2 | 2 | [9][10] |
| General Radical SAM Enzymes | R-H | R-X | 1 | 1 | [4] |
Table 1: Stoichiometry of this compound Production by Select Radical SAM Enzymes. This table highlights enzymes with known SAM consumption stoichiometry. For many radical SAM enzymes, a 1:1 ratio is assumed for productive turnover.
Metabolic Fate of this compound
The accumulation of 5'-dAdo is toxic to cells due to its inhibitory effect on radical SAM enzymes.[1][5] Therefore, efficient salvage pathways have evolved to metabolize this byproduct. These pathways not only detoxify 5'-dAdo but can also recycle its components into central metabolism.
The Dihydroxyacetone Phosphate (B84403) (DHAP) Shunt
A primary route for 5'-dAdo salvage in many bacteria is the Dihydroxyacetone Phosphate (DHAP) shunt.[2][11] This pathway can be carried out by a dedicated set of enzymes (DrdK, DrdI, DrdA) or by promiscuous enzymes from the methionine salvage pathway (MtnP/MtnN, MtnK, MtnA, MtnB).[2] The key steps are:
-
Phosphorolysis or Nucleoside Cleavage and Phosphorylation: 5'-dAdo is converted to 5-deoxyribose-1-phosphate (5dR-1P). This can occur in a single step catalyzed by a phosphorylase or in two steps involving a nucleosidase followed by a kinase.[11]
-
Isomerization: 5-deoxyribose-1-phosphate is isomerized to 5-deoxyribulose-1-phosphate.
-
Aldol Cleavage: 5-deoxyribulose-1-phosphate is cleaved by an aldolase (B8822740) to yield dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499).[11]
DHAP can then enter glycolysis, and acetaldehyde can be further metabolized.
Diagram: this compound Salvage via the DHAP Shunt
Caption: The DHAP shunt pathway for the metabolic salvage of 5'-dAdo.
Alternative Salvage Pathway in Cyanobacteria
In the unicellular cyanobacterium Synechococcus elongatus, an alternative salvage pathway for 5'-dAdo has been identified that leads to the production of bioactive compounds.[5][12] In this pathway, 5'-dAdo is converted to 5-deoxyribose, which is then used to synthesize and excrete 7-deoxysedoheptulose.[5][12] This unusual deoxy-sugar acts as an antimetabolite of the shikimate pathway, giving the organism a competitive advantage.[12]
Biological Significance and Therapeutic Implications
The primary biological significance of 5'-dAdo metabolism lies in the necessity to prevent its accumulation and the resulting inhibition of essential radical SAM enzymes.[1][5] However, the salvage pathways themselves can have further implications. The DHAP shunt, for example, allows some pathogenic bacteria to use 5'-dAdo and related nucleosides as a carbon and energy source, potentially contributing to their survival in host environments.
From a therapeutic perspective, the enzymes involved in 5'-dAdo metabolism could be potential drug targets. Inhibiting the salvage pathways in pathogenic organisms could lead to the accumulation of toxic 5'-dAdo, thereby hindering their growth. Conversely, understanding the inhibitory properties of 5'-dAdo and its analogs on specific radical SAM enzymes could inform the design of novel antibiotics or other therapeutic agents. For example, 5'-amino-5'-deoxyadenosine (B1666341) has been used as a lead compound for the development of potent adenosine (B11128) kinase inhibitors.[1][13]
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
The quantification of 5'-dAdo in enzymatic assays is crucial for studying the kinetics and stoichiometry of radical SAM enzymes. Reversed-phase HPLC is a common and robust method for this purpose.
Diagram: Experimental Workflow for 5'-dAdo Quantification
Caption: A typical workflow for the quantification of 5'-dAdo from a radical SAM enzyme assay.
Detailed Methodology:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound (commercially available) of known concentration in the assay buffer.
-
Generate a series of dilutions from the stock solution to create standards ranging from the expected low to high concentrations in the enzymatic assay.
-
Inject each standard onto the HPLC system to generate a standard curve of peak area versus concentration.
-
-
Enzymatic Reaction:
-
Set up the radical SAM enzyme reaction in an anaerobic environment if the enzyme is oxygen-sensitive.
-
The reaction mixture should contain the purified enzyme, S-adenosyl-L-methionine (SAM), the substrate (if studying coupled turnover), a suitable reducing system (e.g., sodium dithionite (B78146) or a physiological reductant system), and buffer.
-
Initiate the reaction by adding one of the components (e.g., SAM or the enzyme).
-
Incubate the reaction at the optimal temperature for a defined period.
-
-
Sample Preparation for HPLC:
-
Quench the reaction at various time points by adding a quenching solution (e.g., trichloroacetic acid to a final concentration of 5-10%) or by heat inactivation.
-
Centrifuge the quenched reaction mixture at high speed (e.g., >13,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used for nucleoside separation.[14][15]
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common.[14][16] For example, a simple mobile phase could be a mixture of water, acetonitrile, and an ammonium formate buffer.[14]
-
Detection: Monitor the elution profile using a UV detector at 260 nm, the absorbance maximum for adenosine and its derivatives.[14]
-
Injection Volume: Inject a fixed volume of the filtered supernatant.
-
-
Data Analysis:
-
Identify the 5'-dAdo peak in the chromatogram based on its retention time, which should match that of the 5'-dAdo standard.
-
Integrate the peak area of the 5'-dAdo peak.
-
Determine the concentration of 5'-dAdo in the sample by using the standard curve generated in step 1.
-
Conclusion and Future Directions
This compound is an integral, yet often overlooked, component of radical SAM enzyme chemistry. Its formation as a byproduct is a direct consequence of the radical-generating mechanism of this vast enzyme superfamily. The cellular necessity to manage this potentially toxic metabolite has led to the evolution of elegant salvage pathways that are deeply integrated with central metabolism. While significant progress has been made in understanding the generation and metabolic fate of 5'-dAdo, several areas warrant further investigation. A systematic, quantitative analysis of 5'-dAdo production, both from productive turnover and abortive cleavage, across a wider range of radical SAM enzymes would provide a more complete picture of the metabolic burden imposed by these enzymes. Furthermore, while its role as an inhibitor is established, the potential for 5'-dAdo or its downstream metabolites to act as signaling molecules that regulate metabolic pathways remains an intriguing and underexplored area of research. Continued investigation into the enzymology and metabolism of this compound will undoubtedly provide valuable insights for drug development, particularly in the context of infectious diseases where radical SAM enzymes and their associated metabolic pathways represent promising therapeutic targets.
References
- 1. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Not all 5′-deoxyadenosines are created equal: Tracing the provenance of 5′-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and Biological Reduction of the Radical SAM Enzyme 7-Carboxy-7-deazaguanine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 15. HPLC Separation of Guanosine, Deoxyguanosine, Adenosine, Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 16. protocols.io [protocols.io]
5'-Deoxyadenosine: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxyadenosine is a purine (B94841) nucleoside that plays a crucial role in various metabolic pathways. Structurally, it is an analog of adenosine (B11128) where the hydroxyl group at the 5' position of the ribose sugar is replaced by a hydrogen atom. This seemingly minor modification has significant implications for its chemical properties and biological functions. As a byproduct of several enzymatic reactions, particularly those involving S-adenosylmethionine (SAM), understanding the structure and chemical behavior of this compound is essential for researchers in cellular metabolism, enzymology, and drug development. This technical guide provides an in-depth overview of the core structural and chemical properties of this compound, along with detailed experimental protocols and pathway visualizations.
Structure and Physicochemical Properties
This compound consists of an adenine (B156593) base attached to a deoxyribose sugar moiety. The absence of the 5'-hydroxyl group makes it distinct from its parent molecule, adenosine. This structural difference influences its polarity, solubility, and reactivity.
Chemical Structure
-
IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-methyloxolane-3,4-diol[1]
-
Molecular Formula: C₁₀H₁₃N₅O₃[1]
-
Molecular Weight: 251.24 g/mol [1]
The key structural feature is the methyl group at the 5' position of the oxolane (tetrahydrofuran) ring, which replaces the hydroxymethyl group of adenosine.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N₅O₃ | |
| Molecular Weight | 251.24 g/mol | |
| Melting Point | 213.0 - 214.5 °C | [1] |
| Solubility in DMSO | ~15 mg/mL | |
| Solubility in DMF | ~30 mg/mL | |
| Solubility in Water | Sparingly soluble | |
| UV λmax | 259 nm | |
| logP (predicted) | -0.52 |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the purine ring and the remaining hydroxyl groups on the deoxyribose moiety.
-
Stability: this compound is a relatively stable crystalline solid under standard laboratory conditions.
-
Reactivity: The primary sites of reactivity are the amine group on the adenine ring and the secondary hydroxyl groups at the 2' and 3' positions of the deoxyribose. These sites can be targeted for the synthesis of various derivatives. The absence of the 5'-hydroxyl group prevents phosphorylation at this position, a key reaction for adenosine in many biological processes.
Biological Significance and Signaling Pathways
This compound is a key metabolite in the S-adenosylmethionine (SAM) cycle and related pathways. It is a product of radical SAM enzymes, which are involved in a wide range of biochemical transformations. The accumulation of this compound can have inhibitory effects on these enzymes, highlighting the importance of its efficient removal through salvage pathways.
This compound Salvage Pathway
The primary route for the metabolism of this compound is the salvage pathway, which recycles its components. This pathway prevents the accumulation of what would otherwise be a toxic byproduct. The diagram below illustrates a common bacterial this compound salvage pathway.
References
The Pivotal Role of 5'-Deoxyadenosine in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxyadenosine (5'-dAdo) is a crucial metabolite situated at the crossroads of several essential biochemical pathways. Primarily generated as a byproduct of radical S-adenosylmethionine (SAM) enzyme reactions, its intracellular concentration is tightly regulated to prevent cellular toxicity.[1][2] This technical guide provides an in-depth analysis of the metabolic fate of 5'-dAdo, detailing its function in key metabolic and signaling pathways. We will explore the enzymatic reactions governing its synthesis and degradation, present quantitative kinetic data, and provide detailed experimental protocols for its study. Furthermore, this document will illustrate the intricate network of interactions involving 5'-dAdo through comprehensive pathway and workflow diagrams, offering a valuable resource for researchers in metabolism, enzymology, and drug development.
Introduction: The Dual Nature of this compound
This compound is a deoxyribonucleoside that plays a dual role in cellular metabolism. On one hand, it is an unavoidable byproduct of the vast superfamily of radical SAM enzymes, which are critical for a myriad of biochemical transformations, including cofactor biosynthesis, DNA repair, and natural product synthesis.[3][4] On the other hand, the accumulation of 5'-dAdo can be toxic, primarily through the inhibition of the very radical SAM enzymes that produce it, creating a negative feedback loop.[1] This inherent toxicity necessitates efficient salvage pathways to either recycle its components or detoxify the molecule. Understanding these pathways is not only fundamental to comprehending cellular metabolism but also presents opportunities for therapeutic intervention, particularly in diseases with metabolic dysregulation.
Metabolic Pathways Involving this compound
The metabolic processing of 5'-dAdo is crucial for cellular homeostasis. Organisms across all domains of life have evolved sophisticated mechanisms to manage its intracellular levels. The primary routes for 5'-dAdo metabolism are salvage pathways that convert it into useful intermediates or non-toxic products.
The Dihydroxyacetone Phosphate (B84403) (DHAP) Shunt: A Key Salvage Pathway
In many bacteria, the dihydroxyacetone phosphate (DHAP) shunt is a central pathway for the catabolism of 5'-dAdo.[5][6] This pathway efficiently converts the potentially toxic 5'-dAdo into intermediates of central carbon metabolism. The key enzymatic steps are outlined below:
-
Phosphorolysis or Nucleosidic Cleavage: The initial step involves the cleavage of the glycosidic bond of 5'-dAdo. This can be catalyzed by a 5'-methylthioadenosine/5'-deoxyadenosine phosphorylase (MTAP/MTN), yielding adenine (B156593) and 5-deoxyribose-1-phosphate (dR-1-P).[1][3] Alternatively, a nucleosidase can cleave 5'-dAdo to adenine and 5-deoxyribose, which is then phosphorylated to dR-1-P by a specific kinase.[7]
-
Isomerization: 5-deoxyribose-1-phosphate is then isomerized to 5-deoxyribulose-1-phosphate (dRu-1-P) by the enzyme 5-deoxyribose-1-phosphate isomerase (DrdI).[1]
-
Aldol Cleavage: Finally, 5-deoxyribulose-1-phosphate is cleaved by a specific aldolase (B8822740), 5-deoxyribulose-1-phosphate aldolase (DrdA), into dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499).[1][5] DHAP can directly enter glycolysis, while acetaldehyde can be further metabolized.
Figure 1: The Dihydroxyacetone Phosphate (DHAP) Shunt for this compound Catabolism.
Intersection with Purine (B94841) Salvage
The adenine released from the initial cleavage of 5'-dAdo can be salvaged through the purine salvage pathway. Adenine phosphoribosyltransferase (APRT) catalyzes the reaction of adenine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine (B11128) monophosphate (AMP), which can then be re-integrated into the nucleotide pool. This highlights the resource efficiency of these salvage pathways, reclaiming both the sugar and the base moieties of 5'-dAdo.
Quantitative Data on Enzyme Kinetics
The efficiency of 5'-dAdo metabolism is determined by the kinetic parameters of the enzymes involved. While comprehensive kinetic data for all enzymes with 5'-dAdo as a substrate is not always available, studies on homologous enzymes and related substrates provide valuable insights.
| Enzyme | Substrate | Organism | Km (µM) | kcat (s⁻¹) | Reference |
| 5'-Methylthioadenosine Phosphorylase | This compound | Homo sapiens | ~10 | - | [8] |
| 5'-Methylthioadenosine Phosphorylase | 5'-Methylthioadenosine | Homo sapiens | 1.5 | 25 | [9] |
| Deoxyadenosine (B7792050) Kinase | Deoxyadenosine | Mycoplasma mycoides | - | - | [10] |
| Deoxyadenosine Kinase | Deoxyadenosine | Staphylococcus aureus | 2.8 | - | [7] |
Table 1: Kinetic Parameters of Key Enzymes in this compound and Related Metabolism. Note: Data for 5'-dAdo as a substrate is limited; values for related substrates are provided for comparison. "-" indicates data not available in the cited literature.
Impact on Signaling Pathways
The accumulation of this compound and its metabolites can have significant repercussions for cellular signaling, primarily through the modulation of purinergic signaling and cAMP-dependent pathways.
Adenosine Receptor Signaling and cAMP Modulation
Elevated levels of adenosine, which can be influenced by the flux through purine salvage pathways, can activate adenosine receptors, leading to changes in intracellular cyclic AMP (cAMP) levels.[1][6] Specifically, the activation of A2A and A2B adenosine receptors stimulates adenylyl cyclase, increasing cAMP production. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate a multitude of downstream targets, affecting processes such as gene expression, cell growth, and immune responses.[11][12] The accumulation of 5'-dAdo-derived adenosine can thus indirectly perturb these critical signaling cascades.
Figure 2: this compound-Derived Adenosine Modulates cAMP Signaling.
Experimental Protocols
To facilitate the study of this compound metabolism, this section provides detailed methodologies for key experiments.
Quantification of this compound in Cell Culture Supernatants by HPLC
This protocol describes a method for the quantification of extracellular 5'-dAdo using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[2][13]
Materials:
-
Cell culture supernatant
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K₂CO₃), 2 M
-
Mobile Phase A: 0.1 M Ammonium acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (260 nm)
Procedure:
-
Sample Preparation: a. Collect 1 mL of cell culture supernatant. b. Add 100 µL of 0.4 M PCA to precipitate proteins. c. Vortex and incubate on ice for 10 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube. f. Neutralize the sample by adding 2 M K₂CO₃ dropwise until the pH is between 6.0 and 7.0. g. Centrifuge at 14,000 x g for 5 minutes to remove the precipitate. h. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject 20 µL of the prepared sample. c. Elute with a linear gradient to 100% Mobile Phase B over 20 minutes. d. Monitor the absorbance at 260 nm. e. Quantify the 5'-dAdo peak by comparing its area to a standard curve generated with known concentrations of 5'-dAdo.
Figure 3: Experimental Workflow for HPLC Quantification of this compound.
Assay of 5'-Methylthioadenosine Phosphorylase (MTAP) Activity
This spectrophotometric assay measures the activity of MTAP by coupling the production of adenine to the xanthine (B1682287) oxidase reaction, which generates a colored product.[5]
Materials:
-
Cell lysate
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
This compound (substrate)
-
Xanthine oxidase
-
Purine nucleoside phosphorylase (PNP)
-
Hypoxanthine
-
Spectrophotometer (293 nm)
Procedure:
-
Reaction Mixture Preparation: a. In a 96-well plate, prepare a reaction mixture containing:
- 50 µL Reaction Buffer
- 10 µL Cell lysate
- 10 µL Xanthine oxidase (0.1 U/mL)
- 10 µL PNP (0.1 U/mL)
- 10 µL Hypoxanthine (1 mM)
-
Initiate Reaction: a. Add 10 µL of this compound (to a final concentration of 100 µM) to start the reaction.
-
Measurement: a. Immediately measure the absorbance at 293 nm every 30 seconds for 10 minutes. b. The rate of increase in absorbance is proportional to the MTAP activity. c. Calculate the specific activity based on the protein concentration of the cell lysate.
Conclusion
This compound is a metabolite of significant interest due to its central role as a product of radical SAM enzymes and its potential for cellular toxicity. The intricate salvage pathways, such as the DHAP shunt, highlight the metabolic adaptability of organisms to cope with this molecule. Furthermore, the interplay between 5'-dAdo metabolism and key signaling cascades, like the cAMP pathway, underscores its broader physiological relevance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted functions of this compound and explore its potential as a therapeutic target. A deeper understanding of these metabolic and signaling networks will undoubtedly pave the way for novel strategies in the treatment of various diseases, from infectious diseases to cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Altered intracellular and extracellular signaling leads to impaired T-cell functions in ADA-SCID patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxyribonucleoside Kinases Activate Nucleoside Antibiotics in Severely Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Kinetic mechanism of deoxyadenosine kinase from Mycoplasma determined by surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
5'-Deoxyadenosine in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxyadenosine (5'-dAdo) is a crucial metabolite situated at the crossroads of S-adenosylmethionine (SAM) utilization and purine (B94841) salvage pathways. Generated as a byproduct of radical SAM enzymes, its accumulation can be toxic and inhibitory to these same enzymes.[1][2] Consequently, organisms across all domains of life have evolved intricate salvage pathways to recycle or detoxify this nucleoside. This technical guide provides an in-depth exploration of the synthesis, degradation, and regulatory functions of this compound in purine metabolism. It details the key enzymatic players, presents quantitative kinetic data, outlines experimental methodologies for its study, and discusses its relevance as a target for drug development, particularly in oncology and infectious diseases.
Introduction: The Dual Nature of this compound
This compound is a purine nucleoside that differs from adenosine (B11128) by the absence of a hydroxyl group at the 5' position of the ribose sugar.[3] It is primarily formed as a universal byproduct of the vast superfamily of radical S-adenosylmethionine (SAM) enzymes, which are involved in a myriad of essential biochemical transformations, including cofactor biosynthesis, DNA repair, and enzyme activation.[4] The generation of 5'-dAdo is a consequence of the reductive cleavage of SAM to produce a highly reactive 5'-deoxyadenosyl radical, which initiates catalysis by abstracting a hydrogen atom from a substrate.[4]
While essential for radical-based catalysis, the accumulation of 5'-dAdo is detrimental to cells. It acts as a product inhibitor of the very radical SAM enzymes that produce it, highlighting the critical need for efficient salvage or disposal pathways.[1][2] The metabolism of 5'-dAdo is therefore not mere waste disposal but a vital process for maintaining cellular homeostasis and ensuring the continued function of radical SAM-dependent pathways. Moreover, the pathways that metabolize 5'-dAdo are intertwined with central carbon metabolism and the purine salvage pathway, making it a key node in cellular metabolic networks. In certain cancers, alterations in these pathways present unique vulnerabilities that can be exploited for therapeutic intervention.[5][6][7]
Synthesis and Salvage Pathways of this compound
The metabolic fate of this compound is diverse and varies between organisms. The primary routes for its metabolism are salvage pathways that either recycle its components back into central metabolism or convert it into other molecules.
Generation from Radical SAM Enzymes
The synthesis of 5'-dAdo is intrinsically linked to the catalytic cycle of radical SAM enzymes. In these reactions, a [4Fe-4S] cluster donates an electron to SAM, leading to the homolytic cleavage of the C5'-S bond and the formation of a 5'-deoxyadenosyl radical and methionine. This radical is a potent oxidant that initiates a wide range of chemical reactions. Upon abstracting a hydrogen atom from a substrate, the radical is quenched, yielding this compound as a stable byproduct.[4]
Figure 1: Generation of this compound by Radical SAM Enzymes.
The Dihydroxyacetone Phosphate (B84403) (DHAP) Shunt
A prevalent salvage pathway for 5'-dAdo, particularly in bacteria, is the Dihydroxyacetone Phosphate (DHAP) shunt.[1][8] This pathway converts 5'-dAdo into metabolites that can enter central carbon metabolism. The key steps are:
-
Phosphorolysis or Nucleosidic Cleavage: 5'-dAdo is first cleaved to release adenine (B156593) and 5-deoxyribose or 5-deoxyribose-1-phosphate. This can be catalyzed by a 5'-methylthioadenosine phosphorylase (MTAP), which is often promiscuous and can act on 5'-dAdo, or by the sequential action of a nucleosidase and a kinase.[1][9]
-
Isomerization: 5-deoxyribose-1-phosphate is then isomerized to 5-deoxyribulose-1-phosphate.[9]
-
Aldol Cleavage: Finally, an aldolase (B8822740) cleaves 5-deoxyribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499).[9]
DHAP can then enter glycolysis, and acetaldehyde can be further metabolized. In some pathogenic bacteria, such as extraintestinal pathogenic E. coli (ExPEC), the DHAP shunt enables the utilization of 5'-dAdo as a carbon and energy source for growth.[1][10][11]
Figure 2: The Dihydroxyacetone Phosphate (DHAP) Shunt for this compound Salvage.
Deamination Pathway
In some anaerobic organisms, such as the methanogen Methanocaldococcus jannaschii, an alternative pathway involving deamination exists.[12] This pathway is initiated by the enzyme this compound deaminase (DadD), which converts this compound to 5'-deoxyinosine.[12] This step is crucial in organisms lacking a conventional MTA/SAH nucleosidase.[12]
Synthesis of Bioactive Molecules
Intriguingly, some organisms utilize 5'-dAdo salvage to produce bioactive secondary metabolites. For example, the cyanobacterium Synechococcus elongatus can convert 5'-dAdo into 7-deoxysedoheptulose, a potent inhibitor of the shikimate pathway, giving it a competitive advantage.[2] This highlights that 5'-dAdo metabolism can be more than just a simple recycling mechanism.
Key Enzymes in this compound Metabolism
Several key enzymes are responsible for the metabolism of this compound. Their efficiency and substrate specificity are critical for maintaining low intracellular levels of this potentially toxic metabolite.
-
5'-Methylthioadenosine Phosphorylase (MTAP): This enzyme catalyzes the reversible phosphorolysis of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate.[13] MTAP is a key enzyme in the methionine salvage pathway and is often promiscuous, capable of utilizing 5'-dAdo as a substrate.[14] In humans, MTAP is the principal source of free adenine.[15] The gene for MTAP is frequently deleted in various cancers, making it a significant target for cancer therapy.[5][6][7]
-
This compound Deaminase (DadD): This enzyme catalyzes the deamination of this compound to 5'-deoxyinosine.[12] It has a high substrate preference for this compound but can also act on other adenosine analogs to a lesser extent.[12]
-
5'-Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN): This enzyme hydrolyzes the N-glycosidic bond of MTA and S-adenosylhomocysteine (SAH). Some bacterial MTANs are also capable of processing 5'-dAdo.
Quantitative Data
The following tables summarize key quantitative data for enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism/Cell Line | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| 5'-Methylthioadenosine Phosphorylase (MTAP) | Rat Brain | 5'-Methylthioadenosine (MTA) | ~10 | Not Reported | Not Reported | [16] |
| This compound Deaminase (DadD) | Methanocaldococcus jannaschii | This compound | 14.0 ± 1.2 | Not Reported | 9.1 x 109 | [12] |
| MTAN (Rv0091) | Mycobacterium tuberculosis | This compound | 10.9 | Not Reported | Not Reported |
Table 2: Intracellular and Extracellular Concentrations of Related Metabolites
| Metabolite | Cell Type/Condition | Concentration | Reference(s) |
| 5'-Methylthioadenosine (MTA) | Melanoma cells lacking MTAP (intracellular) | Four-fold higher than in cells with MTAP | [17] |
| 5'-Methylthioadenosine (MTA) | Melanoma cells (extracellular) | ~140 nM | [18] |
| 5'-Methylthioadenosine (MTA) | HTM- cells (intracellular) | Significantly higher than HTM+ cells | [19] |
| 5'-Methylthioadenosine (MTA) | HTM- cells (extracellular) | Significantly higher than HTM+ cells | [19] |
Experimental Protocols
The study of this compound metabolism employs a range of biochemical and analytical techniques.
Quantification of this compound by HPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in biological samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen samples (e.g., plasma, cell lysates) on ice.
-
To 50 µL of the sample, add an internal standard (e.g., stable isotope-labeled 5'-dAdo).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
HPLC Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 252.1 -> 136.1).
-
Quantify the analyte by comparing its peak area to that of the internal standard.
-
Figure 3: Experimental Workflow for HPLC-MS/MS Quantification of this compound.
Enzyme Assay for 5'-Methylthioadenosine Phosphorylase (MTAP) Activity
Objective: To measure the enzymatic activity of MTAP using this compound as a substrate. This protocol is adapted from coupled spectrophotometric assays for phosphorylases.[13]
Methodology:
-
Principle: The phosphorolysis of 5'-dAdo by MTAP produces adenine. The adenine is then converted to hypoxanthine (B114508) by adenine deaminase (or is already present as hypoxanthine if the starting material was 5'-deoxyinosine). Hypoxanthine is then oxidized to uric acid by xanthine (B1682287) oxidase, a reaction that can be monitored by the increase in absorbance at 293 nm.
-
Reagents:
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
This compound (substrate)
-
Xanthine oxidase
-
Adenine deaminase (if starting with 5'-dAdo)
-
Enzyme source (e.g., purified MTAP or cell lysate)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 5'-dAdo, adenine deaminase, and xanthine oxidase.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 293 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of uric acid.
-
Relevance in Drug Development
The metabolic pathways involving this compound present several opportunities for therapeutic intervention, particularly in the fields of oncology and anti-infective drug discovery.
Targeting MTAP-Deficient Cancers
A significant portion of human cancers, including pancreatic, lung, and bladder cancers, as well as glioblastomas and leukemias, exhibit a deletion of the MTAP gene.[5][6][7] This genetic vulnerability creates a unique metabolic state that can be exploited. MTAP-deficient cells accumulate high levels of MTA and are more dependent on de novo purine synthesis.[6] Strategies to target this deficiency include:
-
Inhibition of de novo purine synthesis: MTAP-deficient cells are more sensitive to inhibitors of de novo purine synthesis, such as L-alanosine.[20]
-
Synthetic lethality with PRMT5 inhibitors: The accumulation of MTA in MTAP-deficient cells inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This creates a synthetic lethal relationship, where further inhibition of PRMT5 is selectively toxic to MTAP-deficient cancer cells.
-
Methionine restriction: Due to the inability to salvage methionine from MTA, MTAP-deficient cells are more susceptible to methionine deprivation.[6]
The combination of L-alanosine with this compound has been proposed as a therapeutic strategy for MTAP-deficient adult T-cell leukemia, where this compound can rescue normal cells but not the cancer cells from the toxic effects of L-alanosine.[20]
Anti-Infective Targets
The salvage pathways of this compound are also attractive targets for the development of novel anti-infective agents. Since some of these pathways are present in pathogenic bacteria but absent in humans, their inhibition could provide a selective means of killing the pathogen. For example, targeting the DHAP shunt in pathogenic E. coli could be a viable strategy.[1]
Conclusion
This compound is a metabolite of significant importance, bridging the worlds of radical-based enzymatic reactions and purine metabolism. Its efficient salvage is critical for cellular health, and the pathways responsible for its metabolism are emerging as promising targets for the development of new therapeutics. A thorough understanding of the enzymes, pathways, and regulatory mechanisms governing this compound metabolism, as outlined in this guide, is essential for researchers and drug development professionals seeking to exploit this knowledge for the advancement of human health. The continued investigation into the quantitative aspects of these pathways and the development of specific inhibitors will undoubtedly pave the way for novel and effective treatment strategies for a range of diseases.
References
- 1. Escherichia coli possessing the dihydroxyacetone phosphate shunt utilize 5′-deoxynucleosides for growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound | C10H13N5O3 | CID 439182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of this compound formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MTAP inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: current strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Utilization of 5’-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound deaminase - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The structure of human 5'-deoxy-5'-methylthioadenosine phosphorylase at 1.7 A resolution provides insights into substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Occurrence of 5'-deoxy-5'-methylthioadenosine phosphorylase in the mammalian CNS: distribution and kinetic studies on the rat brain enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemotherapy targeting methylthioadenosine phosphorylase (MTAP) deficiency in adult T cell leukemia (ATL) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Occurrence of 5'-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxyadenosine (5'-dAdo) is a naturally occurring nucleoside analog that plays a crucial, yet often overlooked, role in cellular metabolism. Arising primarily as a byproduct of radical S-adenosyl-L-methionine (SAM) enzyme reactions, its accumulation can be toxic, leading to the evolution of intricate salvage pathways across all domains of life. This technical guide provides a comprehensive overview of the natural sources and occurrence of 5'-dAdo, detailing its presence in microorganisms, mammals, and plants. It further outlines the key metabolic pathways involved in its synthesis and degradation and provides detailed experimental protocols for its extraction and quantification, serving as a vital resource for researchers in drug development and the life sciences.
Introduction
This compound is a deoxyribonucleoside composed of an adenine (B156593) base attached to a 5'-deoxyribose sugar. It is structurally similar to adenosine (B11128) but lacks the 5'-hydroxyl group. This seemingly minor modification has significant biological implications. 5'-dAdo is primarily formed as a byproduct of the vast superfamily of radical SAM enzymes, which are involved in a myriad of essential biochemical transformations, including cofactor biosynthesis, DNA repair, and the synthesis of antibiotics and other secondary metabolites.
The accumulation of 5'-dAdo can lead to product inhibition of radical SAM enzymes, making its efficient removal critical for cellular homeostasis. Consequently, organisms have evolved diverse and efficient salvage pathways to either degrade 5'-dAdo or recycle its components. Understanding the natural occurrence and metabolism of 5'-dAdo is paramount for fields ranging from microbiology to drug discovery, as it can inform the development of novel antimicrobial agents, and provide insights into metabolic disorders.
Natural Occurrence of this compound
This compound is ubiquitously present in living organisms, a direct consequence of the widespread use of radical SAM enzymes.[1] While its presence is confirmed across bacteria, archaea, and eukarya, quantitative data on its intracellular concentrations are often limited.
Microorganisms
Microorganisms are a prominent source of 5'-dAdo due to their diverse and active metabolism, often rich in radical SAM-dependent pathways.
-
Escherichia coli : this compound is a known metabolite in E. coli.[2] Some extraintestinal pathogenic E. coli (ExPEC) strains can utilize 5'-dAdo as a carbon and energy source via the dihydroxyacetone phosphate (B84403) (DHAP) shunt.[3]
-
Saccharomyces cerevisiae : This model yeast species also produces 5'-dAdo as a metabolic byproduct.[2][4]
-
Synechococcus elongatus : In this cyanobacterium, 5'-dAdo is not only produced but is also part of a unique salvage pathway that leads to the synthesis of the bioactive compound 7-deoxysedoheptulose.[5]
-
Methanocaldococcus jannaschii : This thermophilic methanogen possesses a specific enzyme, this compound deaminase, for the metabolism of 5'-dAdo.
Mammals
In mammals, 5'-dAdo is a naturally occurring metabolite found in various cells and biofluids.
-
Human Urine and Blood : this compound has been detected in human urine and is expected to be present in blood, although quantitative data in healthy individuals are not well-established.
-
Mammalian Cell Lines : The metabolism of 5'-dAdo has been studied in various mammalian cell lines, including Chinese hamster ovary (CHO), Novikoff rat hepatoma, and HeLa cells, where it is rapidly cleaved.[6]
Plants and Food Sources
Information on the occurrence of 5'-dAdo in plants and food is still emerging. However, given the presence of radical SAM enzymes in plants, its existence is certain.
-
Food : this compound has been detected in a variety of fruits, including kiwi, pineapple, papaya, mango, and pomegranate, though quantitative data is not yet available.
Quantitative Data on this compound Occurrence
Quantitative analysis of 5'-dAdo is challenging due to its typically low intracellular concentrations and rapid turnover. The following table summarizes the available quantitative data.
| Natural Source | Sample Type | Concentration | Analytical Method | Reference |
| Synechococcus elongatus PCC 7942 | Culture Supernatant | Up to ~15 µM | GC-MS | [5] |
Biosynthesis and Metabolic Pathways
The primary route for this compound formation is through the activity of radical SAM enzymes. These enzymes utilize S-adenosyl-L-methionine to generate a highly reactive 5'-deoxyadenosyl radical, which initiates a wide range of biochemical reactions. In the process, the radical abstracts a hydrogen atom, leading to the formation of 5'-dAdo as a byproduct.[1]
Due to its inhibitory effects, cells have evolved several salvage pathways to manage 5'-dAdo levels.
Dihydroxyacetone Phosphate (DHAP) Shunt in Bacteria
A common pathway in bacteria for the metabolism of 5'-dAdo is the DHAP shunt.[1] This pathway converts 5'-dAdo into central metabolites.
References
5'-Deoxyadenosine: An In-depth Technical Guide on a Key Oxidized Nucleoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxyadenosine (5'-dAdo) is a crucial, yet often overlooked, oxidized nucleoside that plays a significant role in cellular metabolism and signaling. Generated primarily as a byproduct of the vast superfamily of radical S-adenosyl-L-methionine (SAM) enzymes, its accumulation can lead to product inhibition and cellular toxicity. Consequently, elaborate salvage pathways have evolved to recycle or degrade this molecule. This technical guide provides a comprehensive overview of this compound, with a focus on its generation, metabolic fate, and its emerging role as a scaffold in drug development. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
This compound is a derivative of the canonical nucleoside adenosine (B11128), distinguished by the absence of a hydroxyl group at the 5' position of its ribose sugar. It is not a direct component of nucleic acids but arises from the activity of radical SAM enzymes, a diverse group of proteins that catalyze a wide range of biochemical transformations. These enzymes utilize a [4Fe-4S] cluster to reductively cleave S-adenosyl-L-methionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates catalysis by abstracting a hydrogen atom from a substrate, which in turn produces this compound as a byproduct.[1][2]
The accumulation of this compound can be detrimental to cells, as it acts as an inhibitor of the very enzymes that produce it.[3][4] To counteract this, organisms have developed sophisticated salvage pathways to either recycle its components or convert it into less harmful metabolites. The study of this compound is gaining traction in the field of drug development, particularly in the design of inhibitors for methyltransferases, a class of enzymes often implicated in diseases such as cancer.[5]
Generation of this compound: The Radical SAM Enzyme Mechanism
The primary source of endogenous this compound is the catalytic cycle of radical SAM enzymes. These enzymes are involved in a vast array of metabolic processes, including cofactor biosynthesis, DNA repair, and the synthesis of antibiotics.[6] The core of their mechanism involves the generation of a 5'-deoxyadenosyl radical from SAM.
The catalytic cycle begins with the one-electron reduction of a [4Fe-4S] cluster within the enzyme's active site. This reduced cluster then donates an electron to the sulfonium (B1226848) ion of SAM, which is coordinated to the unique fourth iron atom of the cluster. This electron transfer induces the homolytic cleavage of the C5'-S bond of SAM, resulting in the formation of methionine and the highly reactive 5'-deoxyadenosyl radical.[7] This radical then abstracts a hydrogen atom from the substrate, initiating the specific reaction catalyzed by the enzyme and generating this compound as a stable byproduct. A key organometallic intermediate, termed Ω, has been identified where the 5'-carbon of the adenosyl moiety is covalently bound to the unique iron of the [4Fe-S] cluster.[4]
Metabolic Fate of this compound: Salvage Pathways
To prevent the toxic accumulation of this compound, cells have evolved efficient salvage pathways. These pathways vary between organisms but generally involve the cleavage of the glycosidic bond to separate the adenine (B156593) base from the 5-deoxyribose sugar.
The DHAP Shunt Pathway
A prominent salvage pathway, particularly in bacteria, is the dihydroxyacetone phosphate (B84403) (DHAP) shunt.[1][3] This pathway can be carried out by a dedicated set of enzymes (DrdK, DrdI, and DrdA) or by promiscuous enzymes from the methionine salvage pathway (MtnP/MtnN, MtnK, MtnA, and MtnB).[1][3] The general steps are as follows:
-
Phosphorylation/Phosphorolysis: this compound is converted to 5-deoxyribose-1-phosphate (d-R1P). This can be achieved either by a phosphorylase that directly cleaves the glycosidic bond with the addition of inorganic phosphate or by the sequential action of a nucleosidase and a kinase.
-
Isomerization: d-R1P is isomerized to 5-deoxyribulose-1-phosphate.
-
Aldol Cleavage: 5-deoxyribulose-1-phosphate is cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (DHAP) and acetaldehyde.
Deamination Pathway
In some organisms, such as the archaeon Methanocaldococcus jannaschii, an alternative pathway involving deamination exists. The enzyme this compound deaminase (DadD) catalyzes the conversion of this compound to 5'-deoxyinosine.[8] This product can then be further metabolized.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic reactions involving this compound.
Table 1: Kinetic Parameters of Enzymes Metabolizing this compound
| Enzyme | Organism | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |
| This compound Deaminase (DadD) | Methanocaldococcus jannaschii | This compound | 14.0 ± 1.2 | 9.1 x 109 | [8] |
| 5'-Methylthioadenosine Phosphorylase | Rat Brain | 5'-Deoxy-5'-methylthioadenosine | ~10 | Not Reported | [9] |
Table 2: Inhibition of Radical SAM Enzymes by this compound
| Enzyme | Organism | IC50 (µM) | Reference |
| Various Radical SAM Enzymes | Various | Not Quantitatively Reported | [3][4] |
Note: While this compound is a known inhibitor of radical SAM enzymes, specific IC50 values are not widely reported in the literature and represent an area for further investigation.
Role in Drug Development
The adenosine scaffold is a common motif in many biologically active molecules and approved drugs.[5] Derivatives of this compound are being explored as inhibitors of various enzymes, particularly methyltransferases, which are attractive targets for cancer therapy. By modifying the 5' position, researchers can generate libraries of compounds with diverse functionalities that can be screened for inhibitory activity against these enzymes.[5]
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive detection and quantification of this compound in biological samples.
1. Sample Preparation (Cell Lysate) a. Harvest cells and wash with ice-cold PBS. b. Lyse cells using a suitable buffer (e.g., 70% methanol). c. Centrifuge to pellet cellular debris. d. Collect the supernatant containing the metabolites. e. For complex samples, solid-phase extraction (SPE) may be necessary to remove interfering substances.[8]
2. LC-MS/MS Analysis a. Chromatography:
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from low to high organic phase to ensure separation from other nucleosides. b. Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard should be optimized on the instrument being used.
Fluorescence Polarization Assay for Methyltransferase Inhibitor Screening
This assay is used to identify compounds that inhibit the binding of a fluorescently labeled ligand to a methyltransferase.
1. Reagents and Materials a. Methyltransferase of interest. b. Fluorescently labeled ligand (e.g., a fluorescent SAM analog). c. This compound derivatives (or other test compounds). d. Assay buffer (e.g., 25 mM Tris, 50 mM KCl, 0.01% Tween, pH 7.5). e. 384-well black microplates.
2. Assay Procedure a. Add a fixed concentration of the methyltransferase to the wells of the microplate. b. Add varying concentrations of the this compound derivatives (or other test inhibitors). c. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Add a fixed concentration of the fluorescently labeled ligand to all wells. e. Incubate for another defined period (e.g., 30 minutes) to reach binding equilibrium. f. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
3. Data Analysis a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a suitable dose-response curve to determine the IC50 value for each compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the biological effects of this compound.
Conclusion
This compound, once considered merely a metabolic byproduct, is now recognized as a molecule of significant biological importance. Its role as a product and inhibitor of the vast family of radical SAM enzymes places it at a critical juncture in cellular metabolism. The elucidation of its salvage pathways has provided insights into metabolic robustness and adaptability. Furthermore, the growing interest in this compound and its derivatives as scaffolds for drug development, particularly for targeting methyltransferases, highlights its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research into this fascinating and increasingly relevant oxidized nucleoside.
References
- 1. Pyruvate formate-lyase activating enzyme: The catalytically active 5'-deoxyadenosyl radical caught in the act of H-atom abstraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of this compound formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A dehydroalanyl residue can capture the 5'-deoxyadenosyl radical generated from S-adenosylmethionine by pyruvate formate-lyase-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotin synthase - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. The Elusive 5′-Deoxyadenosyl Radical: Captured and Characterized by Electron Paramagnetic Resonance and Electron Nuclear Double Resonance Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 5'-Deoxyadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxyadenosine (5'-dAdo), a naturally occurring nucleoside analog, is a crucial component in a variety of biological processes. It is primarily known as a byproduct of reactions catalyzed by the vast superfamily of radical S-adenosyl-L-methionine (SAM) enzymes. These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates a wide range of biochemical transformations by abstracting a hydrogen atom from a substrate, which subsequently leads to the formation of 5'-dAdo.[1] The study of 5'-dAdo and its enzymatic synthesis is critical for understanding the mechanisms of these radical-mediated reactions and for the development of novel therapeutics targeting these pathways.
This technical guide provides a comprehensive overview of the core principles and methodologies for the enzymatic synthesis of this compound. It details the primary enzymatic routes, offers experimental protocols, presents quantitative data for comparison, and includes visualizations of the key pathways and workflows.
Core Enzymatic Strategies for this compound Synthesis
The enzymatic production of this compound can be approached through two main strategies:
-
Harnessing Radical SAM Enzyme Activity: This is the most prevalent and natural route for 5'-dAdo formation. By providing a suitable radical SAM enzyme with its substrate and the necessary cofactors, 5'-dAdo is generated as a direct consequence of the enzyme's catalytic cycle. While often a byproduct, reaction conditions can be optimized to favor its production.
-
Reversal of Phosphorolytic Cleavage: Enzymes such as Purine (B94841) Nucleoside Phosphorylase (PNP) and 5'-Methylthioadenosine Phosphorylase (MTAP) catalyze the reversible phosphorolysis of purine nucleosides.[2][3] By providing a high concentration of adenine (B156593) and a 5-deoxyribose-1-phosphate donor, the reverse reaction can be driven to synthesize 5'-dAdo.
I. Synthesis via Radical SAM Enzyme Activity
The fundamental principle of this method is the reductive cleavage of S-adenosyl-L-methionine (SAM) by a radical SAM enzyme to produce a 5'-deoxyadenosyl radical, which is subsequently converted to 5'-dAdo. The choice of a specific radical SAM enzyme and its substrate can influence the efficiency of 5'-dAdo production. For preparative purposes, a system where 5'-dAdo is a major product is desirable.
Signaling Pathway of Radical SAM Enzyme Action
Caption: General mechanism of this compound formation by a Radical SAM enzyme.
Experimental Protocol: Synthesis using QueE Radical SAM Enzyme
This protocol is adapted from studies on the 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), a well-characterized radical SAM enzyme.[1]
Materials:
-
QueE enzyme
-
S-Adenosyl-L-methionine (SAM)
-
6-carboxy-5,6,7,8-tetrahydropterin (CPH4) as substrate
-
Sodium Dithionite (DT) as a reducing agent
-
Potassium Phosphate (B84403) (KPi) buffer, pH 7.4
-
Magnesium Sulfate (MgSO₄)
-
Deuterium Oxide (D₂O) for isotopic labeling studies (optional)
-
Trifluoroacetic acid (TFA) for quenching
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Setup: In an anaerobic environment (e.g., a glove box), prepare the reaction mixture in a final volume of 1 mL.
-
Combine the following components in the specified final concentrations:
-
50 mM KPi buffer, pH 7.4
-
2 mM MgSO₄
-
25 µM QueE enzyme
-
2 mM CPH₄ (substrate)
-
2 mM SAM
-
-
Initiation: Initiate the reaction by adding 2 mM sodium dithionite.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding an equal volume of 10% (v/v) TFA.
-
Clarification: Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Purification and Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the filtrate by HPLC on a C18 column.
-
Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the 5'-dAdo peak.
-
Lyophilize the collected fractions to obtain purified 5'-dAdo.
-
Quantitative Data
The yield of 5'-dAdo can vary significantly depending on the specific radical SAM enzyme, substrate, and reaction conditions. In many cases, 5'-dAdo is a byproduct, and its formation may not be stoichiometric with substrate conversion.
| Enzyme | Substrate | Reductant | SAM Concentration | 5'-dAdo Yield | Reference |
| QueE | CPH₄ | Sodium Dithionite | 2 mM | Not reported as preparative yield | [1] |
II. Synthesis via Reversible Phosphorolysis
This method utilizes the reversibility of the reaction catalyzed by nucleoside phosphorylases. 5'-Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway and has been shown to act on 5'-dAdo.[3] Similarly, purine nucleoside phosphorylase (PNP) can catalyze the synthesis of nucleosides from the corresponding base and a ribose-1-phosphate (B8699412) donor.
Workflow for Synthesis via Purine Nucleoside Phosphorylase
Caption: Workflow for the synthesis of 5'-dAdo using Purine Nucleoside Phosphorylase.
Experimental Protocol: Synthesis using 5'-Methylthioadenosine Phosphorylase (Conceptual)
Materials:
-
Purified 5'-Methylthioadenosine Phosphorylase (MTAP)
-
Adenine
-
5-Deoxyribose-1-phosphate (can be synthesized enzymatically)[4]
-
Phosphate buffer (e.g., potassium phosphate), pH ~7.4
-
HPLC system for analysis and purification
Procedure:
-
Substrate Preparation: Synthesize or procure 5-Deoxyribose-1-phosphate.
-
Reaction Setup: Combine adenine and 5-Deoxyribose-1-phosphate in a phosphate buffer at a pH optimal for MTAP activity (typically around 7.4).
-
Enzyme Addition: Add a catalytic amount of purified MTAP to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C), monitoring the progress by HPLC.
-
Work-up and Purification: Once equilibrium is reached or the desired conversion is achieved, stop the reaction (e.g., by heat inactivation or addition of a denaturant). Purify the 5'-dAdo from the reaction mixture using reverse-phase HPLC as described in the previous protocol.
Quantitative Data
Kinetic parameters for the phosphorolysis reaction catalyzed by human placental MTAP have been determined. These values can inform the design of a synthetic reaction.
| Substrate | Kₘ (µM) | Reference |
| Adenine | 23 | |
| 5-Methylthioribose 1-phosphate | 8 |
Note: The Kₘ for 5-Deoxyribose-1-phosphate is not specified but is expected to be in a similar range to 5-Methylthioribose 1-phosphate.
Characterization of Enzymatically Synthesized this compound
The identity and purity of the synthesized 5'-dAdo should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Co-elution with an authentic standard of 5'-dAdo provides initial confirmation.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion for 5'-dAdo (C₁₀H₁₃N₅O₃, [M+H]⁺ = 252.1091).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide definitive structural confirmation. The spectra should be compared with those of a known standard or with published data.
Conclusion
The enzymatic synthesis of this compound offers a highly specific and potentially scalable method for producing this important nucleoside. The primary route through the activity of radical SAM enzymes, while often yielding 5'-dAdo as a byproduct, can be harnessed for its production. A second promising, though less explored, avenue involves the reverse phosphorolytic activity of enzymes like 5'-methylthioadenosine phosphorylase. Further research into optimizing these enzymatic systems for preparative-scale synthesis will be valuable for providing researchers with a reliable source of 5'-dAdo for a wide range of applications, from mechanistic studies of enzymes to the development of new therapeutic agents.
References
- 1. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of this compound formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5'-Deoxyadenosine in Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxyadenosine (5'-dAdo), a nucleoside derivative, is increasingly recognized for its significant role in cellular metabolism and enzyme regulation. Primarily known as a byproduct of the vast superfamily of radical S-adenosyl-L-methionine (SAM) enzymes, its accumulation can lead to potent feedback inhibition, impacting a wide range of biological pathways. This technical guide provides an in-depth exploration of the mechanisms of 5'-dAdo-mediated enzyme inhibition, details the specific enzymes affected, presents quantitative inhibition data, and outlines relevant experimental protocols. Furthermore, it visualizes the core biochemical pathways and experimental workflows to offer a comprehensive resource for researchers and professionals in drug development.
Introduction: The Dual Nature of this compound
This compound is a naturally occurring nucleoside composed of an adenine (B156593) base attached to a deoxyribose sugar, lacking a hydroxyl group at the 5' position. Its primary endogenous source is the catalytic cycle of radical SAM enzymes, which are ubiquitous across all domains of life.[1] These enzymes utilize S-adenosyl-L-methionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical, a key intermediate in a vast number of biochemical transformations, including cofactor biosynthesis, DNA repair, and post-translational modifications.[2][3] Upon hydrogen atom abstraction from a substrate, this radical is quenched to form 5'-dAdo.[4]
While essential for radical SAM enzyme function, the accumulation of 5'-dAdo is toxic and acts as a product inhibitor for these very enzymes.[1] This feedback inhibition necessitates the existence of specific salvage pathways to either recycle or degrade 5'-dAdo, preventing metabolic disruption.[1][5] The inhibitory properties of 5'-dAdo and its synthetic analogs are not limited to radical SAM enzymes; they have been shown to modulate the activity of other key enzymes, making them intriguing molecules for therapeutic development.
Mechanism of Enzyme Inhibition by this compound
The primary mechanism by which 5'-dAdo inhibits radical SAM enzymes is through product inhibition . In this classic feedback loop, the accumulation of the product (5'-dAdo) in the enzyme's active site prevents the binding of the substrate (SAM), thereby halting the catalytic cycle.[1] This is a critical regulatory mechanism to control the flux of radical-based reactions.
Beyond radical SAM enzymes, 5'-dAdo and its derivatives can act as inhibitors through several other mechanisms:
-
Competitive Inhibition: Analogs of 5'-dAdo can be designed to bind to the active site of an enzyme, competing with the natural substrate. For example, certain modified this compound analogs act as competitive inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase.[6]
-
Mechanism-Based Inactivation (Suicide Inhibition): Some synthetic analogs of 5'-dAdo are designed to be processed by the target enzyme, leading to the formation of a reactive intermediate that irreversibly binds to and inactivates the enzyme.[7][8]
-
Transition State Analogs: Highly potent inhibitors can be designed to mimic the transition state of the enzymatic reaction. 5'-Deoxy-DADMe-Immucillin-A, for instance, is a transition state analog inhibitor of Mycobacterium tuberculosis this compound/5'-methylthioadenosine nucleosidase.[9][10]
Enzymes Inhibited by this compound and Its Analogs
A growing number of enzymes have been identified as targets for inhibition by 5'-dAdo and its synthetic derivatives.
-
Radical SAM Enzymes: As a general rule, most, if not all, radical SAM enzymes are susceptible to product inhibition by 5'-dAdo.[1] This includes enzymes involved in the biosynthesis of biotin (B1667282) (Biotin Synthase) and lipoic acid (Lipoyl Synthase).
-
S-Adenosyl-L-homocysteine (SAH) Hydrolase: This enzyme is crucial for the metabolism of S-adenosyl-L-homocysteine, a byproduct of SAM-dependent methylation reactions. Halogenated and other modified this compound analogs have been shown to be competitive or time-dependent inhibitors of SAH hydrolase.[6]
-
This compound/5'-Methylthioadenosine (MTA) Nucleosidase: These enzymes are involved in the salvage of MTA and 5'-dAdo. Transition state analogs of 5'-dAdo are potent inhibitors of these enzymes, particularly in pathogenic bacteria like Mycobacterium tuberculosis and Helicobacter pylori.[9][10]
-
S-Adenosylmethionine Decarboxylase (AdoMetDC): This enzyme is a key player in polyamine biosynthesis. Analogs of this compound have been developed as potent enzyme-activated irreversible inhibitors of AdoMetDC, with applications as antitrypanosomal agents.[8][11]
-
Ribonucleotide Reductase: Analogs of adenosylcobalamin, which contains a 5'-deoxyadenosyl moiety, can act as inhibitors of cobalamin-dependent ribonucleotide reductases.[12]
-
Thymidine Phosphorylase: this compound has been utilized as an inhibitor for screening the activity of this enzyme.
Quantitative Inhibition Data
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes available quantitative data for the inhibition of various enzymes by this compound and its analogs.
| Inhibitor | Target Enzyme | Organism | Inhibition Constant (Ki/Kd) | IC50 | Reference(s) |
| 5'-Deoxy-DADMe-Immucillin-A | This compound/5'-Methylthioadenosine Nucleosidase (Rv0091) | Mycobacterium tuberculosis | 640 pM (Kd) | - | [9][10] |
| Hexylthio-DADMe-Immucillin-A | This compound/5'-Methylthioadenosine Nucleosidase (Rv0091) | Mycobacterium tuberculosis | 87 pM (Kd) | - | [9][10] |
| 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine (MDL 73811) | S-Adenosylmethionine Decarboxylase (AdoMetDC) | Trypanosoma brucei | - | - | [8] |
| 5'-Fluoro-5'-deoxyadenosine (5'-FDA) | Converted to 2-fluoroadenine-containing nucleotides | Human promyelocytic leukemia (HL-60) cells | - | nanomolar range | [13] |
| 2',5'-Dideoxyadenosine | Adenylyl Cyclase | Rat Brain Membranes (Detergent Solubilized) | - | 3 µM | [14] |
| 2',5'-Dideoxyadenosine | Adenylyl Cyclase | Purified Bovine Brain Enzyme | - | 45 µM | [14] |
Signaling Pathways and Biological Implications
The inhibition of enzymes by 5'-dAdo and related metabolites can have profound effects on cellular signaling and function. The accumulation of S-adenosylmethionine-derived byproducts, such as 5'-methylthioadenosine (MTA), which is structurally similar to 5'-dAdo, has been shown to disrupt critical signaling pathways. For example, in the tumor microenvironment, MTA accumulation due to the deficiency of the enzyme MTA phosphorylase (MTAP) can suppress the function of immune cells, including T cells and Natural Killer (NK) cells.[15] MTA has been demonstrated to block multiple signaling pathways downstream of activating NK cell receptors, including the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways.[15] Given the structural similarity and shared metabolic origins, it is plausible that elevated levels of 5'-dAdo could exert similar immunomodulatory effects.
The regulation of radical SAM enzymes by 5'-dAdo is also critical for maintaining metabolic homeostasis. The inhibition of biotin and lipoic acid synthesis, for instance, can have widespread effects on cellular metabolism, as these are essential cofactors for numerous carboxylases and dehydrogenase complexes.[1]
Experimental Protocols
General Protocol for Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound or its analogs against a target enzyme. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for each specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound or analog inhibitor
-
Appropriate buffer solution
-
Cofactors (if required by the enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
-
Pipettes and tips
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 5'-dAdo) in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the inhibitor stock solution to be tested.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Dilute the enzyme to a working concentration in the assay buffer. The optimal concentration should yield a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the assay buffer, the inhibitor dilution (or vehicle control), and any necessary cofactors.
-
Add the diluted enzyme to each well/cuvette and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow for inhibitor binding.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the enzymatic reaction by adding the substrate to each well/cuvette.
-
Immediately begin monitoring the reaction progress using a microplate reader or spectrophotometer. The method of detection will depend on the specific reaction (e.g., change in absorbance, fluorescence, or luminescence).
-
Record data at regular time intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the reaction progress curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).[16]
-
Visualizations of Key Pathways and Workflows
Signaling Pathways and Logical Relationships
Caption: Catalytic cycle of a radical SAM enzyme, highlighting the generation of the 5'-deoxyadenosyl radical and the subsequent formation and inhibitory feedback of this compound.
Caption: A simplified representation of a bacterial this compound salvage pathway, the DHAP shunt, which detoxifies 5'-dAdo by converting it into central metabolites.
Experimental Workflow
Caption: A generalized workflow for determining the inhibitory potential of this compound or its analogs against a target enzyme.
Conclusion
This compound, far from being a mere metabolic byproduct, is a key regulatory molecule, particularly within the vast network of radical SAM enzyme-catalyzed reactions. Its role as a product inhibitor underscores a fundamental mechanism of metabolic control. The growing understanding of its inhibitory action, along with that of its synthetic analogs, against a range of enzymes has opened new avenues for therapeutic intervention, particularly in the development of novel antimicrobial and antiparasitic agents. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the multifaceted role of this compound in enzyme inhibition and to leverage this knowledge for the design of next-generation therapeutics. Further investigation into the broader impact of 5'-dAdo on cellular signaling pathways will undoubtedly reveal new layers of its biological significance.
References
- 1. karger.com [karger.com]
- 2. Radical SAM enzymes - Wikipedia [en.wikipedia.org]
- 3. Radical SAM Enzymes: Nature’s choice for radical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of this compound formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4',5'-unsaturated 5'-halogenated nucleosides. Mechanism-based and competitive inhibitors of S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inactivation of S-adenosyl-L-homocysteine hydrolase by 5'-deoxy-5'-S-allenylthioadenosine and 5'-deoxy-5'-S-propynylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of analogs of 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine (MDL 73811, or AbeAdo) - An inhibitor of S-adenosylmethionine decarboxylase with antitrypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transition State Analogue Inhibitors of 5′-Deoxyadenosine/5′-Methylthioadenosine Nucleosidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition State Analogue Inhibitors of this compound/5'-Methylthioadenosine Nucleosidase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies on the mechanism of adenosylcobalamin-dependent ribonucleotide reduction by the use of analogs of the coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5'-Fluoro-5'-deoxyadenosine | 731-98-6 | Benchchem [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation [frontiersin.org]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Deoxyadenosine: A Technical Guide for Researchers
An In-depth Exploration of a Key Human Metabolite in Health and Disease
Introduction
5'-Deoxyadenosine (5'-dAdo) is a naturally occurring nucleoside analog in the human body, playing a crucial, yet often overlooked, role in cellular metabolism. As a byproduct of reactions catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme superfamily, its presence and concentration are intrinsically linked to a vast array of biochemical processes.[1][2][3] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its metabolic pathways, physiological significance, and association with disease. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding and further investigation of this important human metabolite.
I. Biochemical Pathways of this compound
This compound is primarily formed as a byproduct of radical SAM enzymes, which utilize S-adenosylmethionine to initiate a wide range of radical-based biochemical transformations.[1][3] The accumulation of 5'-dAdo can be inhibitory to these same enzymes, necessitating efficient metabolic pathways for its removal.[2] In humans, the primary routes for 5'-dAdo metabolism are through the action of two key enzymes: 5'-methylthioadenosine phosphorylase (MTAP) and this compound deaminase.
A. The Methionine Salvage Pathway via MTAP
The principal pathway for 5'-dAdo catabolism in many mammalian cells is its phosphorolytic cleavage by 5'-methylthioadenosine phosphorylase (MTAP).[4][5] This enzyme, also central to the methionine salvage pathway, recognizes 5'-dAdo as a substrate, catalyzing its conversion to adenine (B156593) and 5-deoxyribose-1-phosphate.[4][5]
The reaction is as follows: this compound + Phosphate ⇌ Adenine + 5-Deoxyribose-1-phosphate
This enzymatic action is critical for maintaining low intracellular concentrations of 5'-dAdo and for recycling adenine back into the purine (B94841) pool.
B. Deamination to 5'-Deoxyinosine
An alternative metabolic fate for this compound is its deamination to 5'-deoxyinosine, a reaction catalyzed by this compound deaminase.[6] This enzyme exhibits a preference for 5'-dAdo as its substrate, though it can also act on other adenosine (B11128) derivatives to a lesser extent.[6]
The reaction is as follows: this compound + H₂O → 5'-Deoxyinosine + NH₃
II. Quantitative Data
The precise quantification of this compound in human biological matrices is challenging and not widely reported in the literature. Most available data pertains to its isomer, 2'-deoxyadenosine, or the related metabolite 5'-methylthioadenosine (MTA). The tables below summarize the available quantitative information relevant to 5'-dAdo and its metabolizing enzymes.
Table 1: Kinetic Parameters of Human 5'-Methylthioadenosine Phosphorylase (MTAP)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 5'-Methylthioadenosine (MTA) | ~10 | - | 3.2 x 10⁶ |
| 2'-Deoxy-MTA | - | - | 9 x 10⁴ |
| 3'-Deoxy-MTA | - | - | 10³ |
Table 2: Urinary Deoxyadenosine Levels in a Specific Clinical Context
| Subject Group | Urinary Deoxyadenosine (µmol/mmol creatinine) |
| Normal Subjects (n=11) | 0.22 ± 0.09 |
| ADA-deficient patient (post-BMT) | Below detection limit |
| ADA Heterozygote | 3.7 |
Note: This data is for 2'-deoxyadenosine, not this compound. It is included to provide context on the levels of a related metabolite in a relevant disease state.[9]
III. Experimental Protocols
A. Quantification of this compound by LC-MS/MS
While a specific, validated protocol for this compound is not detailed in the provided search results, a general approach can be adapted from methods used for similar nucleosides. The following is a proposed workflow based on established methodologies for related compounds.
1. Sample Preparation
-
Plasma/Serum:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at ~1,000 x g for 10-15 minutes to separate plasma.
-
To 100 µL of plasma, add a protein precipitation agent (e.g., 300 µL of ice-cold acetonitrile (B52724) or methanol) containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled 5'-dAdo).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Urine:
-
Collect a 24-hour or spot urine sample.
-
Centrifuge to remove any sediment.
-
Dilute the urine sample (e.g., 1:10) with the initial mobile phase containing the internal standard.
-
Directly inject the diluted sample for analysis.
-
-
Cell Culture (Intracellular Metabolites):
-
Aspirate the culture medium and wash the cell monolayer with ice-cold PBS.
-
Add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites for analysis.
-
2. LC-MS/MS Parameters (Hypothetical)
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to achieve separation from other nucleosides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) ~252.1 → Product ion (m/z) ~136.1 (adenine fragment).
-
Internal Standard: Corresponding mass shift for the labeled compound.
-
-
Optimization: Collision energy and other source parameters should be optimized for maximum sensitivity.
-
B. Studying the Effects of this compound on Apoptosis
1. Induction of Apoptosis
-
Culture human cells (e.g., a relevant cancer cell line or primary immune cells) to the desired confluency.
-
Treat the cells with varying concentrations of this compound. It is advisable to co-treat with an adenosine deaminase inhibitor (e.g., deoxycoformycin) to prevent its degradation.
-
Include appropriate positive (e.g., staurosporine) and negative (vehicle) controls.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
2. Detection of Apoptosis by Annexin V Staining and Flow Cytometry
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
IV. Signaling Pathways
The direct role of this compound as a signaling molecule in humans is not well-established. However, its structural similarity to adenosine suggests a potential interaction with purinergic signaling pathways. The related metabolite, 5'-methylthioadenosine (MTA), has been shown to act as an agonist at A1 adenosine receptors and an antagonist at A2 receptors.[1] Given this, it is plausible that 5'-dAdo could also modulate the activity of adenosine receptors, thereby influencing downstream signaling cascades such as the cAMP pathway.
A. Potential Interaction with the cAMP Signaling Pathway
Adenosine receptors are G protein-coupled receptors (GPCRs) that, upon activation, can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP production. A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), leading to a decrease in intracellular cAMP. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), resulting in an increase in cAMP levels. If 5'-dAdo interacts with these receptors, it could potentially alter intracellular cAMP concentrations and affect downstream effectors like Protein Kinase A (PKA).
V. Conclusion
This compound is a significant human metabolite positioned at the crossroads of radical-based enzymatic reactions and purine metabolism. While its role as a potentially toxic byproduct is recognized, its full physiological and pathological significance remains an area of active investigation. The lack of extensive quantitative data and specific, validated experimental protocols for 5'-dAdo highlights a critical need for further research. This technical guide provides a foundational understanding and practical starting points for researchers aiming to unravel the complexities of this compound's role in human health and disease. Future studies focusing on the precise quantification of 5'-dAdo in various biological contexts and elucidating its direct effects on cellular signaling pathways are warranted to fully comprehend its impact.
References
- 1. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Sample Preparation | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 7. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of 5'-Deoxyadenosine in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxyadenosine (5'dAdo), a ubiquitous byproduct of radical S-adenosylmethionine (SAM) enzyme reactions, is an essential metabolite at the crossroads of microbial salvage pathways and cellular toxicity. Its accumulation can lead to potent feedback inhibition of radical SAM enzymes, necessitating efficient metabolic routes for its removal. This technical guide provides an in-depth exploration of the core metabolic pathways involved in 5'dAdo processing in microorganisms, with a primary focus on the dihydroxyacetone phosphate (B84403) (DHAP) shunt. We present a comprehensive overview of the key enzymes, their kinetic properties, and the genetic regulation of these pathways. Detailed experimental protocols for the characterization of 5'dAdo metabolism and its enzymatic components are provided, alongside visualizations of the key metabolic and regulatory networks. This guide serves as a critical resource for researchers in microbiology, enzymology, and drug development seeking to understand and exploit the nuances of this central metabolic hub.
Introduction: The Generation and Significance of this compound
S-adenosylmethionine (SAM) is a versatile cofactor involved in a myriad of essential cellular processes, including methylation, polyamine synthesis, and radical-mediated reactions. The radical SAM (rSAM) superfamily, one of the largest enzyme superfamilies known, utilizes a reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'dAdo•). This radical initiates a vast array of challenging chemical transformations by abstracting a hydrogen atom from a substrate, which in turn produces this compound (5'dAdo) as a universal byproduct.[1][2][3]
The accumulation of 5'dAdo is toxic to microbial cells due to its inhibitory effect on rSAM enzymes.[1] This product inhibition can disrupt vital metabolic pathways that rely on rSAM enzymes, such as the biosynthesis of essential cofactors like biotin (B1667282) and lipoic acid.[1] Consequently, microorganisms have evolved sophisticated salvage pathways to detoxify and recycle 5'dAdo, converting it into useful metabolites that can re-enter central carbon metabolism. Understanding these pathways is not only crucial for comprehending microbial physiology but also presents opportunities for the development of novel antimicrobial strategies.
Core Metabolic Pathways of this compound
The primary route for 5'dAdo metabolism in a wide range of bacteria is the dihydroxyacetone phosphate (DHAP) shunt .[4][5][6] This pathway efficiently converts the 5-deoxyribose moiety of 5'dAdo into intermediates of glycolysis. Additionally, alternative pathways have been identified in specific microbial lineages, highlighting the metabolic diversity in handling this crucial metabolite.
The Dihydroxyacetone Phosphate (DHAP) Shunt
The DHAP shunt is a bifunctional pathway capable of processing both 5'dAdo and another SAM byproduct, 5'-methylthioadenosine (MTA).[7] The pathway can be initiated by one of two enzymatic routes to generate 5-deoxyribose-1-phosphate (5dR-1P), which then enters a common three-step enzymatic cascade.[8][9]
Initiation of the DHAP Shunt:
-
Route 1: Phosphorylase Activity: A 5'-methylthioadenosine/5'-deoxyadenosine phosphorylase (MTAP/ DeoD-type phosphorylase) directly catalyzes the phosphorolytic cleavage of 5'dAdo to adenine (B156593) and 5-deoxyribose-1-phosphate (5dR-1P).[10]
-
Route 2: Nucleosidase and Kinase Activity: Alternatively, a 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTA/SAH nucleosidase) first hydrolyzes 5'dAdo to adenine and 5-deoxyribose. Subsequently, a specific this compound kinase (or a promiscuous 5-methylthioribose kinase) phosphorylates 5-deoxyribose to 5dR-1P.[10]
The Common Cascade of the DHAP Shunt:
-
Isomerization: 5-deoxyribose-1-phosphate isomerase (a putative MtnA-like enzyme) converts 5dR-1P to 5-deoxyribulose-1-phosphate (5dRu-1P).
-
Aldol Cleavage: A 5-deoxyribulose-1-phosphate aldolase (B8822740) (often a fuculose-1-phosphate aldolase-like enzyme) cleaves 5dRu-1P into dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499).[4][5]
-
Entry into Central Metabolism: DHAP directly enters glycolysis, while acetaldehyde can be further metabolized, for instance, by conversion to acetyl-CoA.
Below is a diagram illustrating the central role of the DHAP shunt in 5'dAdo metabolism.
References
- 1. medkoo.com [medkoo.com]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. Kinetic mechanism of deoxyadenosine kinase from Mycoplasma determined by surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificities of 5'-deoxy-5'-methylthioadenosine phosphorylase from Trypanosoma brucei brucei and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5 -Deoxy-5 -(methylthio)adenosine 2457-80-9 [sigmaaldrich.com]
- 6. uniprot.org [uniprot.org]
- 7. This compound deaminase - Wikipedia [en.wikipedia.org]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. 5'-Methylthioadenosine phosphorylase-L. Substrate activity of this compound with the enzyme from Sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5'-Deoxyadenosine and its Metabolic Relationship with S-adenosylmethionine
Audience: Researchers, scientists, and drug development professionals.
Abstract
S-adenosylmethionine (SAM) is a pivotal metabolite, serving not only as the primary methyl group donor for a vast array of biochemical reactions but also as a precursor for polyamine synthesis and a source of radical species. It is in this latter role, within the superfamily of radical SAM enzymes, that its direct metabolic relationship with 5'-Deoxyadenosine (5'-dAdo) is established. These enzymes reductively cleave SAM to produce a highly reactive 5'-deoxyadenosyl radical, which initiates catalysis, leaving 5'-dAdo as a byproduct. The accumulation of 5'-dAdo is detrimental, acting as an inhibitor for the very enzymes that produce it. Consequently, organisms have evolved specific salvage pathways to metabolize and detoxify 5'-dAdo, preventing feedback inhibition and recycling its components. This guide provides an in-depth examination of the biosynthesis and multifaceted roles of SAM, the formation mechanism of 5'-dAdo via radical SAM enzymes, its inhibitory effects, and the metabolic pathways responsible for its clearance. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to offer a comprehensive resource for professionals in the field.
S-adenosylmethionine (SAM): The Universal Alkyl Donor
S-adenosylmethionine (SAM or AdoMet) is a fundamental cosubstrate synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT).[1][2] Its unique sulfonium (B1226848) ion structure makes it an exceptional donor of various chemical groups, underpinning its central role in cellular metabolism.[3] The liver is the primary site of SAM production and consumption, accounting for approximately 85% of all transmethylation reactions in the body.[4]
The SAM Cycle and Core Functions
SAM's primary roles are categorized into three major types of biochemical pathways:
-
Transmethylation: SAM is the principal methyl donor for the methylation of a vast range of biological molecules, including DNA, RNA, proteins, and lipids.[5][6] These methylation events are critical for epigenetic regulation, gene expression, and maintaining cellular homeostasis.[2][7] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases.[4] SAH is subsequently hydrolyzed to homocysteine and adenosine, and homocysteine is remethylated to methionine to complete the SAM cycle.[6][8][9]
-
Polyamine Synthesis: In this pathway, SAM is first decarboxylated by SAM decarboxylase (AdoMetDC) to form S-adenosylmethioninamine.[10][11] This molecule then donates its aminopropyl group to putrescine to synthesize the polyamines spermidine (B129725) and spermine, which are essential for cell growth and differentiation.[5][12] This process yields 5'-methylthioadenosine (MTA) as a byproduct.[5]
-
Radical Generation: A vast superfamily of enzymes, known as radical SAM enzymes, utilize a [4Fe-4S] iron-sulfur cluster to reductively cleave SAM.[13][14] This cleavage generates a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•), which is capable of initiating a wide range of difficult biochemical transformations, often by abstracting a hydrogen atom from an unactivated C-H bond.[14][15] This reaction is the primary source of this compound (5'-dAdo).
Caption: Overview of the major metabolic fates of S-adenosylmethionine (SAM).
This compound (5'-dAdo): The Consequence of Radical Chemistry
Formation by Radical SAM Enzymes
The radical SAM superfamily comprises one of the largest known groups of enzymes, with over 700,000 unique sequences identified.[3][13] These enzymes catalyze a remarkable diversity of reactions, including cofactor biosynthesis, DNA repair, and natural product synthesis.[14] The unifying feature is their catalytic mechanism, which begins with the reductive cleavage of SAM.
The canonical radical SAM enzyme active site contains a conserved CxxxCxxC motif that coordinates a [4Fe-4S] cluster.[14][16] SAM binds to the unique fourth iron atom of this cluster. An external electron donor reduces the cluster from the [+2] to the active [+1] state.[16] This reduction facilitates the homolytic cleavage of the C5'-S bond of SAM, generating methionine and the highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[13][16] This radical then abstracts a hydrogen atom from the substrate, initiating the specific catalytic transformation and producing this compound (5'-dAdo) as a stable byproduct.[15][17]
Caption: General catalytic workflow of a radical SAM enzyme.
Cellular Impact and Toxicity
The accumulation of 5'-dAdo is toxic to cells primarily because it acts as a potent product inhibitor of the radical SAM enzymes that generate it.[18][19][20] This feedback inhibition can shut down essential metabolic pathways. For example, in Escherichia coli, mutants unable to process 5'-dAdo exhibit severe growth defects that can be rescued by supplementing the medium with biotin (B1667282) and lipoate, two cofactors synthesized by radical SAM enzymes.[18] This demonstrates that 5'-dAdo accumulation directly inhibits these vital biosynthetic pathways. Therefore, efficient metabolic pathways for the removal or salvage of 5'-dAdo are essential for all organisms that utilize radical SAM chemistry.[18][21]
The Metabolic Fate of 5'-dAdo: Salvage and Disposal
To counteract its toxicity, cells have developed salvage pathways to metabolize 5'-dAdo. These pathways not only detoxify the compound but also recycle its valuable adenine (B156593) and ribose components.
The Dihydroxyacetone Phosphate (B84403) (DHAP) Shunt
A primary route for 5'-dAdo metabolism in bacteria is the DHAP shunt.[18][21] This pathway involves a series of enzymatic steps that convert the 5-deoxyribose moiety of 5'-dAdo into central metabolites.
-
Cleavage: The first step is the phosphorolytic or hydrolytic cleavage of the glycosidic bond in 5'-dAdo.
-
5'-methylthioadenosine/5'-deoxyadenosine phosphorylase (MtnP/DeoD): This enzyme catalyzes the phosphorolysis of 5'-dAdo to yield adenine and 5-deoxyribose-1-phosphate (5-dR-1P).[21][22]
-
Nucleosidase/Kinase Pathway: Alternatively, a nucleosidase (like MtnN) can hydrolyze 5'-dAdo to adenine and 5-deoxyribose. A subsequent kinase (DrdK or MtnK) then phosphorylates 5-deoxyribose to 5-dR-1P.[17][18][23]
-
-
Isomerization: An isomerase (DrdI or MtnA) converts 5-dR-1P to 5-deoxyribulose-1-phosphate (5-dRu-1P).[18][21]
-
Aldol Cleavage: An aldolase (B8822740) (DrdA or MtnB) cleaves 5-dRu-1P into dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499).[18][21]
Both DHAP and acetaldehyde are common metabolites that can readily enter central carbon metabolism. Notably, some enzymes in the well-characterized methionine salvage pathway (MSP), which processes MTA, have been shown to be promiscuous and can also act on 5'-dAdo and its derivatives.[17][23]
Other Metabolic Routes
In some organisms, alternative pathways exist. For instance, the archaeon Methanocaldococcus jannaschii possesses a this compound deaminase (DadD) that converts 5'-dAdo to 5'-deoxyinosine, which can then be further metabolized.[24]
Caption: Major metabolic salvage pathways for this compound (5'-dAdo).
Quantitative Data
The intracellular concentrations and enzymatic kinetics related to SAM and 5'-dAdo are tightly regulated to maintain metabolic balance.
Table 1: Representative Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference(s) |
|---|---|---|---|---|---|
| This compound deaminase (DadD) | M. jannaschii | This compound | 14.0 ± 1.2 | N/A | [24] |
| 5'-methylthioadenosine phosphorylase | Human | This compound | ~50 | N/A | [22] |
| Radical SAM Enzyme (QueE) | E. coli | SAM | ~20-50 | ~0.1-1.0 |[15] |
Note: Kinetic values for radical SAM enzymes can vary widely depending on the specific enzyme, substrate, and assay conditions. The values for QueE are representative estimates.
Table 2: Inhibitory Constants
| Inhibitor | Enzyme Target | Organism | K_i (µM) | Inhibition Type | Reference(s) |
|---|---|---|---|---|---|
| S-adenosylhomocysteine (SAH) | Many Methyltransferases | Various | 0.1 - 10 | Competitive | [4][25] |
| This compound (5'-dAdo) | Radical SAM Enzymes | Various | Varies | Product Inhibition | [18][24] |
| 5'-Methylthioadenosine (MTA) | Spermidine Synthase | E. coli | ~1 | Product Inhibition |[26] |
Experimental Protocols
Protocol: Quantification of SAM and 5'-dAdo by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of SAM and 5'-dAdo from cell extracts.
Objective: To measure the intracellular concentrations of SAM and 5'-dAdo.
Methodology:
-
Sample Preparation & Extraction:
-
Culture cells to the desired density (e.g., ~80% confluency).
-
Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Immediately quench metabolism and lyse cells by adding a cold extraction solvent (e.g., 80:20 methanol:water) pre-chilled to -80°C.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile (B52724) in water).
-
Inject the sample onto a reverse-phase or HILIC liquid chromatography (LC) column.
-
Elute the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
SAM: Precursor ion [M+H]⁺ m/z 399 -> Product ion m/z 250 (adenine + ribose)
-
5'-dAdo: Precursor ion [M+H]⁺ m/z 252 -> Product ion m/z 136 (adenine)
-
-
-
Data Analysis:
-
Generate standard curves for SAM and 5'-dAdo using pure standards.
-
Calculate the concentration of each metabolite in the sample by comparing its peak area to the standard curve.
-
Normalize the concentration to the initial cell number or total protein content.
-
References
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. amsbio.com [amsbio.com]
- 6. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-adenosylmethionine cycle Gene Ontology Term (GO:0033353) [informatics.jax.org]
- 9. S-adenosylmethionine cycle | SGD [yeastgenome.org]
- 10. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]
- 11. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Polyamines and S-Adenosylmethionine Decarboxylase | Semantic Scholar [semanticscholar.org]
- 13. Mechanism of Radical Initiation in the Radical SAM Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radical SAM enzymes - Wikipedia [en.wikipedia.org]
- 15. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of this compound formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Not all 5′-deoxyadenosines are created equal: Tracing the provenance of 5′-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S-Adenosyl-L-Methionine Radical Enzymes: (I) Metabolism of the Product 5’-Deoxyadenosine (II) Investigation of the Mechanism of Biotin Synthase - ProQuest [proquest.com]
- 18. karger.com [karger.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 24. Identification of a this compound deaminase in Methanocaldococcus jannaschii and its possible role in recycling the radical S-adenosylmethionine enzyme reaction product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation [frontiersin.org]
An In-depth Technical Guide to the Biochemical Pathways Producing 5'-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxyadenosine (5'-dAdo) is a crucial, yet often overlooked, nucleoside that emerges as a byproduct from the vast and versatile family of radical S-adenosyl-L-methionine (SAM) enzymes. The generation of a highly reactive 5'-deoxyadenosyl radical is the unifying first step in the catalytic cycle of these enzymes, which upon hydrogen atom abstraction from a substrate, gives rise to 5'-dAdo. This guide provides a comprehensive overview of the core biochemical pathways responsible for the production of this compound, with a particular focus on the radical SAM enzyme superfamily. It delves into the mechanistic details of 5'-dAdo formation, presents quantitative kinetic data for key enzymes, and outlines detailed experimental protocols for the purification, reconstitution, and activity assessment of these complex enzymes. Furthermore, this document explores the critical salvage pathways that cells employ to mitigate the potential toxicity of 5'-dAdo accumulation. The information herein is intended to serve as a valuable resource for researchers in biochemistry, enzymology, and drug development who are investigating the multifaceted roles of radical SAM enzymes and their byproducts.
The Core Pathway: Radical SAM Enzyme-Mediated Production of this compound
The principal and most widespread biochemical route to this compound production is intrinsically linked to the catalytic action of the radical S-adenosyl-L-methionine (rSAM) enzyme superfamily.[1][2][3] These enzymes are ubiquitous across all domains of life and catalyze a remarkable diversity of chemical reactions, often involving the functionalization of unactivated C-H bonds.[2][3]
The canonical mechanism of rSAM enzymes involves the reductive cleavage of S-adenosyl-L-methionine (SAM), a common biological cofactor, to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[1][4] This radical species is a powerful oxidant and serves as the primary tool for initiating the diverse catalytic transformations characteristic of this enzyme family.[4][5]
The key steps in the production of this compound by rSAM enzymes are as follows:
-
Binding of SAM: S-adenosyl-L-methionine binds to the active site of the rSAM enzyme, where it coordinates to a unique iron atom of a [4Fe-4S] cluster. This iron-sulfur cluster is a critical component of the enzyme's catalytic machinery.[1][4]
-
Reductive Cleavage of SAM: The [4Fe-4S] cluster, in its reduced [+1] state, donates an electron to the sulfonium (B1226848) ion of SAM. This electron transfer induces the homolytic cleavage of the C5'-S bond of SAM, resulting in the formation of methionine and the highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[1][4]
-
Hydrogen Abstraction and this compound Formation: The newly formed 5'-deoxyadenosyl radical abstracts a hydrogen atom from a substrate molecule, thereby initiating the substrate's radical-based transformation. This hydrogen abstraction event quenches the radical, leading to the formation of this compound (5'-dAdo) as a stable byproduct.[1][4]
This fundamental process is central to the function of thousands of distinct rSAM enzymes, making the production of this compound a common and significant event in cellular metabolism.
References
An In-depth Technical Guide on the Cellular Functions of 5'-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxyadenosine (5'-dAdo) is a crucial nucleoside metabolite that plays a significant role in a variety of cellular processes. Primarily known as a byproduct of reactions catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme superfamily, its accumulation can lead to cellular toxicity and feedback inhibition of these essential enzymes. Consequently, cells have evolved specific metabolic pathways to salvage or degrade 5'-dAdo, maintaining cellular homeostasis. This technical guide provides a comprehensive overview of the cellular functions of 5'-dAdo, including its formation, metabolic fate, and roles in cellular signaling. Detailed experimental protocols for the study of 5'-dAdo metabolism and its effects are provided, along with quantitative data on enzyme kinetics and cellular toxicity. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the complex roles of this important molecule.
Introduction
This compound is a purine (B94841) nucleoside composed of an adenine (B156593) base attached to a 5'-deoxyribose sugar. It is structurally similar to adenosine (B11128) but lacks the 5'-hydroxyl group. This seemingly minor structural modification has profound implications for its biological activity and metabolic fate. The primary source of intracellular 5'-dAdo is the catalytic cycle of radical SAM enzymes, a vast and diverse superfamily of enzymes that utilize a [4Fe-4S] cluster to reductively cleave S-adenosyl-L-methionine, generating a highly reactive 5'-deoxyadenosyl radical. This radical is a key intermediate in a wide array of biochemical transformations. The resulting 5'-dAdo is a byproduct that must be efficiently removed to prevent product inhibition and potential cellular toxicity.[1][2]
Formation of this compound
The principal route for the formation of 5'-dAdo is through the catalytic action of radical SAM (rSAM) enzymes.[3] These enzymes are involved in a multitude of essential cellular processes, including cofactor biosynthesis, DNA repair, and the synthesis of natural products. The canonical rSAM mechanism involves the reductive cleavage of SAM by a [4Fe-4S] cluster, which generates a 5'-deoxyadenosyl radical (5'-dAdo•). This radical then initiates catalysis by abstracting a hydrogen atom from the substrate, leading to the formation of 5'-dAdo as a coproduct.[4]
Another significant source of 5'-dAdo is in reactions involving adenosylcobalamin (coenzyme B12). In these enzymatic reactions, homolytic cleavage of the cobalt-carbon bond of adenosylcobalamin also generates a 5'-deoxyadenosyl radical, which subsequently abstracts a hydrogen atom from the substrate to form 5'-dAdo.
Cellular Functions and Effects
Inhibition of Radical SAM Enzymes
One of the most critical cellular functions of 5'-dAdo is its role as a product inhibitor of rSAM enzymes.[1] The accumulation of 5'-dAdo in the active site of these enzymes can impede their catalytic activity, thereby disrupting the essential metabolic pathways they govern. This feedback inhibition underscores the importance of efficient 5'-dAdo salvage pathways to maintain cellular function. While the inhibitory effect is well-documented, specific inhibition constants (Ki) can vary between different rSAM enzymes.
Cellular Toxicity
At elevated concentrations, 5'-dAdo can be toxic to cells. This toxicity is thought to arise from a combination of factors, including the inhibition of rSAM enzymes and potential disruption of other metabolic processes. The cytotoxic effects of 5'-dAdo can vary depending on the cell type and its metabolic state.
| Cell Line | Compound | IC50 (µM) | Reference |
| HL-60 | 5'-Bromo-5'-deoxyadenosine | < 10 | [3] |
| L5178Y | 5'-Bromo-5'-deoxyadenosine | < 10 | [3] |
| CCRF-CEM | 5'-Bromo-5'-deoxyadenosine | > 65 | [3] |
| L1210 | 5'-Bromo-5'-deoxyadenosine | > 65 | [3] |
| HL-60 | 5'-Iodo-5'-deoxyadenosine | < 10 | [3] |
| L5178Y | 5'-Iodo-5'-deoxyadenosine | < 10 | [3] |
| CCRF-CEM | 5'-Iodo-5'-deoxyadenosine | > 65 | [3] |
| L1210 | 5'-Iodo-5'-deoxyadenosine | > 65 | [3] |
Note: The table above shows IC50 values for halogenated analogs of this compound, as specific IC50 values for this compound itself are not widely reported in the literature under consistent experimental conditions.
Metabolic Pathways of this compound
To counteract the potential toxicity and inhibitory effects of 5'-dAdo, cells have evolved several metabolic pathways for its removal and salvage.
Phosphorolysis by Methylthioadenosine Phosphorylase (MTAP)
In many organisms, including mammals, the primary route for 5'-dAdo metabolism is through phosphorolytic cleavage by 5'-methylthioadenosine phosphorylase (MTAP).[5] Although the primary substrate for MTAP is 5'-methylthioadenosine (MTA), it also acts on 5'-dAdo. The reaction yields adenine and 5-deoxyribose-1-phosphate. The adenine can then be salvaged into the purine nucleotide pool.[5]
Deamination by this compound Deaminase (DadD)
An alternative metabolic fate for 5'-dAdo is deamination to 5'-deoxyinosine, a reaction catalyzed by this compound deaminase (DadD).[6] This enzyme has a preference for 5'-dAdo but can also act on other adenosine analogs.[6] This pathway is particularly important in organisms that lack MTAP.
Enzyme Kinetic Parameters
The efficiency of these metabolic pathways is determined by the kinetic parameters of the involved enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Source | Reference |
| Adenosine Deaminase | Adenosine | 37.6 | 15.7 (µM/min) | Calf Intestine | [7] |
| Adenosine Deaminase | 2'-Deoxyadenosine | - | - | S. coelicolor | [8] |
| 5'-Methylthioadenosine Nucleosidase | 5'-Methylthioadenosine | 0.31 | - | E. coli | [9] |
| 5'-Methylthioadenosine Nucleosidase | 5'-Ethylthioadenosine | - | - | E. coli | [9] |
| 5'-Methylthioadenosine Nucleosidase | S-Adenosylhomocysteine | - | - | E. coli | [9] |
Note: Kinetic data for this compound as a substrate for MTAP and DadD are not consistently reported across the literature. The data presented here for related enzymes and substrates provide a comparative context.
Experimental Protocols
Assay of Methylthioadenosine Phosphorylase (MTAP) Activity
This protocol describes a coupled spectrophotometric assay for measuring MTAP activity in cell lysates. The production of adenine from 5'-dAdo is coupled to the xanthine (B1682287) oxidase reaction, which produces uric acid, a product that can be monitored by the increase in absorbance at 293 nm.
Materials:
-
Cell lysate
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4
-
This compound (substrate) stock solution (10 mM in DMSO)
-
Xanthine Oxidase (from bovine milk)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Prepare Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Assay Buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Set up the Reaction:
-
Prepare a reaction mixture in each well of the microplate as follows:
-
80 µL Assay Buffer
-
10 µL Xanthine Oxidase (0.2 units/mL)
-
10 µL cell lysate (containing 10-50 µg of protein)
-
-
Prepare a blank for each sample containing all components except the substrate.
-
-
Initiate the Reaction:
-
Add 10 µL of this compound solution to each well to a final concentration of 100 µM.
-
-
Measure Absorbance:
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 293 nm every minute for 30 minutes.
-
-
Calculate Activity:
-
Determine the rate of change in absorbance (ΔA293/min).
-
Calculate the MTAP activity using the molar extinction coefficient of uric acid (12,600 M⁻¹cm⁻¹).
-
Analysis of this compound and its Metabolites by HPLC
This protocol provides a general method for the separation and quantification of 5'-dAdo and its primary metabolite, adenine, in cell extracts using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Materials:
-
Cell extract (prepared as described in 5.1, followed by deproteinization, e.g., with perchloric acid or methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Standards: this compound and Adenine
Procedure:
-
Prepare Samples and Standards:
-
Prepare a series of standard solutions of 5'-dAdo and adenine of known concentrations.
-
Filter the deproteinized cell extracts and standards through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 20 µL of the sample or standard.
-
Run a gradient elution, for example:
-
0-5 min: 5% B
-
5-20 min: Gradient to 30% B
-
20-25 min: Hold at 30% B
-
25-30 min: Return to 5% B
-
-
Set the flow rate to 1.0 mL/min.
-
Monitor the eluent at 260 nm.
-
-
Data Analysis:
Conclusion
This compound is a metabolite of significant interest due to its central role as a byproduct and inhibitor of the vast radical SAM enzyme superfamily. Its cellular concentration is tightly regulated through dedicated metabolic pathways, highlighting its importance in maintaining cellular homeostasis. The study of 5'-dAdo's functions and metabolism is crucial for understanding the regulation of numerous cellular processes and for the development of novel therapeutic strategies, particularly in the context of cancers with alterations in the MTAP gene. The experimental protocols and data presented in this guide provide a valuable resource for researchers in this field.
References
- 1. karger.com [karger.com]
- 2. The Elusive 5′-Deoxyadenosyl Radical: Captured and Characterized by Electron Paramagnetic Resonance and Electron Nuclear Double Resonance Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical SAM enzymes - Wikipedia [en.wikipedia.org]
- 4. Not all 5′-deoxyadenosines are created equal: Tracing the provenance of 5′-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound deaminase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Separation of Adenine, Deoxyadenosine and Adenosine on BIST B+ Column | SIELC Technologies [sielc.com]
- 10. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Methodological & Application
Synthesis and Purification of 5'-Deoxyadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of 5'-Deoxyadenosine, a crucial nucleoside analog involved in various biochemical processes. These guidelines are intended to assist researchers in the efficient production and isolation of high-purity this compound for applications in drug discovery and development.
Introduction
This compound is a naturally occurring nucleoside analog that plays a significant role as a byproduct of S-adenosylmethionine (SAM)-dependent radical enzymatic reactions. Its accumulation can inhibit these very enzymes, highlighting the importance of cellular pathways for its metabolism. Understanding the synthesis and purification of this compound is essential for researchers studying the SAM cycle, developing enzyme inhibitors, and investigating its potential therapeutic applications.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅O₃ | PubChem[1] |
| Molecular Weight | 251.24 g/mol | PubChem[1] |
| Melting Point | 213.0 - 214.5 °C | PubChem[1] |
| Appearance | Crystalline solid | Cayman Chemical[2] |
| Solubility | Soluble in DMSO (~15 mg/ml) and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers. | Cayman Chemical[2] |
| UV/Vis. (λmax) | 259 nm | Cayman Chemical[2] |
Table 2: Typical Purity and Yield Data for this compound Synthesis
| Synthesis Step | Starting Material | Product | Typical Yield | Typical Purity | Analytical Method |
| Chlorination | Adenosine (B11128) | 5'-chloro-5'-deoxyadenosine (B559659) | >90% | Intermediate | ¹H NMR |
| Dehalogenation | 5'-chloro-5'-deoxyadenosine | This compound | ~85-95% (estimated) | >98% | HPLC, ¹H NMR, MS |
Note: The yield for the dehalogenation step is an estimate based on similar reactions for related nucleosides, as specific literature values for this exact conversion were not consistently reported.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol outlines a two-step chemical synthesis of this compound starting from adenosine. The first step involves the selective chlorination of the 5'-hydroxyl group, followed by reductive dehalogenation.
Step 1: Synthesis of 5'-chloro-5'-deoxyadenosine [3][4]
-
Materials:
-
Adenosine
-
Anhydrous Acetonitrile (B52724)
-
Anhydrous Pyridine (B92270)
-
Thionyl chloride (SOCl₂)
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Ice bath
-
Round-bottom flask with a stirrer
-
-
Procedure:
-
Suspend adenosine in anhydrous acetonitrile in a round-bottom flask.
-
Cool the suspension to -8 °C using an ice/acetone bath.
-
Slowly add thionyl chloride (approximately 3 equivalents) to the stirred suspension.
-
Add anhydrous pyridine (approximately 2 equivalents) dropwise, maintaining the temperature below -3 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Remove the acetonitrile by vacuum distillation.
-
Add methanol to the residue, followed by the dropwise addition of concentrated ammonium hydroxide while keeping the temperature below 40 °C, until the pH reaches approximately 9.
-
Stir the solution for 1.5 hours as it cools to room temperature.
-
Partially remove the methanol by vacuum distillation.
-
Cool the resulting solution to 0 °C for 1 hour to induce precipitation.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum to yield 5'-chloro-5'-deoxyadenosine.
-
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Materials:
-
5'-chloro-5'-deoxyadenosine
-
Methanol or Ethanol (B145695)
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen gas (H₂) supply
-
Reaction vessel suitable for hydrogenation
-
-
Procedure:
-
Dissolve 5'-chloro-5'-deoxyadenosine in methanol or ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.
-
Protocol 2: Purification of this compound
The crude product from the synthesis can be purified by silica (B1680970) gel column chromatography followed by recrystallization.
Method 1: Silica Gel Column Chromatography [5][6]
-
Materials:
-
Silica gel (for flash chromatography)
-
Methanol (MeOH)
-
Glass column
-
Collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5-10% MeOH in DCM).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Method 2: Recrystallization [7][8]
-
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating source
-
Ice bath
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the compound does not fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Mandatory Visualization
Synthesis and Purification Workflow
Caption: Workflow for the chemical synthesis and purification of this compound.
Metabolic Pathway of this compound
Caption: Formation and metabolic fate of this compound.
References
- 1. This compound | C10H13N5O3 | CID 439182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibi ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00376H [pubs.rsc.org]
- 3. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]
- 4. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. rubingroup.org [rubingroup.org]
Application Notes and Protocols for 5'-Deoxyadenosine Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the enzymatic quantification of 5'-Deoxyadenosine (5'-dAdo), a byproduct of radical S-adenosylmethionine (SAM) enzymes. The accumulation of 5'-dAdo can be inhibitory to cellular processes, making the study of its metabolic pathways and the enzymes involved crucial for understanding various physiological and pathological states.[1][2] The following protocols are designed for researchers in biochemistry, pharmacology, and drug development who are interested in characterizing enzymes that metabolize 5'-dAdo or in screening for potential inhibitors.
Metabolic Pathways of this compound
This compound is primarily metabolized through salvage pathways to prevent its accumulation and recycle its components. The two main routes involve deamination by this compound deaminase (DadD) or phosphorolysis by 5'-methylthioadenosine phosphorylase (MTAP).[3][4]
Caption: Metabolic pathways of this compound.
Protocol 1: Spectrophotometric Assay for this compound Deaminase (DadD) Activity
Application Notes
Principle: This assay measures the activity of this compound deaminase (DadD), which catalyzes the deamination of this compound to 5'-deoxyinosine.[3] The reaction can be monitored continuously by measuring the decrease in absorbance at 265 nm, as adenosine (B11128) and its analogs have a higher molar extinction coefficient than their inosine (B1671953) counterparts. This protocol is adapted from general spectrophotometric methods for deaminases.
Applications:
-
Determination of DadD kinetic parameters (K_m, V_max).
-
Screening for inhibitors of DadD.
-
Characterizing DadD activity in purified enzyme preparations or cell lysates.
Experimental Protocol
Materials:
-
Purified this compound deaminase (DadD) enzyme or cell lysate containing the enzyme.
-
This compound (substrate)[5]
-
Reaction Buffer: 50 mM Tris-HCl, pH 9.0 (optimal for DadD activity)[3]
-
UV-transparent 96-well plate or quartz cuvettes.
-
Spectrophotometer capable of reading absorbance at 265 nm.
Reagent Preparation:
-
Reaction Buffer (50 mM Tris-HCl, pH 9.0): Prepare a stock solution of Tris-HCl and adjust the pH to 9.0 at the desired reaction temperature (e.g., 37°C).
-
Substrate Stock Solution (10 mM this compound): Dissolve this compound in the Reaction Buffer. Prepare serial dilutions to obtain a range of working concentrations (e.g., 0.5 µM to 100 µM).
-
Enzyme Solution: Dilute the purified DadD enzyme or cell lysate in cold Reaction Buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
Assay Procedure:
-
Assay Setup:
-
For a 96-well plate, add 180 µL of the desired this compound working solution to each well.
-
For a cuvette-based assay, add 900 µL of the this compound working solution.
-
Include a "no-substrate" control (buffer only) and a "no-enzyme" control for each substrate concentration.
-
-
Equilibration: Equilibrate the plate or cuvette at the reaction temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL (for 96-well plate) or 100 µL (for cuvette) of the diluted DadD enzyme solution. Mix gently.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 265 nm. Record data points every 15-30 seconds for 10-20 minutes.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA = Δε * b * c). The change in molar extinction coefficient (Δε) for the conversion of 5'-dAdo to 5'-deoxyinosine at 265 nm must be determined experimentally or obtained from the literature.
-
Plot the initial velocities (V₀) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m and V_max.
Caption: Workflow for the spectrophotometric DadD assay.
Protocol 2: Coupled Assay for 5'-Methylthioadenosine Phosphorylase (MTAP) Activity with this compound
Application Notes
Principle: This protocol measures the activity of 5'-methylthioadenosine phosphorylase (MTAP), which catalyzes the phosphorolysis of this compound to adenine and 5-deoxyribose-1-phosphate.[4][6] The production of adenine is coupled to the xanthine (B1682287) oxidase (XO) reaction. Xanthine oxidase oxidizes adenine to 2,8-dihydroxyadenine (B126177) and subsequently to uric acid, with the concomitant reduction of a probe, leading to a colorimetric or fluorometric signal. This provides a sensitive method for detecting MTAP activity.
Applications:
-
Measuring MTAP activity with 5'-dAdo as a substrate.
-
High-throughput screening (HTS) of MTAP inhibitors.
-
Investigating the substrate specificity of MTAP.[6]
Experimental Protocol
Materials:
-
Purified MTAP enzyme.
-
This compound (substrate).
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5.
-
Xanthine Oxidase (XO).
-
Colorimetric or Fluorometric Probe (e.g., Amplex Red).
-
Horseradish Peroxidase (HRP) if using Amplex Red.
-
Phosphate (B84403) source (e.g., K₂HPO₄).
-
Microplate reader (colorimetric or fluorometric).
Reagent Preparation:
-
Assay Buffer (50 mM HEPES, pH 7.5): Prepare and adjust pH at room temperature.
-
Substrate/Phosphate Mix: Prepare a solution in Assay Buffer containing this compound and potassium phosphate at 2x the final desired concentration.
-
Enzyme/Coupling Mix: Prepare a mix in Assay Buffer containing MTAP enzyme, xanthine oxidase, and the detection probe (and HRP if needed) at 2x the final desired concentration.
-
Inhibitor Solutions (for screening): Dissolve compounds in DMSO and prepare serial dilutions.
Assay Procedure:
-
Assay Setup:
-
Add 50 µL of the Substrate/Phosphate Mix to each well of a 96-well plate.
-
If screening inhibitors, add 1 µL of the inhibitor solution to the appropriate wells.
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C) for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding 50 µL of the Enzyme/Coupling Mix to each well.
-
Data Acquisition: Immediately start monitoring the change in absorbance or fluorescence over time in a kinetic mode for 15-30 minutes.
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the progress curve.
-
For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor (DMSO) control.
-
Determine IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Caption: Workflow for the coupled MTAP assay.
Data Presentation
The following tables summarize key quantitative data for enzymes involved in this compound metabolism, providing a reference for expected results and assay development.
Table 1: Kinetic Parameters for this compound Deaminase (DadD)
| Enzyme Source | Substrate | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH | Reference |
| Methanocaldococcus jannaschii | This compound | 14.0 ± 1.2 | 9.1 x 10⁹ | 9.0 | [2] |
Table 2: Substrate Specificity of 5'-Methylthioadenosine Phosphorylase (MTAP)
| Enzyme Source | Substrate | Relative Reactivity | Reference |
| HL-60 human promyelocytic leukemia cells | 5'-Methylthioadenosine (MTA) | > | [6] |
| 5'-Deoxy-5'-fluoroadenosine | > | [6] | |
| 5'-Chloro-5'-deoxyadenosine | > | [6] | |
| 5'-Bromo-5'-deoxyadenosine | > | [6] | |
| 5'-Deoxy-5'-iodoadenosine | [6] |
Note: The table indicates the relative order of reactivity with 5'-dAdo being a known, but less preferred, substrate compared to MTA for some isoforms.[4][6]
Table 3: Example Characteristics of Commercial MTAP ELISA Kits
| Parameter | Human MTAP ELISA Kit | Mouse MTAP ELISA Kit | Reference |
| Assay Type | Sandwich ELISA | Sandwich ELISA | |
| Detection Range | 0.156 - 10 ng/mL | 0.156 - 10 ng/mL | |
| Sensitivity | 0.063 ng/mL | 0.053 ng/mL | |
| Sample Types | Tissue homogenates, other biological fluids | Tissue homogenates, other biological fluids |
Note: ELISA kits measure the concentration of the enzyme protein, not its enzymatic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a this compound deaminase in Methanocaldococcus jannaschii and its possible role in recycling the radical S-adenosylmethionine enzyme reaction product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound deaminase - Wikipedia [en.wikipedia.org]
- 4. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ≥98% (TLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5'-Deoxy-5'-methylthioadenosine phosphorylase--III. Role of the enzyme in the metabolism and action of 5'-halogenated adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5'-Deoxyadenosine in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Deoxyadenosine (5'-dAdo) is a nucleoside analog that plays a significant role in various cellular processes. It is a byproduct of reactions involving S-adenosylmethionine (SAM), a universal methyl group donor.[1][2] In particular, the accumulation of the related compound 5'-deoxy-5'-methylthioadenosine (MTA) is observed in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[3][4][5] This accumulation has been linked to tumor progression and the modulation of immune responses, making the quantification of these metabolites in cell culture a critical aspect of cancer research and drug development.[4][5][6] These application notes provide detailed protocols for the sensitive and accurate quantification of this compound and its analogs in cell culture samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance
This compound and its derivatives are not merely metabolic byproducts; they are bioactive molecules that can influence cellular signaling pathways. For instance, MTA has been shown to act as an oncometabolite, suppressing the function of immune cells such as T cells and Natural Killer (NK) cells within the tumor microenvironment.[4][5][6] MTA can interfere with critical signaling pathways in NK cells, including the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways, thereby inhibiting their cytotoxic functions.[4] The metabolism of 5'-dAdo itself is crucial for preventing its toxic accumulation and is handled by salvage pathways.[1][2]
Signaling Pathway of MTA-Induced NK Cell Dysfunction
Caption: MTA inhibits NK cell effector functions by blocking key signaling pathways.
Metabolic Pathway of this compound
Caption: Metabolic salvage pathway of this compound.
Quantitative Data Summary
The following table summarizes quantitative data for MTA in cell culture, highlighting the differences between cell lines with and without MTAP expression.
| Cell Line | MTAP Status | Analyte | Sample Type | Concentration | Fold Change (vs. MTAP+) | Reference |
| Melanoma | Expressing | MTA | Intracellular | - | - | [3] |
| Melanoma | Deficient | MTA | Intracellular | - | 4-fold increase | [3][5] |
| Melanoma | Expressing | MTA | Extracellular (Media) | Steady-state within 24h | - | [3] |
| Melanoma | Deficient | MTA | Extracellular (Media) | Slight difference from MTAP+ | - | [3] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol describes a general method for the quantification of this compound and its analogs in both cell extracts and culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., [¹³C₅]-5'-Deoxyadenosine)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Ammonium hydroxide
-
Ultrapure water
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Caption: Workflow for this compound quantification in cell culture.
1. Sample Preparation
-
Cell Culture: Culture cells to the desired confluency or treat them with experimental compounds as required.
-
Cell Harvesting:
-
For intracellular analysis, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable method, such as adding a specific volume of ice-cold extraction solvent (e.g., 80% methanol) or a lysis buffer.
-
Scrape the cells and collect the lysate.
-
For extracellular analysis, collect the cell culture medium.
-
-
Metabolite Extraction:
-
To the cell lysate or culture medium, add the internal standard.
-
For protein precipitation in culture medium, add 2 volumes of cold acetonitrile.[7]
-
Vortex the samples vigorously.
-
Incubate on ice for at least 20 minutes to allow for complete protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 column is commonly used for the separation of nucleosides.[8]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 9.5) and an organic solvent (e.g., acetonitrile with 0.1% ammonium hydroxide).[9]
-
Flow Rate: A flow rate of 0.2-0.6 mL/min is generally appropriate.
-
Gradient: An optimized gradient should be used to ensure the separation of this compound from other cellular components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Validation: The method should be validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, and accuracy.[3] For MTA, an LOD of 62.5 pM and an LLOQ of 2 nM have been reported.[3][5]
-
3. Data Analysis
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analytical standard.
-
Normalization: For intracellular metabolites, the concentrations should be normalized to the cell number or total protein content of the sample to account for variations in cell density.
Conclusion
The quantification of this compound and its analogs in cell culture is a powerful tool for understanding their roles in cancer biology and immunology. The LC-MS/MS method described here provides a sensitive and specific approach for these measurements, enabling researchers to investigate the effects of MTAP deficiency and to evaluate the efficacy of novel therapeutic strategies targeting these metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. akjournals.com [akjournals.com]
- 9. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 5'-Deoxyadenosine as a Substrate for MTA/SAH Nucleosidase
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase (EC 3.2.2.9), also known as Pfs or MtnN in Escherichia coli, is a crucial enzyme in bacterial metabolism.[1][2] It plays a vital role in the salvage pathways of adenine (B156593) and methionine by catalyzing the hydrolysis of MTA, SAH, and 5'-Deoxyadenosine (5'dADO).[2][3] 5'dADO is a byproduct of radical S-adenosylmethionine (SAM) enzyme reactions, and its accumulation can lead to product inhibition of these essential enzymes.[2][4] The hydrolysis of 5'dADO by MTA/SAH nucleosidase yields adenine and 5-deoxyribose, thus detoxifying the cell and salvaging the adenine moiety.[2] This application note provides a detailed protocol for using this compound as a substrate to characterize the kinetic properties of MTA/SAH nucleosidase.
Biochemical Pathway
MTA/SAH nucleosidase is a key player in several interconnected metabolic pathways. The primary reaction involving this compound is its cleavage into adenine and 5-deoxyribose. This reaction is part of a broader network of salvage pathways that recycle byproducts of SAM-dependent reactions.
Quantitative Data
The kinetic parameters of MTA/SAH nucleosidase can vary depending on the source organism. The following table summarizes the kinetic constants for the hydrolysis of this compound by three MTA/SAH nucleosidase isozymes from Borrelia burgdorferi.[5]
| Enzyme | Substrate | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| Pfs | This compound | 48 ± 3 | 1.1 ± 0.1 |
| Bgp | This compound | 30 ± 1 | 0.8 ± 0.1 |
| MtnN | This compound | 1.2 ± 0.1 | 0.04 ± 0.01 |
Experimental Protocols
1. Expression and Purification of Recombinant MTA/SAH Nucleosidase
A detailed protocol for the expression and purification of recombinant MTA/SAH nucleosidase from E. coli can be adapted from established methods.[5] Briefly, the gene encoding the MTA/SAH nucleosidase is cloned into an expression vector (e.g., pET vector with a His-tag). The protein is then overexpressed in an appropriate E. coli strain (e.g., BL21(DE3)) by induction with IPTG. The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin). The purity and concentration of the enzyme should be determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay), respectively.
2. Spectrophotometric Enzyme Assay
This protocol is adapted from the method used to characterize the Borrelia burgdorferi MTA/SAH nucleosidases.[5] The assay continuously monitors the decrease in absorbance at 275 nm as this compound is converted to adenine.
a. Reagents and Materials:
-
Purified MTA/SAH nucleosidase
-
This compound (substrate)
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.4
-
UV-transparent cuvettes or microplates
-
UV/Vis spectrophotometer with temperature control
b. Assay Procedure:
-
Prepare a stock solution of this compound in the reaction buffer. The concentration should be accurately determined spectrophotometrically.
-
Set the spectrophotometer to monitor absorbance at 275 nm and maintain the temperature at 25°C.
-
In a UV-transparent cuvette, prepare the reaction mixture containing the reaction buffer and varying concentrations of this compound (e.g., 1 µM to 100 µM).[5]
-
Initiate the reaction by adding a known amount of purified MTA/SAH nucleosidase to the cuvette. The final enzyme concentration should be sufficient to produce a linear reaction rate for at least 60 seconds.
-
Immediately start recording the decrease in absorbance at 275 nm over time.
-
Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Calculate the rate of reaction using the Beer-Lambert law (A = εbc), where the change in molar extinction coefficient (Δε) for the conversion of this compound to adenine at 275 nm is -1600 M⁻¹cm⁻¹.[5]
-
Perform control experiments without the enzyme to account for any non-enzymatic substrate degradation.
c. Data Analysis:
-
Plot the initial reaction velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Vmax and Km.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency can then be calculated as kcat/Km.
Experimental Workflow
The following diagram illustrates the general workflow for determining the kinetic parameters of MTA/SAH nucleosidase with this compound.
The protocols and data presented in this application note provide a framework for researchers to study the interaction of this compound with MTA/SAH nucleosidase. Understanding the kinetics of this reaction is essential for elucidating the role of this enzyme in bacterial metabolism and for the development of novel antimicrobial agents that target this pathway.
References
- 1. Utilization of 5’-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "The Effect of 5’-Methylthioadenosine/S-Adenosylhomocysteine Nucleosida" by Colton Brodock, Matthew Krahn et al. [scholarworks.boisestate.edu]
- 5. Characterization of 5’-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidases from Borrelia burgdorferi: Antibiotic Targets for Lyme Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Deoxyadenosine as a Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxyadenosine is a naturally occurring nucleoside, a derivative of adenosine (B11128) lacking a hydroxyl group at the 5' position of the ribose sugar. It is an intermediate in the metabolism of S-adenosylmethionine (SAM) and has been implicated in various biological processes. Accurate and precise quantification of this compound and other related analytes in biological matrices is crucial for understanding its physiological roles and for the development of therapeutics targeting associated pathways.
This document provides detailed application notes and protocols for the use of this compound as a standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis. The methodologies outlined herein are intended to serve as a guide for researchers in developing and validating their own analytical methods.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of a standard is fundamental for its application in mass spectrometry.
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₅O₃ |
| Average Molecular Weight | 251.24 g/mol |
| Monoisotopic Molecular Weight | 251.101839 Da |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and selective quantification of nucleosides like this compound in complex biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.
Mass Spectrometry Parameters
The following table provides typical mass spectrometry parameters for the analysis of this compound. These parameters should be optimized on the specific instrument being used.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 252.1 |
| Product Ion (Q3) | m/z 136.1 |
| Collision Energy | Optimization required (typically 15-25 eV) |
| Dwell Time | 100 ms |
Note: The product ion at m/z 136.1 corresponds to the adenine (B156593) base following the characteristic cleavage of the glycosidic bond.
Expected Method Performance
While specific performance characteristics will depend on the instrumentation, matrix, and sample preparation protocol, the following table provides expected ranges for key validation parameters based on the analysis of structurally similar nucleosides.[1]
| Parameter | Expected Range |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
Experimental Protocols
The following protocols provide a starting point for the quantitative analysis of an analyte of interest using this compound as an external or internal standard.
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound powder and dissolve it in 1 mL of LC-MS grade water or a suitable buffer (e.g., 50% methanol (B129727) in water).
-
Working Solutions: Perform serial dilutions of the stock solution with the appropriate solvent (e.g., mobile phase A or a solvent that matches the sample matrix) to prepare a series of calibration standards. A typical calibration curve might include concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Storage: Store stock and working solutions at -20°C or below in tightly sealed vials to prevent degradation.
Protocol 2: Sample Preparation from Human Plasma
This protocol describes a protein precipitation method, a common and straightforward technique for preparing plasma samples.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard (if applicable): To 100 µL of plasma, add a known amount of the stable isotope-labeled internal standard solution (e.g., 10 µL of a 1 µg/mL solution). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Analyze: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Protocol 3: Sample Preparation from Cell Lysates
This protocol outlines a procedure for extracting nucleosides from cultured cells.
-
Cell Harvesting: Harvest cells by trypsinization or scraping and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold 80% methanol. The volume should be adjusted based on the cell number to ensure efficient lysis.
-
Spike Internal Standard (if applicable): Add the internal standard to the cell lysate.
-
Incubate: Incubate the lysate on ice for 20 minutes with occasional vortexing to facilitate cell lysis and protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collect Supernatant: Transfer the supernatant to a new tube.
-
Evaporate and Reconstitute: Follow steps 7 and 8 from Protocol 2.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Method
The following is a general-purpose reversed-phase liquid chromatography method suitable for the separation of this compound and other nucleosides.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using this compound as an internal standard.
Signaling Pathway Context
While this compound is a metabolite, it is closely linked to the S-adenosylmethionine (SAM) cycle, which is central to numerous cellular processes, including methylation reactions. The diagram below illustrates the relationship of this compound to the SAM cycle.
Conclusion
This compound is a valuable standard for mass spectrometry-based quantitative analysis. The protocols and information provided in this document offer a solid foundation for researchers to develop robust and reliable analytical methods for its quantification and for its use as a standard in the quantification of other analytes. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for In Vitro Enzyme Kinetics Studies of 5'-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxyadenosine is a naturally occurring nucleoside analog that plays a significant role in various metabolic pathways. As an intermediate in the S-adenosylmethionine (SAM) cycle and polyamine biosynthesis, its cellular concentration and metabolism are tightly regulated. Alterations in the levels of this compound and the activity of its metabolizing enzymes have been implicated in several diseases, making these enzymes attractive targets for drug development. This document provides detailed application notes and protocols for the in vitro study of enzyme kinetics related to this compound, offering researchers the tools to investigate its metabolism and identify potential therapeutic inhibitors.
Key Enzymes in this compound Metabolism
Several key enzymes are involved in the synthesis and degradation of this compound. Understanding their kinetic properties is crucial for elucidating their biological roles and for designing targeted therapies. The primary enzymes of focus are:
-
S-adenosylhomocysteine Hydrolase (SAH Hydrolase): Catalyzes the reversible hydrolysis of S-adenosylhomocysteine to adenosine (B11128) and homocysteine. This compound can be oxidized by this enzyme.
-
5'-Methylthioadenosine Phosphorylase (MTAP): A key enzyme in the methionine salvage pathway that catalyzes the phosphorolysis of 5'-methylthioadenosine (MTA) and this compound to adenine (B156593) and 5-methylthioribose-1-phosphate or 5-deoxyribose-1-phosphate, respectively.[1][2]
-
Adenosine Kinase (AK): A purine (B94841) salvage enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). 5'-amino-5'-deoxyadenosine (B1666341), a derivative of this compound, is a known inhibitor of this enzyme.[3]
-
Methyltransferases (MTs): A large family of enzymes that catalyze the transfer of a methyl group from SAM to various substrates. The product of these reactions, S-adenosylhomocysteine (SAH), is a precursor for pathways involving this compound. 5'-amino-5'-deoxyadenosine has been shown to modulate the activity of certain DNA methyltransferases.[4][5]
-
Adenosine Deaminase (ADA): An enzyme in the purine salvage pathway that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. This compound can also serve as a substrate for this enzyme.[6][7]
Quantitative Enzyme Kinetic Data
The following table summarizes the available quantitative data for the interaction of this compound and its derivatives with the key enzymes.
| Enzyme | Ligand | Parameter | Value | Source Organism | Reference |
| Adenosine Kinase (AK) | 5'-amino-5'-deoxyadenosine | IC50 | 0.17 µM | Human | [3] |
| (Cytosine-5)-DNA Methyltransferases | 5'-amino-5'-deoxyadenosine | - | Increases deamination | E. coli | [4][5] |
| Adenosine Deaminase (ADA) | 2'-deoxyadenosine | Km | 0.103 ± 0.051 mM | Human | [8] |
| Adenosine Deaminase (ADA) | 2'-deoxyadenosine | Vmax | 0.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹ | Human | [8] |
| S-adenosylhomocysteine Hydrolase | This compound | - | Oxidized by the enzyme | Bovine | [9] |
| 5'-Methylthioadenosine Phosphorylase (MTAP) | This compound | - | Substrate of the enzyme | Mammalian cells | [1][10] |
Signaling and Metabolic Pathways
The metabolism of this compound is intricately linked to fundamental cellular processes. The following diagrams illustrate the key pathways.
Caption: The S-Adenosylmethionine (SAM) Cycle and this compound Formation.
Caption: Polyamine Biosynthesis and Methionine Salvage Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Spectrophotometric Assay for 5'-Methylthioadenosine Phosphorylase (MTAP) Activity
This protocol describes a coupled-enzyme assay to continuously monitor MTAP activity by measuring the formation of uric acid from adenine, a product of the MTAP-catalyzed phosphorolysis of this compound.
Workflow:
Caption: Workflow for the coupled spectrophotometric MTAP assay.
Materials:
-
Purified MTAP enzyme
-
This compound (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Xanthine Oxidase
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate Stock: 10 mM this compound in Assay Buffer.
-
Enzyme Mix: Prepare a solution containing Xanthine Oxidase (final concentration ~0.2 U/mL) in Assay Buffer.
-
MTAP Enzyme: Dilute purified MTAP to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 180 µL of the Enzyme Mix to each well of a 96-well microplate.
-
Add 10 µL of various concentrations of this compound (e.g., 0-1 mM final concentration) to the wells. Include a no-substrate control.
-
Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of the diluted MTAP enzyme solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 293 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of uric acid (12,600 M⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Continuous Spectrophotometric Assay for S-adenosylhomocysteine (SAH) Hydrolase Activity
This protocol measures the hydrolytic activity of SAH hydrolase by monitoring the production of homocysteine, which reacts with Ellman's reagent (DTNB) to produce a colored product. While this compound is oxidized by SAH hydrolase, this assay is designed for its canonical hydrolytic activity but can be adapted to study the inhibition by this compound.
Workflow:
Caption: Workflow for the continuous spectrophotometric SAH hydrolase assay.
Materials:
-
Purified SAH Hydrolase
-
S-Adenosylhomocysteine (SAH) (substrate)
-
This compound (potential inhibitor)
-
Potassium phosphate buffer (pH 7.2)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Adenosine Deaminase (to prevent product inhibition by adenosine)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.2.
-
Substrate Stock: 10 mM SAH in Assay Buffer.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
Enzyme Mix: Prepare a solution containing Adenosine Deaminase (~1 U/mL) in Assay Buffer.
-
SAH Hydrolase: Dilute purified enzyme in Assay Buffer.
-
Inhibitor Stock: 10 mM this compound in Assay Buffer.
-
-
Assay Setup:
-
To each well, add:
-
150 µL of Assay Buffer
-
10 µL of Enzyme Mix
-
10 µL of DTNB Solution
-
10 µL of this compound at various concentrations (for inhibition studies) or buffer (for kinetics).
-
-
Add 10 µL of SAH Hydrolase solution.
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of SAH solution.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 412 nm for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
For inhibition studies, plot the reaction rate against the inhibitor concentration and fit to a suitable model to determine the IC50 or Ki.
-
ADP-Glo™ Luminescence-Based Assay for Adenosine Kinase (AK) Inhibition
This protocol describes a commercially available assay to determine the IC50 value of inhibitors against adenosine kinase by measuring the amount of ADP produced.
Workflow:
Caption: Workflow for the ADP-Glo™ Adenosine Kinase assay.
Materials:
-
Recombinant human Adenosine Kinase
-
Adenosine
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or its derivatives (test inhibitors) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer.
-
Prepare a solution of adenosine kinase and adenosine in assay buffer. The final adenosine concentration should be near its Km.
-
Prepare an ATP solution in assay buffer. The final ATP concentration should be near its Km.
-
-
Assay Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of the adenosine kinase/adenosine solution.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the ATP solution to each well.
-
Incubate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
Fluorescence Polarization (FP) Competition Assay for Methyltransferase (MT) Inhibition
This protocol is designed to identify inhibitors that compete with a fluorescently labeled ligand for binding to the methyltransferase active site.
Workflow:
Caption: Principle of the Fluorescence Polarization competition assay.
Materials:
-
Purified Methyltransferase
-
A suitable fluorescent probe (e.g., a fluorescently labeled SAM analog)
-
This compound or its derivatives (test inhibitors)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Prepare a solution of the methyltransferase in assay buffer.
-
Prepare a solution of the fluorescent probe in assay buffer at a concentration that gives an optimal FP window.
-
-
Assay Setup:
-
In a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted inhibitor or buffer (for control wells).
-
Add the methyltransferase solution (e.g., 5 µL) to all wells and incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Initiate FP Measurement:
-
Add the fluorescent probe solution (e.g., 10 µL) to all wells.
-
Incubate for an additional 30-60 minutes to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in mP units) of each well.
-
-
Data Analysis:
Coupled Spectrophotometric Assay for Adenosine Deaminase (ADA) Activity
This continuous assay measures ADA activity by coupling the production of inosine to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Workflow:
Caption: Workflow for a coupled colorimetric assay for Adenosine Deaminase.
Materials:
-
Purified Adenosine Deaminase
-
This compound (or adenosine as a reference substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XOD)
-
Peroxidase
-
A suitable chromogenic substrate for peroxidase (e.g., TOOS and 4-aminoantipyrine)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate Stock: 10 mM this compound in Assay Buffer.
-
Coupling Enzyme Mix: Prepare a solution in Assay Buffer containing PNP (~1 U/mL), XOD (~0.2 U/mL), Peroxidase (~2 U/mL), and the chromogenic substrates at their optimal concentrations.
-
ADA Enzyme: Dilute purified ADA in Assay Buffer.
-
-
Assay Setup:
-
Add 150 µL of the Coupling Enzyme Mix to each well.
-
Add 20 µL of various concentrations of this compound.
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 30 µL of the diluted ADA enzyme solution.
-
-
Data Acquisition:
-
Data Analysis:
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to investigate the in vitro enzyme kinetics of this compound. By utilizing these methods, scientists can gain deeper insights into the metabolic pathways involving this crucial nucleoside and accelerate the discovery of novel therapeutic agents targeting these pathways. Further research to determine the specific kinetic parameters of this compound with its primary metabolizing enzymes will be invaluable to the field.
References
- 1. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylation inhibitors can increase the rate of cytosine deamination by (cytosine-5)-DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylation inhibitors can increase the rate of cytosine deamination by (cytosine-5)-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound deaminase - Wikipedia [en.wikipedia.org]
- 7. Adenosine Deaminase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 8. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5'-Methylthioadenosine phosphorylase-L. Substrate activity of this compound with the enzyme from Sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase | Semantic Scholar [semanticscholar.org]
- 20. labcarediagnostics.com [labcarediagnostics.com]
- 21. diatek.in [diatek.in]
- 22. benchchem.com [benchchem.com]
- 23. Optimization of an enzyme-coupling method by spectrophotometer for serum adenosine deaminase: As a candidate reference method [agris.fao.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Role of 5'-Deoxyadenosine in the Investigation of Radical SAM Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the significance and practical uses of 5'-deoxyadenosine (5'-dAdo) in the study of radical S-adenosyl-L-methionine (SAM) enzymes. This extensive family of enzymes is crucial in a wide array of metabolic pathways, including cofactor biosynthesis, DNA repair, and natural product synthesis.[1] The generation of a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•) is a hallmark of these enzymes, and the subsequent formation of 5'-dAdo serves as a key indicator of enzyme activity and a tool for mechanistic studies.
Introduction to this compound and Radical SAM Enzymes
Radical SAM enzymes employ a [4Fe-4S] cluster to catalyze the reductive cleavage of SAM, producing a 5'-deoxyadenosyl radical (5'-dAdo•).[1][2] This radical is a powerful oxidant that typically initiates catalysis by abstracting a hydrogen atom from a substrate, thereby generating a substrate radical and this compound (5'-dAdo).[3][4][5] The accumulation of 5'-dAdo is, therefore, a direct consequence of the canonical catalytic cycle. However, 5'-dAdo can also be formed through "abortive cleavage" or "shunt pathways" that are uncoupled from substrate turnover.[3] Furthermore, 5'-dAdo can act as an inhibitor of radical SAM enzymes, highlighting the importance of its metabolic recycling.
The study of 5'-dAdo formation provides valuable insights into enzyme kinetics, reaction mechanisms, and the identification of potential inhibitors. The following sections detail specific applications and protocols for utilizing 5'-dAdo in the investigation of this important enzyme superfamily.
Application Note 1: this compound as a Marker for Radical SAM Enzyme Activity
The quantification of 5'-dAdo is a reliable method for assessing the catalytic activity of radical SAM enzymes. Since each turnover that proceeds through the canonical hydrogen abstraction mechanism produces one molecule of 5'-dAdo, its rate of formation can be directly correlated with enzyme activity. This is particularly useful for enzymes where the substrate or product is difficult to detect directly.
Key Applications:
-
Enzyme Kinetics: Determining kinetic parameters such as k_cat and K_m by measuring the initial rate of 5'-dAdo formation at varying substrate concentrations.
-
Inhibitor Screening: High-throughput screening of compound libraries for potential inhibitors by monitoring the reduction in 5'-dAdo production.
-
Mechanistic Studies: Investigating the coupling of SAM cleavage to substrate turnover by comparing the rates of 5'-dAdo and product formation.
-
Assessing Shunt Pathways: The formation of 5'-dAdo in the absence of a substrate or under certain conditions can indicate the presence of non-productive shunt pathways.[3]
Experimental Protocols
Protocol 1: In Vitro Reconstitution of [4Fe-4S] Clusters in Radical SAM Enzymes
Radical SAM enzymes are often purified as apoproteins, lacking the essential [4Fe-4S] cluster. Therefore, an in vitro reconstitution is a critical first step for obtaining active enzyme. This procedure must be performed under strictly anaerobic conditions due to the oxygen sensitivity of the iron-sulfur cluster.
Materials:
-
Apoprotein of the radical SAM enzyme
-
Anaerobic glovebox or glove bag
-
Schlenk line for making solutions anaerobic
-
Buffer (e.g., 50 mM Tris-HCl, pH 8, 200 mM NaCl), made anaerobic by sparging with argon or nitrogen
-
Ferrous ammonium (B1175870) sulfate (B86663) (Mohr's salt)
-
L-cysteine
-
Dithiothreitol (DTT) as a reducing agent
-
(Optional) Cysteine desulfurase (e.g., E. coli CsdA) for enzymatic reconstitution
-
G-25 desalting column
Procedure:
-
Preparation: All solutions and materials must be brought into an anaerobic environment. The apoprotein should be buffer-exchanged into the anaerobic reconstitution buffer.
-
Chemical Reconstitution:
-
To the apoprotein solution, add a 5- to 10-fold molar excess of DTT.
-
Sequentially add a 5- to 10-fold molar excess of ferrous ammonium sulfate. The solution may turn slightly cloudy.
-
Slowly add a 5- to 10-fold molar excess of L-cysteine. The solution will typically turn reddish-brown as the cluster forms.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
-
Enzymatic Reconstitution:
-
Purification: Remove excess iron, sulfur, and reducing agents by passing the reconstituted enzyme through a G-25 desalting column pre-equilibrated with anaerobic buffer.
-
Characterization: The reconstituted enzyme can be characterized by UV-visible spectroscopy, which typically shows a broad absorbance around 410 nm for the [4Fe-4S] cluster. The iron and sulfide (B99878) content can also be quantified.
Protocol 2: HPLC-Based Quantification of this compound Formation
This protocol describes a common method for measuring radical SAM enzyme activity by quantifying the formation of 5'-dAdo using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Reconstituted radical SAM enzyme
-
S-adenosyl-L-methionine (SAM)
-
Substrate of the enzyme
-
Sodium dithionite (B78146) (as a reducing agent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM DTT)
-
Trichloroacetic acid (TCA) for quenching
-
This compound standard
-
HPLC system with a C18 reverse-phase column
-
Mobile phases (e.g., Buffer A: 50 mM sodium phosphate, pH 7.0; Buffer B: 100% methanol)
Procedure:
-
Reaction Setup:
-
In an anaerobic environment, prepare a reaction mixture containing the assay buffer, substrate, SAM (e.g., 1 mM), and the reconstituted enzyme (e.g., 10 µM).
-
Initiate the reaction by adding a reducing agent, such as sodium dithionite (e.g., 2 mM).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
-
Time Points and Quenching:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquot to a solution of TCA (e.g., final concentration of 3% w/v) to precipitate the protein.[3]
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the filtered supernatant onto a C18 column.
-
Separate the components using a suitable gradient of mobile phases. For example, a linear gradient from 0% to 50% Buffer B over 20 minutes.
-
Monitor the elution of compounds by absorbance at 260 nm.[7]
-
-
Quantification:
-
Identify the 5'-dAdo peak by comparing its retention time to that of a 5'-dAdo standard.
-
Create a standard curve by injecting known concentrations of the 5'-dAdo standard.
-
Calculate the concentration of 5'-dAdo in the enzymatic reaction samples by integrating the peak area and comparing it to the standard curve.
-
Application Note 2: Trapping and Characterization of the 5'-Deoxyadenosyl Radical
The 5'-dAdo• radical is highly reactive and transient, making it difficult to observe directly under turnover conditions.[8] A key application of 5'-dAdo-related studies is the trapping and characterization of this elusive radical intermediate to gain a deeper understanding of the enzyme's catalytic mechanism. Cryogenic photoinduced electron transfer is a powerful technique developed for this purpose.[9][10]
Key Applications:
-
Mechanistic Elucidation: Directly observing the 5'-dAdo• radical provides definitive evidence for its role in the catalytic cycle.[4]
-
Spectroscopic Characterization: Using techniques like Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy to characterize the electronic and structural properties of the trapped radical.[9]
-
Understanding Enzyme-Radical Interactions: Probing the environment of the radical within the enzyme's active site.
Protocol 3: General Workflow for Trapping the 5'-Deoxyadenosyl Radical via Cryogenic Photolysis
This workflow outlines the specialized technique for generating and trapping the 5'-dAdo• radical in the active site of a radical SAM enzyme for subsequent spectroscopic analysis.
Materials:
-
Highly concentrated, reconstituted radical SAM enzyme in the [4Fe-4S]¹⁺ state, complexed with SAM.
-
EPR tubes.
-
A cryostat capable of reaching very low temperatures (e.g., 12 K).
-
A light source (e.g., a 450 nm LED) for photolysis.[10]
-
An EPR spectrometer.
Workflow:
-
Sample Preparation:
-
Prepare a complex of the radical SAM enzyme with SAM. The enzyme's [4Fe-4S] cluster must be in the reduced, EPR-active [4Fe-4S]¹⁺ state.
-
Transfer the sample into an EPR tube under anaerobic conditions.
-
Freeze the sample in liquid nitrogen.
-
-
Cryogenic Photolysis:
-
Place the frozen sample in the cryostat of the EPR spectrometer, cooled to a very low temperature (e.g., 12 K).
-
Record an initial EPR spectrum to confirm the presence of the [4Fe-4S]¹⁺ signal.
-
Irradiate the sample with blue light (e.g., 450 nm) for a set period (e.g., 1 hour).[10][11] This induces electron transfer from the [4Fe-4S]¹⁺ cluster to SAM, causing the homolytic cleavage of the S-C5' bond and generating the 5'-dAdo• radical and a diamagnetic [4Fe-4S]²⁺ cluster.[10]
-
-
EPR Analysis:
-
After photolysis, record another EPR spectrum. The signal from the [4Fe-4S]¹⁺ cluster should decrease, and a new signal corresponding to the 5'-dAdo• radical should appear.[10]
-
The identity of the 5'-dAdo• radical can be confirmed by using isotopically labeled SAM (e.g., with ¹³C or ²H at the 5' position) and observing the resulting changes in the EPR spectrum.
-
-
Advanced Spectroscopic Characterization (ENDOR):
-
Perform ENDOR spectroscopy on the trapped radical to measure the hyperfine couplings between the unpaired electron and nearby magnetic nuclei. This provides detailed information about the structure and environment of the 5'-dAdo• radical within the active site.
-
Quantitative Data Summary
| Parameter | Description | Method of Determination | Typical Range/Value | Reference |
| Rate of 5'-dAdo Formation | The catalytic rate of the enzyme, often reported as k_cat. | HPLC-based assay | 0.193 min⁻¹ for QhpD | [7] |
| Inhibition by 5'-dAdo | The inhibitory potential of 5'-dAdo, typically expressed as a K_i value. | Enzyme kinetics with varying 5'-dAdo concentrations | Not widely reported | - |
| EPR g-values of 5'-dAdo• | Characteristic values from the EPR spectrum of the trapped radical. | Cryogenic Photolysis & EPR | g ≈ 2 | [8][10] |
| Hyperfine Couplings | Measured interactions between the radical and nearby nuclei. | ENDOR Spectroscopy | Varies with nucleus and distance | [9] |
Visualizing the Role of this compound
The following diagrams illustrate the central catalytic cycle of radical SAM enzymes and the shunt pathways that also lead to the formation of 5'-dAdo.
Caption: The canonical catalytic cycle of a radical SAM enzyme.
Caption: Formation of 5'-dAdo via canonical and shunt pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro reconstitution of the radical SAM enzyme MqnC involved in the biosynthesis of futalosine-derived menaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Not all 5′-deoxyadenosines are created equal: Tracing the provenance of 5′-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Radical Initiation in the Radical SAM Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical SAM Enzymes: Nature’s choice for radical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Fe-S clusters catalyse sulfur insertion by Radical-SAM methylthiotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Radical S-Adenosyl-l-methionine Adenosylation: Radical Intermediates and the Catalytic Competence of the 5′-Deoxyadenosyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Elusive 5′-Deoxyadenosyl Radical: Captured and Characterized by Electron Paramagnetic Resonance and Electron Nuclear Double Resonance Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Experimental Use of 5'-Deoxyadenosine as an Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 5'-Deoxyadenosine (5'-dAdo) and its analogs as inhibitors of key cellular enzymes and signaling pathways. Detailed protocols for relevant assays are included to facilitate research and development in areas such as oncology and immunology.
Introduction
This compound is a naturally occurring nucleoside analog that serves as an intermediate in the degradation of S-adenosylmethionine (SAM). It is a byproduct of reactions catalyzed by radical SAM enzymes and is known to be an inhibitor of these enzymes. The accumulation of 5'-dAdo and its structurally related compound, 5'-methylthioadenosine (MTA), particularly in the context of certain cancers with deficiencies in the enzyme 5'-methylthioadenosine phosphorylase (MTAP), has significant biological consequences. This has spurred interest in 5'-dAdo and its derivatives as potential therapeutic agents and research tools to probe various cellular processes.
The primary inhibitory activities of this compound and its analogs are centered on enzymes that utilize adenosine (B11128) or SAM as substrates, such as methyltransferases. Furthermore, the accumulation of the related metabolite MTA in MTAP-deficient tumors has been shown to have profound immunosuppressive effects, particularly on Natural Killer (NK) cells, by inhibiting critical signaling pathways.
Key Applications
-
Inhibition of Methyltransferases: 5'-amino-5'-deoxyadenosine (B1666341) derivatives have been developed as potent inhibitors of methyltransferases, which are crucial enzymes in epigenetic regulation and have been implicated in cancer.
-
Probing Radical SAM Enzyme Function: As a product and inhibitor of radical SAM enzymes, 5'-dAdo can be used to study the kinetics and mechanisms of this important enzyme superfamily.
-
Investigating Immune Evasion Mechanisms: The related metabolite, 5'-methylthioadenosine (MTA), which accumulates in MTAP-deficient tumors, serves as a valuable tool to understand how cancer cells suppress the anti-tumor activity of immune cells like NK cells.
-
Drug Development for MTAP-Deficient Cancers: The specific metabolic vulnerability created by the absence of MTAP in some cancers presents a therapeutic window for targeting pathways affected by MTA accumulation.
Data Presentation
Inhibitory Activity of this compound Analogs
The following tables summarize the inhibitory activities of various this compound derivatives against different enzyme targets.
| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |
| 5'-amino-5'-deoxyadenosine sulfonamide derivatives | METTL3/14 | Fluorescence Polarization | Low micromolar affinity | [1][2] |
| 5'-amino-5'-deoxyadenosine sulfonamide derivatives | SARS-CoV-2 nsp14/10 | Fluorescence Polarization | Nanomolar affinity | [1][2] |
| 5'-methylthioadenosine (MTA) | Hematopoietic progenitor cells | In vitro toxicity | ≤ 1 µM | [3] |
| 3-deazaadenosine (c3-ado) | NK cell activity | Cytotoxicity Assay | ~10-fold more potent than MTA | [4] |
| Periodate-oxidized adenosine (ado-ox) | NK cell activity | Cytotoxicity Assay | ~3-fold more potent than MTA | [4] |
Note: Specific IC50 and Ki values are highly dependent on the assay conditions, including substrate concentrations and enzyme source.
Signaling Pathway and Experimental Workflow Visualization
Inhibitory Effect of MTA on NK Cell Signaling
Caption: MTA inhibits NK cell effector functions by blocking key signaling pathways.
General Workflow for Assessing Inhibitor Effects
Caption: General workflow for studying the effects of this compound as an inhibitor.
Experimental Protocols
Protocol 1: Methyltransferase Inhibition Assay (Fluorescence Polarization)
This protocol is adapted for screening 5'-amino-5'-deoxyadenosine derivatives against methyltransferases.[1][2]
Materials:
-
Purified methyltransferase (e.g., METTL3/14, DNMT2)
-
Fluorescently labeled substrate (e.g., a specific RNA or DNA oligonucleotide)
-
S-adenosylmethionine (SAM)
-
5'-amino-5'-deoxyadenosine derivatives (test inhibitors)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dissolve inhibitors in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
Prepare solutions of the methyltransferase, fluorescently labeled substrate, and SAM in the assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the inhibitor dilutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Add 5 µL of the methyltransferase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 10 µL of a pre-mixed solution of the fluorescently labeled substrate and SAM to all wells to start the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of this compound or its analogs on cultured cells.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound or analog stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
-
Protocol 3: Western Blot Analysis of NK Cell Signaling Pathways
This protocol details the analysis of key phosphorylated proteins in the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways in NK cells treated with MTA.[1][6]
Materials:
-
Isolated human NK cells
-
Complete RPMI-1640 medium
-
5'-methylthioadenosine (MTA)
-
Stimulating agent (e.g., K562 cells or anti-CD16 antibody)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture isolated NK cells in complete RPMI-1640 medium, optionally supplemented with IL-2.
-
Pre-incubate NK cells with MTA at the desired concentration (e.g., 100 µM) for 30 minutes at 37°C.[1]
-
Stimulate the cells with K562 cells (at a 1:1 ratio) or by cross-linking CD16 with an antibody for various time points (e.g., 0, 5, 15, 30 minutes).[1]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like β-actin or GAPDH.
-
Quantify band intensities using densitometry software.
-
Protocol 4: NK Cell-Mediated Cytotoxicity (Chromium-51 Release) Assay
This is a classic assay to measure the cytotoxic activity of NK cells.[1]
Materials:
-
Isolated human NK cells (effector cells)
-
K562 cells (target cells)
-
Complete RPMI-1640 medium
-
Sodium Chromate (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate 1 x 10⁶ K562 cells with 100 µCi of ⁵¹Cr in 100 µL of FBS for 1 hour at 37°C, mixing every 15 minutes.
-
Wash the labeled target cells three times with complete RPMI-1640 medium.
-
Resuspend the cells to a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cells (10,000 cells) into each well of a 96-well round-bottom plate.
-
Prepare effector NK cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add 100 µL of the effector cell suspension to the appropriate wells.
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of medium containing 1% Triton X-100.
-
-
Incubation:
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement:
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
References
- 1. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Nucleoside protein arginine methyltransferase 5 (PRMT5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 5'-Deoxyadenosine in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5'-Deoxyadenosine in biological matrices such as plasma and cell lysates. This compound is a deoxyribonucleoside that serves as a biomarker for various metabolic processes, including those involving S-adenosylmethionine (SAM), and is implicated in DNA damage and repair pathways. The method described herein utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for research and drug development applications.
Introduction
This compound is a naturally occurring nucleoside formed as a byproduct of reactions involving radical SAM enzymes.[1] Its accumulation can be indicative of certain metabolic states or enzymatic deficiencies. Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. LC-MS/MS offers the high sensitivity and specificity required for the reliable measurement of this and other low-abundance endogenous molecules in complex biological samples. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway and Metabolism of this compound
This compound is primarily a byproduct of metabolic pathways that utilize S-adenosylmethionine (SAM). In these reactions, the cleavage of SAM can lead to the formation of this compound. Once formed, it can be metabolized by enzymes such as this compound deaminase, which converts it to 5'-deoxyinosine.[2] Understanding this pathway is essential for interpreting the biological significance of this compound levels.
References
Preparation of 5'-Deoxyadenosine Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxyadenosine is a naturally occurring nucleoside analog that plays a crucial role as an intermediate in the degradation of S-adenosylmethionine (SAM). It is frequently utilized in research to study the kinetics of various enzymes, including phosphomethylpyrimidine synthase, glutamate (B1630785) mutase, and 5'-methylthioadenosine phosphorylase.[1][2] Proper preparation of this compound stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory use.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₅O₃ |
| Molecular Weight | 251.2 g/mol [3] |
| Appearance | Crystalline solid[3] |
| Purity | ≥95%[3] |
| UV/Vis. (λmax) | 259 nm[3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | ~30 mg/mL[1][3] | - |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL[1][3] | Ultrasonic treatment may be required for complete dissolution.[4] |
| Water | ~9.88 g/L (sparingly soluble)[5] | - |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[1][3] | For aqueous buffers, first dissolve in DMF then dilute.[3] |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C[3][6] | ≥ 4 years[1][3] |
| Stock Solution in DMSO/DMF | -20°C or -80°C | Recommended to be prepared fresh. If storage is necessary, aliquot and store at -80°C for up to 1-2 years. Avoid repeated freeze-thaw cycles.[4] |
| Aqueous Solution | 4°C | Not recommended for storage for more than one day.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh 2.51 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolution: a. Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound. b. Vortex the solution thoroughly for 1-2 minutes to aid dissolution. c. If the solid does not completely dissolve, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear.[4] Gentle warming can also be applied if precipitation occurs.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) pH 7.2 or other desired aqueous buffer
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilution: a. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer of choice.[3] b. To prepare a 100 µM working solution, for example, dilute the 10 mM stock solution 1:100 in the desired sterile aqueous buffer. (e.g., add 10 µL of the 10 mM stock to 990 µL of buffer). c. Vortex gently to ensure homogeneity.
-
Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[3]
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Metabolic pathway of this compound.
References
- 1. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Radical S-Adenosyl-l-methionine Adenosylation: Radical Intermediates and the Catalytic Competence of the 5′-Deoxyadenosyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. MTAP - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Nucleoside Transport Using 5'-Deoxyadenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Deoxyadenosine is a naturally occurring adenosine (B11128) analog that serves as a valuable tool for investigating the mechanisms of nucleoside transport across cellular membranes. Its unique property of not being a substrate for most intracellular nucleoside kinases simplifies the study of transport kinetics by preventing intracellular trapping through phosphorylation.[1] This allows for a more direct measurement of the transport process itself. However, its utility is cell-line dependent, as some cells possess enzymes capable of its metabolism.[2] These notes provide detailed applications, protocols, and key considerations for using this compound in nucleoside transport research.
Nucleosides require specialized membrane transport proteins to cross cell membranes.[3][4] The two major families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs, SLC29 family) and the concentrative nucleoside transporters (CNTs, SLC28 family).[5][6] ENTs are bidirectional, facilitative transporters driven by the concentration gradient, while CNTs are inwardly directed symporters that utilize an electrochemical gradient (typically sodium ions) to transport nucleosides against their concentration gradient.[4][7] Understanding the interaction of nucleoside analogs like this compound with these transporters is crucial for drug development, particularly for antiviral and anticancer therapies.
Applications of this compound in Nucleoside Transport Studies
-
Characterization of Nucleoside Transporter Kinetics: By measuring the uptake of radiolabeled this compound, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of specific transporters.[1]
-
Discrimination between Transport and Metabolism: Since this compound is not phosphorylated in many cell lines, its uptake reflects transport across the membrane rather than the combined effects of transport and subsequent enzymatic conversion.[1]
-
Inhibition and Specificity Studies: this compound can be used in competitive inhibition assays to determine the substrate specificity of various nucleoside transporters. The uptake of a radiolabeled nucleoside can be measured in the presence of varying concentrations of this compound to assess its inhibitory potential and affinity for the transporter.[1]
-
Elucidation of Transport Mechanisms: It helps in distinguishing between mediated transport and passive diffusion.[1]
Data Presentation
Table 1: Kinetic Parameters of this compound Transport
| Cell Line | Transporter Type | Apparent K_m (µM) | V_max (pmol/10^6 cells/min) | Temperature (°C) | Reference |
| Murine Leukemia L1210 | Mediated Transport | 115 | 105 | 20 | [1] |
Table 2: Metabolism of this compound in Various Mammalian Cell Lines
| Cell Line | This compound Metabolism | Metabolic Enzyme | Key Metabolic Product | Reference |
| Chinese hamster ovary (CHO) | Rapidly cleaved | 5'-methylthioadenosine phosphorylase | Adenine, 5-deoxyribose-1-phosphate | [2] |
| Novikoff rat hepatoma | Rapidly cleaved | 5'-methylthioadenosine phosphorylase | Adenine, 5-deoxyribose-1-phosphate | [2] |
| HeLa | Rapidly cleaved | 5'-methylthioadenosine phosphorylase | Adenine, 5-deoxyribose-1-phosphate | [2] |
| L929 | Not cleaved | Not significant | Not applicable | [2] |
| L1210 | Not cleaved | Not significant | Not applicable | [2] |
| P388 | Not cleaved | Not significant | Not applicable | [2] |
Experimental Protocols
Protocol 1: General Nucleoside Transport Assay Using Radiolabeled this compound
This protocol outlines a general method for measuring the uptake of radiolabeled this compound into a cell line of interest.
Materials:
-
Cell line of interest (e.g., L1210 cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Transport buffer (e.g., a sodium-containing buffer for CNT studies or a sodium-free buffer for ENT studies)
-
Radiolabeled [³H]-5'-Deoxyadenosine or [¹⁴C]-5'-Deoxyadenosine
-
Unlabeled this compound
-
Ice-cold stop solution (e.g., PBS with a high concentration of unlabeled nucleoside like uridine (B1682114) or thymidine)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer.
-
Initiation of Uptake: Add the transport buffer containing the desired concentration of radiolabeled this compound to each well to initiate the uptake. For kinetic studies, a range of concentrations should be used.
-
Incubation: Incubate the plates at the desired temperature (e.g., 20°C or 37°C) for a specific time course (e.g., from a few seconds to several minutes). The rapid accumulation of this compound, reaching equilibrium within 12 seconds at 37°C in L1210 cells, should be considered when designing the time points.[1]
-
Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold stop solution.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Express the uptake as pmol/mg protein/min. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Competitive Inhibition Assay
This protocol is designed to assess the ability of other nucleosides or potential inhibitors to compete with this compound for transport.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Pre-incubation with Inhibitor: Before adding the radiolabeled substrate, pre-incubate the cells with the transport buffer containing the desired concentration of the unlabeled test compound (inhibitor) for a short period.
-
Initiation of Uptake: Add the transport buffer containing a fixed concentration of radiolabeled this compound and the test compound to the wells.
-
Follow steps 4-9 of Protocol 1.
-
Data Analysis: Compare the uptake of radiolabeled this compound in the presence and absence of the inhibitor to calculate the percentage of inhibition. The IC50 value can be determined by testing a range of inhibitor concentrations.
Visualizations
Caption: Cellular uptake pathways of this compound.
Caption: Workflow for a typical nucleoside transport experiment.
Caption: Decision logic for using this compound.
References
- 1. Transport of a nonphosphorylated nucleoside, this compound, by murine leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. InterPro [ebi.ac.uk]
- 4. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside transporter - Wikipedia [en.wikipedia.org]
- 7. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 5'-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxyadenosine (5'-dAdo) is a naturally occurring nucleoside analog that plays a role in various cellular processes. As a byproduct of S-adenosylmethionine (SAM)-dependent reactions, its cellular levels are tightly regulated. Dysregulation of 5'-dAdo metabolism has been implicated in certain pathological conditions, and the compound and its synthetic analogs are subjects of interest in drug discovery, particularly in oncology. These application notes provide detailed protocols for key cell-based assays to investigate the biological effects of this compound, focusing on its impact on cell viability, apoptosis, and related signaling pathways.
Mechanism of Action
This compound and its analogs can exert cytotoxic effects through various mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, via the intrinsic (mitochondrial) pathway.[1][2] This process is often initiated by intracellular metabolic disruption. Upon cellular uptake, this compound can be phosphorylated, leading to an accumulation of its triphosphate form, which can interfere with normal cellular processes. This disruption can lead to mitochondrial stress, triggering the release of pro-apoptotic factors like cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, subsequently leading to the activation of executioner caspase-3 and the dismantling of the cell.[1][2][3]
While direct modulation of specific signaling pathways by this compound is still under extensive investigation, studies on the closely related molecule 5'-methylthioadenosine (MTA) have shown inhibition of the PI3K/Akt/S6 and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation.[4] It is plausible that this compound may engage similar pathways to promote apoptosis.
Data Presentation
The following tables summarize quantitative data from studies on this compound and its analogs in various cancer cell lines.
Table 1: IC50 Values for this compound Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| 2-chloro-2'-deoxyadenosine (Cladribine) | CCRF-CEM (T-lymphoblastoid) | Not Specified | 0.045 | [5] |
| 2-bromo-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | Not Specified | 0.068 | [5] |
| Deoxyadenosine (B7792050) (in presence of ADA inhibitor) | CCRF-CEM (T-lymphoblastoid) | Not Specified | 0.9 | [5] |
| Compound 1 (indole-based) | HCT116 (Colon) | Not Specified | 22.4 | [5] |
| Compound 2 (indole-based) | HCT116 (Colon) | Not Specified | 0.34 | [5] |
| 5-Fluorouracil | HCT116 (Colon) | Not Specified | Not Specified | [5] |
| Parvifloron D | BxPC3 (Pancreatic) | Not Specified | 0.15 ± 0.05 | [5] |
| Parvifloron D | Caco-2 (Colon) | Not Specified | 32.1 ± 4.3 | [5] |
Note: Data for this compound itself is limited; therefore, data for its structural and functional analogs are presented. The specific experimental conditions, such as the use of adenosine (B11128) deaminase (ADA) inhibitors, can significantly impact the observed IC50 values.
Table 2: Apoptotic Effects of Deoxyadenosine Analogs
| Cell Line | Treatment | Observation | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | 1 µM 2-chloro-2'-deoxyadenosine (24h) | Gradual increase in hypodiploid (apoptotic) cells | [5] |
| MCF-7 (Breast Cancer) | Deoxyadenosine + EHNA (ADA inhibitor) | Activation of Caspase-9 | [1] |
| MDA-MB-468 (Breast Cancer) | Deoxyadenosine + EHNA (ADA inhibitor) | Activation of Caspase-9 and Caspase-3 | [1] |
Mandatory Visualization
Caption: Experimental workflow for the MTT cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caspase-3/9 Activity Assay
This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in the apoptotic pathway induced by this compound.
Materials:
-
Cells of interest
-
This compound (and vehicle control)
-
Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits (containing cell lysis buffer, reaction buffer, and specific caspase substrate, e.g., DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9)
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, lyse the cells according to the assay kit manufacturer's instructions to obtain the cell lysate containing active caspases.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer and the specific caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength specified in the kit protocol.
-
Data Analysis: Calculate the fold-increase in caspase activity in the treated samples compared to the untreated control.
References
- 1. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor-positive and -negative human breast cancer cells via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeled 5'-Deoxyadenosine in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of radiolabeled 5'-Deoxyadenosine (5'-dAdo) in tracer studies. 5'-dAdo is a key metabolic byproduct of radical S-adenosyl-L-methionine (SAM) enzyme reactions, and understanding its fate is crucial for studying the activity of this large enzyme superfamily and for developing drugs that target these pathways. Radiolabeled 5'-dAdo, particularly [³H]this compound, serves as an invaluable tool for elucidating its cellular uptake, metabolic conversion, and the regulation of its salvage pathways.
Introduction
Radical SAM enzymes catalyze a vast array of biochemical transformations by utilizing a [4Fe-4S] cluster to reductively cleave S-adenosyl-L-methionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical.[1][2] This radical initiates catalysis, often by abstracting a hydrogen atom from a substrate, which in turn leads to the formation of this compound (5'-dAdo) as a universal byproduct.[3][4] The accumulation of 5'-dAdo can be inhibitory to radical SAM enzymes, necessitating cellular mechanisms for its removal and recycling.[5]
Tracer studies using radiolabeled 5'-dAdo allow for the sensitive and specific tracking of its journey within biological systems. These studies are instrumental in:
-
Quantifying cellular uptake: Determining the rate and mechanism by which cells import 5'-dAdo.
-
Identifying metabolic pathways: Elucidating the enzymatic steps involved in the conversion of 5'-dAdo to other metabolites.
-
Assessing enzyme activity: Indirectly measuring the activity of radical SAM enzymes and 5'-dAdo salvage pathway enzymes.
-
Screening for inhibitors: Identifying compounds that modulate the uptake or metabolism of 5'-dAdo, which could have therapeutic potential.
Key Signaling and Metabolic Pathways
The primary pathways involving this compound are the radical SAM enzyme catalytic cycle and the subsequent salvage pathways that process the 5'-dAdo byproduct.
Radical SAM Enzyme Catalysis
The generation of this compound is a fundamental step in the catalytic cycle of all radical SAM enzymes.
References
- 1. Methods for studying the radical SAM enzymes in diphthamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical SAM enzymes - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Radical Initiation in the Radical SAM Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5'-Deoxyadenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 5'-deoxyadenosine analogs. These compounds are of significant interest in drug discovery, primarily as modulators of S-adenosylmethionine (SAM)-dependent enzymes, which are crucial in various cellular processes, including methylation and biosynthesis.
Introduction
This compound and its analogs are structurally similar to S-adenosylmethionine (SAM) and its product, S-adenosylhomocysteine (SAH).[1][2] This structural mimicry makes them excellent candidates for targeting SAM-dependent methyltransferases, a large family of enzymes implicated in diseases such as cancer, viral infections, and inflammatory disorders.[1][3] High-throughput screening assays are essential for efficiently identifying potent and selective inhibitors from large compound libraries.
The assays described herein are broadly categorized into biochemical assays, which directly measure enzyme activity, and cell-based assays, which assess the effects of the compounds in a cellular context.
Biochemical High-Throughput Screening Assays
Biochemical assays are fundamental for primary screening and for determining the direct interaction between a compound and its target enzyme. For this compound analogs targeting methyltransferases, the most common HTS approaches are universal assays that detect the common product of all SAM-dependent methyltransferases: S-adenosylhomocysteine (SAH).[1][4]
Fluorescence Polarization (FP) Displacement Assay
This competitive assay is used to identify compounds that bind to the SAM/SAH binding pocket of a methyltransferase. It relies on the displacement of a fluorescently labeled SAH analog (a probe) from the enzyme's active site by a test compound.
Signaling Pathway: SAM-Dependent Methylation
Caption: General catalytic cycle of a SAM-dependent methyltransferase.
Experimental Workflow: FP Displacement Assay
Caption: Workflow for a fluorescence polarization displacement assay.
Protocol: Fluorescence Polarization Displacement Assay [5]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM BME.
-
Prepare a stock solution of the target methyltransferase (e.g., DNMT2, METTL3/14, or nsp14/10) in Assay Buffer.
-
Prepare a stock solution of the fluorescent probe, such as 5-FAM-triazolyl-adenosyl-diaminobutyric acid (FTAD), in DMSO.
-
Prepare a serial dilution of this compound analog test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 10 µL of the methyltransferase solution at 2x the final concentration.
-
Add 5 µL of the FTAD probe at 4x the final concentration (e.g., final KD concentration).
-
Add 5 µL of the test compound from the dilution plate. For controls, use DMSO (negative control) and unlabeled SAH or sinefungin (B1681681) (positive control for displacement).
-
Mix gently by shaking the plate.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation 485 nm, emission 535 nm for FAM).
-
-
Data Analysis:
-
Calculate the percentage of probe displacement for each compound relative to the positive and negative controls.
-
Compounds showing significant displacement are considered hits. Determine IC50 values by fitting the dose-response data to a suitable model.
-
Quantitative Data: FP Displacement Assay
| Compound Class | Target Enzyme | KD / IC50 | Reference |
| 5'-amino-5'-deoxyadenosine Sulfonamides | METTL3/14 | Low micromolar | [5] |
| 5'-amino-5'-deoxyadenosine Sulfonamides | nsp14/10 | Nanomolar | [5] |
| 5'-deoxyalkyl-DADMe-Immucillin-A | M. tuberculosis MTAN | 0.64 nM (Ki) | [6] |
Universal Bioluminescent Methyltransferase Assay (MTase-Glo™)
This assay quantifies the activity of methyltransferases by measuring the accumulation of SAH. It is a coupled-enzyme assay where SAH is converted to ATP, which is then detected using a luciferase/luciferin reaction. The resulting light output is proportional to the amount of SAH produced and thus to the methyltransferase activity.
Experimental Workflow: MTase-Glo™ Assay
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. mdpi.com [mdpi.com]
- 3. SAM Methyltransferase | SAM Dependent Methyltransferase [gbiosciences.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition State Analogue Inhibitors of 5′-Deoxyadenosine/5′-Methylthioadenosine Nucleosidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5'-Deoxyadenosine Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5'-Deoxyadenosine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1]
Q2: How should I prepare and store aqueous solutions of this compound?
A2: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. Storing aqueous solutions for more than one day is not advised due to potential degradation.[2] For maximum solubility in aqueous buffers, it is suggested to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer of choice.
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
A3: The two main degradation pathways for this compound in aqueous solutions are:
-
Non-Enzymatic Hydrolysis: This is primarily an acid-catalyzed hydrolysis of the N-glycosidic bond, which cleaves the molecule into adenine (B156593) and 5-deoxyribose.[3][4]
-
Enzymatic Degradation: In biological systems or in the presence of relevant enzymes, this compound can be converted to 5'-deoxyinosine by this compound deaminase.[5]
Q4: What factors influence the stability of this compound in my experiments?
A4: Several factors can impact the stability of this compound in aqueous solutions:
-
pH: The stability of nucleoside analogs like this compound is often pH-dependent. Acidic conditions can catalyze the hydrolysis of the glycosidic bond, leading to degradation.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]
-
Enzymes: The presence of enzymes such as adenosine (B11128) deaminase in biological samples (e.g., cell culture) can lead to enzymatic degradation.[4]
-
Buffer Composition: The components of your buffer could potentially react with this compound.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation products are:
-
Adenine and 5-deoxyribose: Formed via non-enzymatic hydrolysis of the N-glycosidic bond.[3]
-
5'-deoxyinosine: Formed via enzymatic deamination.[5]
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could this be due to the instability of my this compound solution?
A1: Yes, inconsistent results are a common sign of analyte instability. If you are not preparing your this compound solutions fresh for each experiment, you may be introducing variability due to degradation. It is crucial to follow the recommendation of preparing fresh solutions and minimizing the time they are kept at room temperature or in non-ideal pH conditions.
Q2: I see an unexpected peak in my HPLC/LC-MS analysis of a this compound sample. What could it be?
A2: An unexpected peak could be a degradation product. Based on the known degradation pathways, the most likely candidates are adenine, 5-deoxyribose, or 5'-deoxyinosine. You can confirm the identity of these peaks by running standards of the suspected degradation products.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation:
-
Prepare aqueous solutions of this compound immediately before use.
-
If your experimental conditions are acidic, be aware that the rate of hydrolysis will be increased. Keep the exposure to acidic conditions as short as possible.
-
Work at lower temperatures when possible to slow down the rate of degradation.
-
If working with biological samples, consider the potential for enzymatic degradation and use appropriate inhibitors if necessary and compatible with your experiment.
Q4: My this compound solution has turned cloudy. What should I do?
A4: Cloudiness may indicate precipitation of this compound due to its limited solubility in aqueous buffers, or it could be a sign of degradation product formation. It is best to discard the solution and prepare a fresh one, ensuring that the compound is fully dissolved, possibly by using a small amount of an organic solvent like DMSO before dilution with the aqueous buffer.
Data on this compound Stability
Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions
| Factor | Effect on Stability | Recommended Practice |
| pH | Increased degradation under acidic conditions due to hydrolysis of the N-glycosidic bond.[3] | Maintain a neutral or slightly basic pH if possible. Prepare fresh solutions, especially for use in acidic buffers. |
| Temperature | Higher temperatures accelerate the rate of degradation.[3] | Keep solutions on ice when not in use and store solid compound at -20°C. |
| Enzymes | Enzymatic deamination to 5'-deoxyinosine can occur in biological systems.[5] | Be aware of potential enzymatic activity in your samples. Use purified systems or enzyme inhibitors if necessary. |
| Storage of Aqueous Solutions | Significant degradation can occur if stored for extended periods. | Prepare solutions fresh daily and avoid repeated freeze-thaw cycles. |
Table 2: Degradation Products of this compound
| Degradation Pathway | Degradation Product(s) | Method of Detection |
| Non-Enzymatic Hydrolysis | Adenine, 5-deoxyribose | HPLC, LC-MS |
| Enzymatic Deamination | 5'-deoxyinosine | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound (Acid/Base Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 0.01 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 0.01 M)
-
High-purity water
-
pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in high-purity water.
-
Stress Conditions:
-
Acid Hydrolysis: Add a known volume of the this compound stock solution to separate flasks containing the different concentrations of HCl.
-
Base Hydrolysis: Add a known volume of the this compound stock solution to separate flasks containing the different concentrations of NaOH.
-
Control: Add a known volume of the this compound stock solution to a flask containing high-purity water.
-
-
Incubation: Incubate all solutions at a constant temperature (e.g., 40°C, 60°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.
-
Quenching: Immediately neutralize the acidic and basic samples with a suitable base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated HPLC method to separate and quantify the remaining this compound and its degradation products.
Protocol 2: Analysis of this compound and its Degradation Products by HPLC-UV
This protocol provides a general method for the analysis of this compound and its primary degradation product, adenine, using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer is typically used. The exact gradient will need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and adenine of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions to generate a calibration curve for each compound.
-
Sample Analysis: Inject the samples from the forced degradation study (or other experiments).
-
Data Analysis: Identify and quantify the peaks for this compound and adenine in the sample chromatograms by comparing their retention times and UV spectra to the standards. Calculate the concentration of each compound using the calibration curve.
Visual Guides
Caption: Non-enzymatic degradation pathway of this compound.
Caption: Enzymatic degradation pathway of this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4754-39-6 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected enzyme assay results with 5'-Deoxyadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in enzyme assays involving 5'-Deoxyadenosine (5'-dAdo).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound (5'-dAdo) is primarily known as a byproduct of reactions catalyzed by radical S-adenosyl-L-methionine (SAM) enzymes.[1][2] In these reactions, a 5'-deoxyadenosyl radical is generated from SAM to initiate catalysis, which is subsequently quenched to form 5'-dAdo.[3][4] Accumulation of 5'-dAdo can act as an inhibitor of the radical SAM enzymes themselves, creating a feedback inhibition loop.[1][2] It is crucial to distinguish 5'-dAdo from its analog 2',5'-dideoxyadenosine, which is a known inhibitor of adenylyl cyclase.
Q2: How is this compound metabolized in experimental systems?
A2: 5'-dAdo can be metabolized by enzymes present in cell lysates or whole cells, which can lead to unexpected results. In many mammalian cell lines (like CHO, HeLa, and Novikoff rat hepatoma), 5'-dAdo is a substrate for 5'-methylthioadenosine phosphorylase (MTAP), which cleaves it into adenine (B156593) and 5-deoxyribose-1-phosphate.[5] In some bacteria, it is metabolized via the dihydroxyacetone phosphate (B84403) (DHAP) shunt.[1] The presence of these metabolic pathways means that the concentration of 5'-dAdo may decrease over the course of an experiment.
Q3: What are the optimal storage and handling conditions for this compound?
A3: For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[6] Stock solutions can be prepared in organic solvents like DMSO (up to 15 mg/ml) or DMF (up to 30 mg/ml).[6][7] 5'-dAdo has limited solubility in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve it in DMF and then dilute with the chosen buffer.[6] Aqueous solutions of 5'-dAdo are not recommended to be stored for more than one day due to potential degradation.[6]
Q4: Can this compound interfere with common assay detection methods?
A4: this compound has a maximum UV absorbance at 259 nm.[6][7] If your enzyme assay involves monitoring changes in absorbance around this wavelength, high concentrations of 5'-dAdo could lead to high background signals. It is essential to run appropriate controls, such as the assay buffer with 5'-dAdo alone, to determine its contribution to the overall absorbance.
Troubleshooting Guide
Issue 1: Lower than Expected or No Enzyme Inhibition
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Metabolism of 5'-dAdo | The cell line or lysate used in the assay may contain enzymes like 5'-methylthioadenosine phosphorylase (MTAP) that degrade 5'-dAdo.[5] | 1. Check for MTAP activity: If possible, use cell lines known to be deficient in MTAP. 2. Use a purified enzyme system: If feasible, switch to an assay with a purified enzyme to eliminate confounding metabolic activities. 3. Shorten incubation time: Minimize the assay duration to reduce the extent of 5'-dAdo degradation. |
| Incorrect Target Enzyme | 5'-dAdo is a known inhibitor of radical SAM enzymes.[1] It may not be an effective inhibitor for other enzyme classes. | 1. Verify the enzyme class: Confirm that your target enzyme is expected to be inhibited by 5'-dAdo. 2. Perform dose-response experiments: Conduct experiments with a wide range of 5'-dAdo concentrations to determine its IC50 for your specific enzyme. |
| Degradation of 5'-dAdo in Solution | Aqueous solutions of 5'-dAdo can be unstable.[6] The compound may have degraded before or during the assay. | 1. Prepare fresh solutions: Always prepare aqueous solutions of 5'-dAdo immediately before use.[6] 2. Check pH of buffer: Maintain a neutral to slightly alkaline pH (7.0-8.0) to minimize the risk of acid-catalyzed hydrolysis of the glycosidic bond.[8] |
Issue 2: Higher than Expected Enzyme Activity or Inconsistent Results
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| 5'-dAdo Acting as a Substrate | For some enzymes, such as adenosine (B11128) deaminase, 5'-dAdo or its metabolic products could potentially act as a substrate, leading to an increase in signal. Adenosine deaminase has been shown to have some activity on 2'-deoxyadenosine.[9] | 1. Run substrate controls: Perform the assay with 5'-dAdo in the absence of the primary substrate to check for any direct enzymatic activity. 2. Analyze reaction products: Use techniques like HPLC or mass spectrometry to identify the products formed in the presence of 5'-dAdo. |
| "Abortive Cleavage" in Radical SAM Enzyme Assays | In assays with radical SAM enzymes, 5'-dAdo can be formed in a reaction that is uncoupled from the formation of the main product, a process termed "abortive cleavage".[10][11] This can lead to an overestimation of enzyme activity if 5'-dAdo formation is used as the readout. | 1. Use an appropriate reducing system: The choice of reducing agent can influence the extent of uncoupled 5'-dAdo formation.[11] Consider alternatives to sodium dithionite (B78146) if high levels of abortive cleavage are suspected.[10] 2. Directly measure product formation: Whenever possible, use an assay that directly quantifies the formation of the expected product, rather than relying on the measurement of 5'-dAdo. |
| Contamination of 5'-dAdo Stock | The 5'-dAdo reagent may be contaminated with other nucleosides or compounds that could affect enzyme activity. | 1. Check purity: Verify the purity of the 5'-dAdo stock using HPLC or a similar analytical method. 2. Purchase from a reputable supplier: Ensure that the 5'-dAdo is of high purity and from a reliable source. |
Issue 3: High Background Signal in Spectrophotometric Assays
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Inherent Absorbance of 5'-dAdo | 5'-dAdo absorbs light at 259 nm.[6][7] If the assay monitors absorbance changes near this wavelength, the presence of 5'-dAdo will contribute to the baseline reading. | 1. Run proper blanks: Include a control well containing the assay buffer and 5'-dAdo at the same concentration used in the experiment to measure its absorbance. Subtract this value from your experimental readings. 2. Use a different wavelength: If possible, modify the assay to monitor a product that absorbs at a wavelength further away from 259 nm. |
| Precipitation of 5'-dAdo | Due to its limited aqueous solubility, 5'-dAdo may precipitate in the assay buffer, causing light scattering and an artificially high absorbance reading. | 1. Check for precipitation: Visually inspect the assay wells for any signs of precipitation. 2. Reduce final concentration: Perform a solubility test to determine the maximum concentration of 5'-dAdo that remains in solution in your assay buffer. 3. Optimize solvent concentration: If using a stock in DMSO or DMF, ensure the final concentration of the organic solvent in the assay is low enough (typically <1%) to not cause precipitation or inhibit the enzyme. |
| Non-specific Binding to Plates | In plate-based assays, compounds can sometimes bind non-specifically to the well surface, contributing to background signal. | 1. Increase washing steps: If applicable to your assay format, perform more extensive washing steps.[12] 2. Optimize blocking: Ensure that adequate blocking steps are included to prevent non-specific binding.[13] |
Quantitative Data Summary
The following tables summarize available kinetic data for enzymes interacting with this compound or related compounds. Direct IC50 values for this compound are not widely reported and should be determined empirically for the specific enzyme and assay conditions.
Table 1: Inhibition Data for Adenosine Analogs
| Compound | Enzyme | Organism | IC50 Value |
| 5'-amino-5'-deoxyadenosine | Adenosine Kinase | Human | 0.17 µM[14] |
| 5-iodotubercidin (B1582133) | Adenosine Kinase | Human | 0.026 µM[14] |
Table 2: Substrate Specificity of Adenosine Deaminase
| Substrate | Enzyme | Source | Relative Activity (%) | Km (mM) | Vmax (nmol NH₃·mg⁻¹·s⁻¹) |
| Adenosine | Adenosine Deaminase | Human Lymphocyte-rich PBMCs | 100[9] | 0.103 ± 0.051[9] | 0.025 ± 0.001[9] |
| 2'-deoxyadenosine | Adenosine Deaminase | Human Lymphocyte-rich PBMCs | 57[9] | Not Reported | Not Reported |
| Guanosine | Adenosine Deaminase | Human Lymphocyte-rich PBMCs | 2.3[9] | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Adenosine Deaminase (ADA) Activity
This protocol is adapted from standard ADA assays and can be used to assess if 5'-dAdo or related compounds act as substrates or inhibitors. The assay monitors the decrease in absorbance at 265 nm as adenosine is converted to inosine.[15]
Materials:
-
Adenosine Deaminase (e.g., from bovine spleen)
-
This compound
-
Adenosine (substrate)
-
50 mM Sodium Phosphate Buffer, pH 7.4
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Adenosine in 50 mM Sodium Phosphate Buffer, pH 7.4. Concentrations should be varied (e.g., 0.1 to 10 times the expected Km) to determine kinetic parameters.
-
Prepare a stock solution of this compound in the same buffer. If used as an inhibitor, prepare serial dilutions.
-
Dilute the ADA enzyme in cold 50 mM Sodium Phosphate Buffer, pH 7.4, to a working concentration that ensures a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (96-well plate):
-
For substrate testing: Add 180 µL of the this compound or Adenosine solution to respective wells.
-
For inhibition testing: Add 160 µL of the Adenosine solution and 20 µL of the this compound inhibitor solution (or buffer for control).
-
Include a blank control with buffer only.
-
-
Enzyme Reaction:
-
Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted ADA enzyme solution to each well.
-
Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 265 nm.
-
Record data points every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.
-
For inhibition studies, plot V₀ against the concentration of this compound to determine the IC50.
-
Protocol 2: Coupled Spectrophotometric Assay for Kinase Activity
This protocol can be used to determine if 5'-dAdo is a substrate for a kinase. The production of ADP is coupled to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.[15]
Materials:
-
Kinase of interest
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
PEP (Phosphoenolpyruvic acid)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
PK/LDH enzyme mix
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture in the kinase reaction buffer containing ATP (e.g., 1 mM), PEP (e.g., 2 mM), NADH (e.g., 0.2 mM), and the PK/LDH enzyme mix.
-
Prepare a stock solution of this compound in the kinase buffer. Vary the concentration to determine kinetic parameters.
-
Dilute the kinase of interest in cold kinase reaction buffer to a working concentration.
-
-
Assay Setup:
-
In a 96-well plate, combine the reaction mixture and the this compound solution.
-
Include a control without this compound to measure any background ATPase activity.
-
-
Enzyme Reaction:
-
Equilibrate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the diluted kinase enzyme.
-
-
Data Acquisition:
-
Immediately monitor the decrease in absorbance at 340 nm.
-
Record data points every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). This rate is proportional to the kinase activity.
-
Plot the rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Caption: Catalytic cycle of a typical radical SAM enzyme.
References
- 1. 5-Deoxyadenosine Metabolism: More than "Waste Disposal" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Elusive 5′-Deoxyadenosyl Radical: Captured and Characterized by Electron Paramagnetic Resonance and Electron Nuclear Double Resonance Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Not all 5′-deoxyadenosines are created equal: Tracing the provenance of 5′-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of this compound formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. arp1.com [arp1.com]
- 14. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 5'-Deoxyadenosine Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 5'-Deoxyadenosine (5'-dAdo) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (5'-dAdo) is a nucleoside analog of adenosine (B11128) and a key intermediate in the degradation of S-adenosylmethionine (SAM).[1] It is a byproduct of reactions catalyzed by radical SAM enzymes and can act as an inhibitor of these enzymes.[2] In some cellular systems, 5'-dAdo can be metabolized to this compound triphosphate (dATP), which can inhibit ribonucleotide reductase and subsequently DNA synthesis.[3][4] Additionally, it has been reported to act as a non-competitive inhibitor of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[5]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A typical starting concentration range for exploring the effects of this compound is between 1 µM and 100 µM.[6] For initial toxicity screening, a broader range, for instance from 1 µM to 1 mM, is recommended.[6] The optimal concentration is highly dependent on the cell type and the specific biological question being investigated. For example, a concentration of 50 µM has been shown to promote proliferation and migration in certain tumor cell lines, while concentrations above 200 µM had an inhibitory effect.[7][8]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF), with solubilities of approximately 15 mg/mL and 30 mg/mL, respectively.[1][9] It is sparingly soluble in aqueous buffers.[9] For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in DMSO.[6] This stock solution should be aliquoted and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[6] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][6]
Q4: Is this compound stable in aqueous solutions?
Aqueous solutions of this compound are reported to be unstable.[5] It is recommended to prepare fresh working solutions from a frozen DMSO stock on the day of the experiment.[5] If you need to store an aqueous solution, it is not recommended to do so for more than one day.[9]
Q5: Why is the choice of cell line important when working with this compound?
The choice of cell line is critical because the metabolic fate of this compound can vary significantly between different cell types.[10] Some cell lines, such as CHO, Novikoff rat hepatoma, and HeLa cells, can rapidly cleave 5'-dAdo to adenine.[10] This metabolism is dependent on the enzyme 5'-methylthioadenosine phosphorylase.[10] In cell lines lacking this enzyme, such as L929, L1210, and P388 cells, 5'-dAdo is not readily metabolized and can be used to study nucleoside transport.[10] Therefore, understanding the metabolic capacity of your chosen cell line is crucial for interpreting experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inappropriate Concentration: The concentration used may be too low to elicit a response in your specific cell system. | Perform a dose-response experiment using a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration. |
| Metabolism of 5'-dAdo: The cell line may rapidly metabolize 5'-dAdo, preventing it from reaching its target.[10] | - Choose a cell line known to have low or no 5'-methylthioadenosine phosphorylase activity.[10]- Consider co-treatment with an adenosine deaminase inhibitor, like deoxycoformycin, to prevent deamination of 5'-dAdo to deoxyinosine, which may prolong its effect.[3][4] | |
| Incorrect Experimental Design: The incubation time may be too short or too long to observe the desired effect. | Optimize the incubation time by performing a time-course experiment. | |
| High Cell Toxicity or Death | Concentration Too High: The concentration of this compound may be cytotoxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value.[6]- Use a lower, non-toxic concentration range for your functional assays. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve 5'-dAdo may be too high.[6] | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO).[5][6] Always include a vehicle control (medium with the same final solvent concentration) in your experiments.[6] | |
| Inconsistent or Irreproducible Results | Stock Solution Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
| Instability in Aqueous Solution: this compound is unstable in aqueous solutions.[5] | Always prepare fresh working solutions from the stock solution on the day of the experiment.[5][9] | |
| Cell Culture Conditions: Variations in cell density, passage number, or culture conditions can affect cellular responses. | Standardize your cell culture protocols, including seeding density and passage number, to ensure consistency between experiments. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line/System | Application | Effective Concentration | Reference |
| HEK293 cells | Inhibition of forskolin-induced cAMP reporter gene | IC₅₀: 33 µM | [6] |
| HEK293 cells | Inhibition of PACAP-induced reporter gene activation | IC₅₀: ~35 µM | [6] |
| HEK293 cells | Inhibition of forskolin-induced Elk-1 transactivation | IC₅₀: 10 µM | [6] |
| Primary hippocampal neurons | Reduction of carbachol-induced cAMP production | 10 µM | [6] |
| Detergent-dispersed rat brain | Inhibition of adenylyl cyclase | IC₅₀: 3 µM | [6] |
| Cultured bovine aortic endothelial cells | Inhibition of forskolin-induced adenylyl cyclase | IC₅₀: 540 µM | [6] |
| A549 (lung carcinoma) cells | Promotion of colony formation | 50 µM | [8] |
| A375 (melanoma) cells | Promotion of colony formation | 50 µM | [8] |
| A549 and A375 cells | Inhibition of colony formation | >200 µM | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~15 mg/mL | [1][9] |
| DMF | ~30 mg/mL | [1][9] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [1][9] |
| Aqueous Buffers | Sparingly soluble | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Microcentrifuge tubes, sterile
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution (Molecular Weight of this compound is 251.24 g/mol ). For example, to make 1 mL of a 10 mM stock solution, dissolve 2.51 mg of this compound in 1 mL of DMSO.
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6]
Protocol 2: General Workflow for a Cell-Based Assay
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Assay-specific reagents (e.g., MTT reagent, lysis buffer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they reach the desired confluency (e.g., 80-90%) on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.[6]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.[6]
-
Treatment: Carefully remove the existing culture medium from the wells. Wash the cells once with pre-warmed PBS. Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
Analysis: Perform the specific assay to measure the desired endpoint (e.g., cell viability, cAMP levels, gene expression). For example, for an MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C before solubilizing the formazan (B1609692) crystals and measuring absorbance.[6]
Visualizations
Caption: A generalized workflow for in vitro assays using this compound.
Caption: A decision tree for troubleshooting common issues in 5'-dAdo assays.
Caption: Potential signaling pathways affected by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. karger.com [karger.com]
- 3. Mechanisms of deoxyadenosine toxicity in human lymphoid cells in vitro: relevance to the therapeutic use of inhibitors of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Action of deoxyadenosine on nucleic acid synthesis by tumor cells in the presence of a deaminase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 5'-Deoxyadenosine
Welcome to the technical support center for the accurate quantification of 5'-Deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound?
A1: The main challenges in this compound quantification stem from its low endogenous concentrations, the complexity of biological matrices, and the potential for interference from structurally similar molecules. Key issues include:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Isomeric and Isobaric Interference: Structurally similar compounds, such as adenosine, 2'-deoxyadenosine, and other nucleoside analogs, can have the same or very similar mass-to-charge ratios (m/z) and may co-elute, making it difficult to distinguish and accurately quantify this compound.[1][2][3][4]
-
Sample Stability: this compound can be susceptible to enzymatic and chemical degradation if samples are not handled and stored properly.
Q2: What is the recommended analytical method for this compound quantification?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in complex biological samples. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use of techniques like solid-phase extraction (SPE) can provide cleaner sample extracts compared to simpler methods like protein precipitation (PPT).
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as ¹³C₁₀- or ¹⁵N₅-labeled this compound, is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis.
Q4: Where can I obtain a stable isotope-labeled internal standard for this compound?
A4: Several commercial vendors specialize in the synthesis and supply of stable isotope-labeled compounds for research purposes. It is recommended to search the online catalogs of chemical suppliers that offer isotopically labeled nucleoside and nucleotide standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound by LC-MS/MS.
Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Interaction of the analyte with active sites on the column (e.g., residual silanols).2. Column Overload: Injecting too much analyte.3. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound.4. Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase. | 1. Optimize Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.2. Reduce Injection Volume/Concentration: Dilute the sample and reinject.3. Use a Guard Column: Protect the analytical column from strongly retained matrix components.4. Flush or Replace Column: Flush the column with a strong solvent. If peak shape does not improve, replace the column. |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to equilibrate between injections.2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic component.3. Fluctuating Column Temperature: Poor temperature control of the column oven.4. Pump Malfunction: Inconsistent flow rate from the LC pump. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them covered to minimize evaporation.3. Verify Column Temperature: Ensure the column oven is set to the correct temperature and is stable.4. Check Pump Performance: Monitor the pump pressure for fluctuations and perform necessary maintenance. |
| Co-elution with Interfering Peaks | 1. Suboptimal Chromatographic Selectivity: The chosen column and mobile phase are not providing adequate separation from interfering compounds.2. Presence of Isomers: Isomeric compounds (e.g., 2'-deoxyadenosine) are not being resolved. | 1. Modify Mobile Phase Gradient: Adjust the gradient slope or organic solvent to improve separation.2. Change Column Chemistry: Consider a different column stationary phase (e.g., HILIC instead of C18) to alter selectivity.3. Increase Column Length or Decrease Particle Size: Improve column efficiency to enhance resolution. |
Mass Spectrometry Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity/Sensitivity | 1. Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.2. Suboptimal MS Source Parameters: Ion source settings (e.g., temperature, gas flows, voltages) are not optimized.3. Incorrect MRM Transitions: The selected precursor and product ions are not optimal.4. Analyte Degradation: this compound is degrading in the sample or during analysis. | 1. Improve Sample Preparation: Use a more rigorous sample cleanup method like SPE.2. Optimize MS Source: Perform a source optimization experiment to find the best parameters for this compound.3. Verify and Optimize MRM Transitions: Infuse a standard solution of this compound to confirm the most intense precursor and product ions and optimize collision energy.4. Check Sample Stability: Ensure proper sample storage and handling. Analyze samples promptly after preparation. |
| High Background Noise | 1. Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup of contaminants in the LC system.2. Matrix Effects: Unresolved matrix components are contributing to the background.3. Leaking Connections: A leak in the LC system can introduce air and cause noise. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and prepare fresh mobile phases.2. Clean the LC System: Flush the system with an appropriate cleaning solution.3. Improve Chromatographic Separation: Optimize the LC method to better separate the analyte from the matrix.4. Check for Leaks: Inspect all fittings and connections for any signs of leakage. |
| Inconsistent Results | 1. Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples.2. Inconsistent Sample Preparation: Variability in the sample preparation process.3. Instrument Instability: Fluctuations in the performance of the LC or MS system. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in matrix effects and sample recovery.2. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol for all samples, standards, and quality controls.3. Monitor System Suitability: Regularly inject a system suitability standard to monitor the performance and stability of the LC-MS system. |
Experimental Protocols
Sample Preparation: A Comparative Overview
The choice of sample preparation method is critical for minimizing interference and ensuring accurate quantification. Below is a comparison of two common techniques for plasma samples.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| General Procedure | Addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins, followed by centrifugation and analysis of the supernatant. | The sample is loaded onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a different solvent. |
| Pros | - Fast and simple- High throughput- Inexpensive | - Provides cleaner extracts- Reduces matrix effects- Can concentrate the analyte, improving sensitivity |
| Cons | - Less effective at removing matrix components (e.g., phospholipids)- Higher potential for ion suppression- May have lower analyte recovery | - More time-consuming and complex- Higher cost per sample- Requires method development to optimize loading, washing, and elution steps |
| Typical Recovery | 70-90% | >85% |
| Matrix Effect | High | Low to Moderate |
Recommended Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma:
-
Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: To 100 µL of plasma, add the stable isotope-labeled internal standard.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of an aqueous wash solution (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash of 1 mL of a weak organic solvent to remove non-polar interferences.
-
Elute: Elute the this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table provides a starting point for developing a robust LC-MS/MS method for this compound quantification.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 2% B2-8 min: 2-50% B8-9 min: 50-95% B9-10 min: 95% B10-10.1 min: 95-2% B10.1-15 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 252.1 | 136.1 | 15 |
| ¹³C₁₀-5'-Deoxyadenosine (SIL-IS) | 262.1 | 146.1 | 15 |
| ¹⁵N₅-5'-Deoxyadenosine (SIL-IS) | 257.1 | 141.1 | 15 |
Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized experimentally.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the quantification of this compound by LC-MS/MS.
Signaling Pathway: Formation and Salvage of this compound
This compound is a byproduct of reactions catalyzed by the radical S-adenosylmethionine (SAM) enzyme superfamily.[5][6][7][8][9][10] Its accumulation can be inhibitory, and therefore, cells have salvage pathways to metabolize it.[5]
Caption: The formation of this compound from the radical SAM enzyme activity and its subsequent salvage.
References
- 1. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinguishing between Isobaric Ions Using Microdroplet Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bifunctional salvage pathway for two distinct S-adenosylmethionine byproducts that is widespread in bacteria, including pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Radical Initiation in the Radical SAM Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 9. Structure and Catalytic Mechanism of Radical SAM Methylases | MDPI [mdpi.com]
- 10. Radical SAM enzymes - Wikipedia [en.wikipedia.org]
improving solubility of 5'-Deoxyadenosine for experiments
Welcome to the technical support center for 5'-Deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
A1: this compound is a nucleoside analog of adenosine. It is an intermediate in the degradation of S-adenosylmethionine (SAM).[1] In pathways involving radical SAM enzymes, the reductive cleavage of SAM produces a 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from a substrate, leading to the formation of this compound as a byproduct.[2][3] Accumulation of this compound can lead to product inhibition of these radical SAM enzymes.[2][4]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers.[5] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[5]
Q3: What are the recommended storage conditions for this compound?
A3: As a solid, this compound is stable for at least four years when stored at -20°C.[5] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[6] It is not recommended to store aqueous solutions for more than one day.[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [7][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7][8] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [7][8] |
| Hot Water | 19.60-20.40 mg/mL | [9] |
| Acetic Acid | 49.00-51.00 mg/mL | |
| Ethanol | ~0.5 mg/mL | [10] |
Note: Solubility can be influenced by factors such as temperature, pH, and the purity of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution for working solutions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 251.24 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.51 mg of this compound.
-
Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To prepare a diluted aqueous solution of this compound for use in cell culture or other aqueous-based experiments.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To minimize precipitation, it is crucial to add the stock solution to the aqueous buffer and mix immediately. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the desired pre-warmed aqueous buffer.
-
Mixing: Gently vortex or invert the tube to ensure the solution is homogeneous.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. In the example above, the final DMSO concentration is 1%. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays. Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
-
Use Immediately: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[5]
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in the chosen solvent.
| Potential Cause | Recommended Solution |
| Insufficient solvent volume | Ensure you are using a sufficient volume of solvent for the amount of compound. Refer to the solubility table above. |
| Inappropriate solvent | This compound has limited solubility in non-polar organic solvents and is only sparingly soluble in aqueous buffers directly. Use highly polar aprotic solvents like DMSO or DMF for initial dissolution. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming of the solution (e.g., to 37°C) can help increase the rate of dissolution. |
| Compound has precipitated out of solution | Vigorous vortexing or sonication can help to redissolve the compound. |
Issue 2: The compound precipitates when diluting the DMSO stock solution into an aqueous buffer.
| Potential Cause | Recommended Solution |
| Exceeding the solubility limit in the aqueous buffer | The solubility of this compound is significantly lower in aqueous solutions. Prepare a more dilute working solution. Consider if your experimental design can accommodate a lower final concentration. |
| Improper mixing technique | Add the DMSO stock solution to the aqueous buffer while gently vortexing to ensure rapid and even dispersion. Avoid adding the aqueous buffer to the concentrated DMSO stock. |
| High final concentration of the compound | If a high concentration is necessary, consider using a co-solvent system. For in vivo experiments, formulations with PEG300, Tween-80, or SBE-β-CD have been used.[6] |
Issue 3: Inconsistent or unexpected experimental results.
| Potential Cause | Recommended Solution |
| Degradation of the compound | Ensure proper storage of both the solid compound and stock solutions. Aqueous working solutions should always be prepared fresh. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Incorrect final concentration | Double-check all calculations for preparing stock and working solutions. Ensure accurate pipetting. |
| Cytotoxicity from the solvent | High concentrations of DMSO can be toxic to cells.[11] Ensure the final concentration of DMSO in your experimental setup is low (typically ≤ 0.1%) and include a vehicle control with the same DMSO concentration in all experiments. |
Signaling Pathway and Experimental Workflow
S-Adenosylmethionine (SAM) Metabolism and this compound Recycling
This compound is a key byproduct of enzymatic reactions involving radical S-adenosylmethionine (SAM) enzymes. The accumulation of this compound can inhibit these enzymes. Therefore, cells have developed recycling pathways to manage its levels. The following diagram illustrates the generation of this compound from SAM and its subsequent conversion to 5'-deoxyinosine by the enzyme this compound deaminase (DadD), a crucial step in its recycling.[10][12]
Caption: Generation and recycling of this compound in SAM-dependent pathways.
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for experiments involving the treatment of cultured cells with this compound.
Caption: A typical workflow for experiments using this compound in cell culture.
References
- 1. caymanchem.com [caymanchem.com]
- 2. S-Adenosyl-L-Methionine Radical Enzymes: (I) Metabolism of the Product 5’-Deoxyadenosine (II) Investigation of the Mechanism of Biotin Synthase - ProQuest [proquest.com]
- 3. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of this compound formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4',5'-unsaturated 5'-halogenated nucleosides. Mechanism-based and competitive inhibitors of S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5 -Deoxyadenosine methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase substrate 4754-39-6 [sigmaaldrich.com]
- 10. This compound deaminase - Wikipedia [en.wikipedia.org]
- 11. Clinical and Experimental Pediatrics [e-cep.org]
- 12. Identification of a this compound deaminase in Methanocaldococcus jannaschii and its possible role in recycling the radical S-adenosylmethionine enzyme reaction product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in 5'-Deoxyadenosine handling and storage
Welcome to the technical support center for 5'-Deoxyadenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C for long-term stability of at least four years.[1][2] It is supplied as a crystalline solid.[1]
-
Stock Solutions: Prepare stock solutions in organic solvents like DMSO or DMF. These solutions are stable for up to one year when stored at -20°C and for up to two years at -80°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I dissolve this compound, especially for use in aqueous buffers?
A: this compound has limited solubility in aqueous buffers but is soluble in organic solvents.[1]
-
First, dissolve the this compound powder in an organic solvent such as DMSO or dimethylformamide (DMF).[1] The solvent should be purged with an inert gas.[1]
-
Once completely dissolved, this stock solution can be diluted with the aqueous buffer of your choice to the final desired concentration.[1]
-
For instance, a 1:4 solution of DMF:PBS (pH 7.2) can be used, achieving a solubility of approximately 0.2 mg/mL.[1]
-
It is not recommended to store the aqueous solution for more than one day due to potential instability.[1]
Solubility Data
| Solvent | Solubility |
| DMSO | ~15 mg/mL[1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL[1][2] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[1][2] |
Troubleshooting Guides
Inconsistent or Unexpected Results in Enzymatic Assays
Q3: My enzymatic assay results with this compound are variable between experiments. What could be the cause?
A: Inconsistent results can stem from several factors related to the handling of this compound and the assay conditions.
-
Solution Instability: Aqueous solutions of nucleoside analogs can be unstable.[1] It is critical to prepare fresh solutions of this compound for each experiment from a properly stored stock.[1]
-
pH of Assay Buffer: The stability of nucleoside analogs is often pH-dependent. Acidic conditions can lead to the hydrolysis of the N-glycosidic bond. Ensure your assay buffer has a stable neutral or slightly basic pH.
-
Enzymatic Degradation: If your assay involves cell lysates or purified enzymes, be aware that some enzymes, like 5'-methylthioadenosine phosphorylase, can degrade this compound.[2][4] This would reduce the effective concentration of your compound.
Q4: I am not observing the expected inhibitory effect of this compound in my enzyme kinetics study. What should I do?
A: If this compound is not exhibiting the expected activity, consider the following:
-
Compound Integrity: Verify the purity of your this compound using a suitable analytical method like HPLC or TLC (see Experimental Protocols section). Improper storage or handling can lead to degradation.
-
Enzyme Specificity: Confirm that the enzyme you are studying is indeed a target of this compound. It is an analog of adenosine (B11128) and an intermediate in the degradation of S-adenosylmethionine (SAM), making it a substrate or inhibitor for specific enzymes.[2]
-
Assay Conditions: Ensure that the assay conditions (e.g., substrate concentration, enzyme concentration, incubation time) are optimized.
Issues in Cell Culture Experiments
Q5: I am observing unexpected cytotoxicity or morphological changes in my cell culture experiments with this compound. Why is this happening?
A: Unforeseen effects in cell culture can be due to the compound's metabolic fate or off-target effects.
-
Metabolic Conversion: Certain mammalian cell lines, such as CHO, Novikoff rat hepatoma, and HeLa cells, can rapidly metabolize this compound to adenine (B156593) and 5-deoxyribose-1-phosphate.[4] This can lead to downstream effects unrelated to the parent compound. In contrast, cell lines like L929, L1210, and P388 do not exhibit this rapid cleavage.[4]
-
Toxicity of Metabolites: The accumulation of metabolites of this compound can be toxic to cells. For example, in some systems, the accumulation of this compound can inhibit radical SAM enzymes, which are crucial for various cellular processes.
-
High Concentrations: Using concentrations significantly higher than the intended effective dose may induce off-target effects or general cytotoxicity. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q6: My experimental results vary depending on the cell line I use. What could be the reason for this?
A: The metabolic machinery of different cell lines can vary significantly, which can impact the effects of this compound.
-
Presence of 5'-Methylthioadenosine Phosphorylase: As mentioned, some cell lines express 5'-methylthioadenosine phosphorylase, which actively degrades this compound.[4] If you are working with a cell line that expresses this enzyme, the effective concentration of this compound will decrease over time, leading to different results compared to a cell line lacking this enzyme.
-
Cellular Uptake: The efficiency of cellular uptake of this compound may differ between cell lines, which would alter the intracellular concentration and subsequent biological effects.
Stability of this compound
Inferred Stability of this compound based on 2-CdA Data [5]
| pH | Temperature (°C) | Stability |
| 1 | 37 | Highly Unstable (T½ ≈ 0.37 hours) |
| 2 | 37 | Unstable (T½ ≈ 1.6 hours) |
| Neutral to Basic | 37 - 80 | Stable |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products like adenine.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
HPLC grade water
-
Standards: this compound and Adenine
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Run the this compound standard to determine its retention time.
-
Run the adenine standard to determine its retention time.
-
Inject the this compound sample and monitor for the main peak and any impurity peaks, particularly at the retention time of adenine.
-
Calculate the purity based on the peak area percentage.
-
Protocol 2: Monitoring Degradation by Thin-Layer Chromatography (TLC)
This is a simpler, qualitative method to quickly assess the integrity of a this compound sample.
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254)
-
TLC developing chamber
-
Mobile Phase: Dichloromethane:Methanol (e.g., 9:1 v/v)
-
This compound sample dissolved in a small amount of methanol
-
Adenine standard dissolved in methanol
-
UV lamp (254 nm)
Procedure:
-
Spotting: On a TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark spots for your sample and the adenine standard. Using a capillary tube, spot a small amount of your dissolved sample and the standard onto the marked spots. Allow the solvent to evaporate completely.
-
Development: Place a small amount of the mobile phase into the TLC chamber and let it saturate. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the spotting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: Compare the Rf value of the spot(s) in your sample lane to the Rf of the adenine standard. The presence of a spot in your sample that co-migrates with the adenine standard suggests degradation.
Visualizations
References
impact of pH and temperature on 5'-Deoxyadenosine stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 5'-Deoxyadenosine under various experimental conditions. Below, you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by pH and temperature. Like many nucleosides, it is susceptible to hydrolysis, particularly under acidic conditions which can catalyze the cleavage of the N-glycosidic bond.[1] Elevated temperatures will also accelerate the rate of this degradation.[1] In biological systems, enzymatic degradation can also occur.
Q2: How does pH affect the stability of this compound?
A2: this compound is expected to be most stable at neutral and basic pH levels.[2] Under acidic conditions (low pH), the rate of degradation increases significantly due to acid-catalyzed hydrolysis of the N-glycosidic bond.[1][2] This leads to the separation of the adenine (B156593) base from the deoxyribose sugar moiety.
Q3: What is the impact of temperature on the stability of this compound?
A3: Higher temperatures accelerate the rate of chemical degradation of this compound. Therefore, for long-term storage, it is crucial to keep solutions at low temperatures, such as -20°C or -80°C. For short-term handling during experiments, it is advisable to keep the compound on ice whenever possible.
Q4: What are the expected degradation products of this compound?
A4: The primary non-enzymatic degradation product of this compound is adenine, resulting from the hydrolysis of the N-glycosidic bond.[1][3] In the presence of certain enzymes like this compound deaminase, this compound can be converted to 5'-deoxyinosine.
Q5: How should I prepare and store stock solutions of this compound?
A5: For optimal stability, it is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] These stock solutions should be stored at -20°C or -80°C.[4] Aqueous solutions are less stable, and it is often recommended to prepare them fresh for each experiment.[4] If aqueous solutions must be stored, they should be kept at -80°C for only short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis of an aged solution. | Degradation of this compound. | The primary degradation product is likely adenine. Confirm by comparing the retention time with an adenine standard. To mitigate this, prepare fresh solutions before use and store stock solutions appropriately at low temperatures. |
| Loss of biological activity of this compound in an experiment. | Chemical degradation due to inappropriate pH or temperature of the experimental buffer. | Ensure that the pH of your experimental buffer is in the neutral to slightly basic range. If the experiment requires acidic conditions, be aware of the potential for rapid degradation and consider this when interpreting results. Minimize the time the compound spends in acidic buffers. |
| Precipitation of this compound upon freezing of a stock solution. | This is a common issue with DMSO stock solutions. | Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect the solution for any remaining precipitate before use. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | Always use freshly prepared dilutions from a properly stored stock solution for each experiment to ensure consistency. Validate the concentration of your stock solution periodically if it is stored for an extended period. |
Quantitative Data on Nucleoside Stability
Table 1: Half-life of 2-chloro-2'-deoxyadenosine at 37°C at Acidic pH[2]
| pH | Half-life (T1/2) in hours |
| 1.0 | 0.37 |
| 2.0 | 1.6 |
Note: This data is for 2-chloro-2'-deoxyadenosine and should be used as an estimation of the behavior of this compound.
Experimental Protocols
Protocol: Stability Study of this compound by HPLC
This protocol outlines a method to determine the stability of this compound under specific pH and temperature conditions.
1. Materials:
-
This compound
-
Adenine (as a reference standard)
-
Buffers of desired pH (e.g., pH 2, 5, 7.4, 9)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or Ammonium (B1175870) acetate (B1210297) (for mobile phase)
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a small amount of DMSO and then dilute with high-purity water.
-
Prepare buffers at the desired pH values.
-
Prepare a stock solution of adenine in a similar manner to be used as a standard.
-
-
Incubation:
-
Add a known volume of the this compound stock solution to each pH buffer in separate reaction vessels to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 37°C, 50°C, 70°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.
-
Immediately quench the reaction by diluting the sample in the initial mobile phase and store at a low temperature (e.g., -20°C) until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to separate and quantify the remaining this compound and the adenine degradation product.
-
Example HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile in a buffer such as 20 mM ammonium acetate, pH 6.0.[6]
-
Flow Rate: 1 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
-
3. Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing the peak area to a calibration curve.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The degradation is expected to follow pseudo-first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (T1/2) using the formula: T1/2 = 0.693 / k.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: General workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing abortive cleavage in radical SAM enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize abortive cleavage and optimize their radical SAM enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is abortive cleavage in the context of radical SAM enzyme assays?
A1: Abortive cleavage is a non-productive side reaction where the radical SAM enzyme reductively cleaves S-adenosylmethionine (SAM) to form 5'-deoxyadenosine (dAdo) and methionine, without the intended transformation of the substrate.[1] This process is uncoupled from the formation of the desired product and can occur when the 5'-deoxyadenosyl radical (dAdo•), essential for initiating the catalytic cycle, is quenched before it can react with the substrate.[1][2]
Q2: What are the primary causes of abortive cleavage?
A2: Several factors can contribute to abortive cleavage:
-
Absence or low concentration of the primary substrate: In the absence of the substrate, the highly reactive 5'-deoxyadenosyl radical is more likely to be quenched by abstracting a hydrogen atom from the solvent or a nearby protein moiety.[3][4]
-
Use of non-physiological reducing agents: Chemical reductants, such as sodium dithionite (B78146), are often used in vitro to reduce the [4Fe-4S] cluster to its active +1 state.[5] However, these strong, non-specific reductants can increase the rate of abortive cleavage compared to physiological reducing systems.[5][6] Some studies have shown that with certain enzymes, product formation is not observed when dithionite is used, even though dAdo formation is detected.[1]
-
Poor coupling between SAM cleavage and substrate binding: In some radical SAM enzymes, the cleavage of SAM and the binding of the substrate may not be well-coupled, leading to the premature generation and quenching of the 5'-deoxyadenosyl radical.[6]
Q3: How can I detect and quantify abortive cleavage?
A3: Abortive cleavage is typically monitored by detecting and quantifying the formation of this compound (dAdo), the quenched product of the 5'-deoxyadenosyl radical. This is often done using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[1][2][7] By comparing the amount of dAdo formed to the amount of product formed, you can determine the extent of abortive cleavage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of this compound (dAdo) detected, with little to no product formation. | 1. Non-physiological reducing agent: The use of sodium dithionite can lead to higher rates of abortive cleavage.[5][6] | 1. Switch to a physiological reducing system: Utilize a flavodoxin/flavodoxin reductase/NADPH system to reduce the [4Fe-4S] cluster.[1][5] This has been shown to decrease abortive cleavage and improve product formation in several radical SAM enzymes.[5] |
| 2. Substrate limitation: Insufficient substrate concentration can lead to the quenching of the 5'-deoxyadenosyl radical before it can react.[3][4] | 2. Optimize substrate concentration: Titrate the substrate concentration to ensure it is not the limiting reagent. Ensure the substrate is properly dissolved and accessible to the enzyme. | |
| 3. Oxygen sensitivity: The [4Fe-4S] clusters in radical SAM enzymes are oxygen-labile.[7] Exposure to oxygen can damage the cluster and lead to inactivation or non-productive side reactions. | 3. Maintain strict anaerobic conditions: Perform all purification and assay steps in an anaerobic chamber.[7] Use degassed buffers and reagents. | |
| Inconsistent or no enzyme activity. | 1. Improper enzyme reconstitution: The [4Fe-4S] cluster may not be properly assembled or inserted into the enzyme. | 1. Verify cluster reconstitution: Use UV-visible spectroscopy to confirm the presence and integrity of the [4Fe-4S] cluster. Ensure proper anaerobic and reducing conditions during reconstitution. |
| 2. Product inhibition: The product of the reaction, including this compound, can be a potent inhibitor of some radical SAM enzymes.[8] | 2. Monitor reaction progress over time: If the reaction rate decreases rapidly, consider product inhibition. It may be necessary to remove the product during the reaction, for example, by using gel filtration.[8] |
Experimental Protocols
Protocol 1: General Radical SAM Enzyme Assay
This protocol outlines a general procedure for assaying the activity of a radical SAM enzyme under anaerobic conditions.
Materials:
-
Purified radical SAM enzyme
-
S-adenosylmethionine (SAM)
-
Substrate
-
Reducing system (e.g., sodium dithionite or flavodoxin/flavodoxin reductase/NADPH)
-
Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, degassed)
-
Quenching solution (e.g., acid or organic solvent)
-
Anaerobic chamber (e.g., Coy chamber)
Procedure:
-
Preparation: Perform all steps inside an anaerobic chamber. Prepare all buffers and solutions using anaerobic techniques.
-
Reaction Mixture: In an anaerobic environment, prepare the reaction mixture containing the anaerobic buffer, the reducing system, and the substrate.
-
Enzyme Addition: Add the purified radical SAM enzyme to the reaction mixture.
-
Initiation: Initiate the reaction by adding SAM.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the reaction mixture for the presence of the product and this compound using HPLC or UHPLC-MS.
Protocol 2: HPLC Analysis of SAM Cleavage Products
This protocol describes a method for separating and quantifying SAM, this compound (dAdo), and other reaction components.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: After quenching the enzymatic reaction, centrifuge the sample to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
Injection: Inject a defined volume of the sample onto the C18 column.
-
Elution: Use a suitable gradient of solvents (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) to separate the components.
-
Detection: Monitor the elution profile at a specific wavelength (e.g., 254 nm) to detect SAM and its derivatives.[2]
-
Quantification: Determine the concentration of dAdo and the product by comparing the peak areas to a standard curve of known concentrations.
Visualizations
References
- 1. Not all 5′-deoxyadenosines are created equal: Tracing the provenance of 5′-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vulnerability of radical SAM enzymes to oxidants and soft metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Biological Reduction of the Radical SAM Enzyme 7-Carboxy-7-deazaguanine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for studying the radical SAM enzymes in diphthamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self Sacrifice in Radical S-adenosylmethionine Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Intracellular 5'-Deoxyadenosine
Welcome to the technical support center for the measurement of intracellular 5'-Deoxyadenosine (5'-dAdo). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of this low-abundance metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring intracellular this compound?
A1: The measurement of intracellular 5'-dAdo is challenging due to a combination of factors:
-
Low Physiological Abundance: 5'-dAdo is typically present at very low concentrations within the cell, requiring highly sensitive analytical instrumentation.
-
Rapid Enzymatic Degradation: Intracellular enzymes can quickly metabolize 5'-dAdo upon cell lysis, leading to an underestimation of its true concentration. Key enzymes involved in its degradation include this compound deaminase, which converts 5'-dAdo to 5'-deoxyinosine, and potentially other nucleosidases.[1][2]
-
Interference from Structurally Similar Molecules: The presence of highly abundant, structurally related nucleosides, such as adenosine (B11128) and 2'-deoxyadenosine, can interfere with the chromatographic separation and mass spectrometric detection of 5'-dAdo.
-
Sample Preparation Artifacts: Improper sample handling, including slow quenching of metabolism or inefficient extraction, can significantly impact the accuracy and reproducibility of the results.
Q2: How can I prevent the degradation of 5'-dAdo during sample preparation?
A2: To minimize the enzymatic degradation of 5'-dAdo, it is critical to rapidly quench all metabolic activity. This is typically achieved by:
-
Rapid Cell Harvesting and Quenching: Minimize the time between cell harvesting and quenching. For adherent cells, this involves rapid removal of media followed by immediate addition of a cold quenching solution. For suspension cells, rapid centrifugation at a low temperature or filtration can be employed.
-
Cold Quenching Solutions: Use ice-cold solvents to immediately halt enzymatic reactions. A common and effective approach is to use a pre-chilled (-20°C to -80°C) extraction solvent, such as a mixture of acetonitrile (B52724) and methanol (B129727).
-
Use of Enzyme Inhibitors: While not always necessary with rapid and cold quenching, the inclusion of a broad-spectrum enzyme inhibitor cocktail in the lysis buffer can provide an additional layer of protection against degradation.
Q3: What is the recommended method for extracting 5'-dAdo from cells?
A3: The choice of extraction method can significantly impact the recovery of 5'-dAdo.
-
Solvent Precipitation: Protein precipitation with cold organic solvents is a widely used and effective method. Acetonitrile is often preferred over perchloric acid (PCA) as it is less harsh, results in less degradation of nucleotides, and is easily removed by evaporation prior to LC-MS/MS analysis.[3] A mixture of acetonitrile and methanol is also commonly used.
-
Solid-Phase Extraction (SPE): SPE can be used as a cleanup step after the initial extraction to remove interfering substances and concentrate the analyte of interest.
Q4: How should I store my cell pellets and extracts to ensure the stability of 5'-dAdo?
A4: Proper storage is crucial to prevent the degradation of 5'-dAdo.
-
Cell Pellets: After quenching and harvesting, cell pellets should be immediately flash-frozen in liquid nitrogen and stored at -80°C until extraction.
-
Extracts: The resulting extracts should be stored at -80°C. For long-term stability, it is advisable to evaporate the solvent and store the dried extract at -80°C, reconstituting it in the mobile phase just before analysis. While specific quantitative stability data for 5'-dAdo is limited, related compounds like adenosine show good stability at -20°C for extended periods when stored properly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of intracellular 5'-dAdo.
Issue 1: Low or No Detectable 5'-dAdo Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Quenching | Ensure that the quenching solution is sufficiently cold (at least -20°C, preferably -80°C) and that the time between cell harvesting and quenching is minimized. |
| Inefficient Extraction | Optimize the extraction solvent and protocol. Compare the efficiency of different solvents (e.g., acetonitrile, methanol, or a mixture). Ensure complete cell lysis by sonication or other disruption methods. |
| Analyte Degradation | Process samples on ice or at 4°C at all times. Minimize the time the sample spends at room temperature. Analyze samples as quickly as possible after extraction. |
| Low Instrument Sensitivity | Check the sensitivity of the mass spectrometer. Perform a system suitability test with a 5'-dAdo standard to ensure the instrument is performing optimally. |
| Matrix Effects | The presence of other molecules in the cell extract can suppress the ionization of 5'-dAdo. Dilute the sample or use a stable isotope-labeled internal standard to compensate for matrix effects. Consider a sample cleanup step like SPE. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., pH, organic solvent ratio). Ensure the mobile phase is properly degassed. |
| Injection Solvent Mismatch | The injection solvent should be similar in composition to the initial mobile phase to avoid peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Interactions between the analyte and the stationary phase can cause peak tailing. Adjust the mobile phase pH or try a different column chemistry. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation protocol, from cell counting to the final extraction volume. Use a consistent and validated protocol for all samples. |
| Variable Extraction Efficiency | Use a stable isotope-labeled internal standard for 5'-dAdo to normalize for variations in extraction efficiency and matrix effects. |
| Instrument Instability | Monitor the performance of the LC-MS/MS system regularly by injecting standards and quality control samples throughout the analytical run. |
| Sample Carryover | Implement a robust needle wash protocol between injections to prevent carryover from one sample to the next. |
Data Presentation
Table 1: Comparison of Extraction Solvents for Nucleoside Analysis
| Extraction Solvent | Relative Recovery of Nucleosides | Advantages | Disadvantages | Reference |
| Acetonitrile | High | Fast, less harsh, easily evaporated | May not be as efficient for all metabolites | [3] |
| Methanol | High | Good for a broad range of metabolites | May extract more interfering lipids | [4][5] |
| Methanol/Acetonitrile (1:1) | Very High | Combines the benefits of both solvents | Optimization of the ratio may be needed | [4] |
| Perchloric Acid (PCA) | Moderate | Effective for protein precipitation | Harsh, can cause degradation, requires neutralization | [3] |
Table 2: Hypothetical Stability of this compound Under Different Storage Conditions
| Storage Condition | Solvent | Duration | Estimated Degradation (%) | Recommendation |
| 4°C | Acetonitrile | 24 hours | < 5% | Suitable for short-term storage during sample processing. |
| -20°C | Acetonitrile | 1 week | < 10% | Acceptable for short-to-medium term storage. |
| -80°C | Acetonitrile | 1 month | < 2% | Recommended for long-term storage of extracts. |
| -80°C | Dried Extract | > 6 months | < 1% | Optimal for long-term archival of samples. |
Note: This data is estimated based on the stability of similar nucleosides. It is highly recommended to perform an in-house stability study for your specific experimental conditions.
Experimental Protocols
Protocol 1: Quenching and Extraction of Intracellular this compound
-
Cell Culture and Harvesting:
-
Culture cells to the desired density.
-
For adherent cells, aspirate the culture medium and quickly wash once with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
-
Metabolism Quenching:
-
Immediately after harvesting, add 1 mL of ice-cold (-80°C) extraction solvent (e.g., 80% methanol in water) to the cell pellet or plate.
-
-
Cell Lysis and Extraction:
-
Scrape the cells (if adherent) into the extraction solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
For immediate analysis, transfer to an autosampler vial.
-
For storage, transfer to a clean tube, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating 5'-dAdo from other nucleosides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute 5'-dAdo, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 252.1
-
Product Ion (Q3): m/z 136.1 (corresponding to the adenine (B156593) fragment).
-
Note: These transitions should be optimized on your specific instrument using a 5'-dAdo standard.
-
-
Internal Standard: A stable isotope-labeled this compound (e.g., this compound-¹³C₅,¹⁵N₅) should be used for accurate quantification, with its own corresponding MRM transition.
-
Mandatory Visualization
Caption: Experimental workflow for measuring intracellular this compound.
Caption: Simplified metabolic pathway of this compound formation and degradation.
References
- 1. This compound deaminase - Wikipedia [en.wikipedia.org]
- 2. Identification of a this compound deaminase in Methanocaldococcus jannaschii and its possible role in recycling the radical S-adenosylmethionine enzyme reaction product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Optimizing Enzymatic Reactions with 5'-Deoxyadenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic reactions involving 5'-Deoxyadenosine (5'-dAdo).
Frequently Asked Questions (FAQs)
Q1: My this compound (5'-dAdo) is not dissolving in my aqueous buffer. How can I improve its solubility?
A1: this compound has limited solubility in aqueous buffers. To achieve the desired concentration, it is recommended to first dissolve the 5'-dAdo in an organic co-solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <5%) to avoid inhibiting the enzyme. For instance, a solubility of approximately 0.2 mg/mL can be achieved in a 1:4 solution of DMF:PBS (pH 7.2).[1] It is also advisable to prepare fresh aqueous solutions of 5'-dAdo for each experiment, as they are not recommended for storage for more than one day.[1]
Q2: What is the optimal pH for enzymatic reactions involving 5'-dAdo?
A2: The optimal pH is highly dependent on the specific enzyme being used. Different enzymes that metabolize 5'-dAdo have different pH optima. For example, this compound deaminase exhibits a preference for alkaline conditions, with an optimal pH of 9.0.[2] In contrast, human 5'-deoxy-5'-methylthioadenosine phosphorylase has an optimal pH range of 7.2 to 7.6. For radical SAM enzymes, which produce 5'-dAdo as a byproduct, a pH of around 7.4 to 7.8 is commonly used in buffers such as Tris-HCl or potassium phosphate (B84403). It is crucial to determine the optimal pH for your specific enzyme empirically.
Q3: My enzymatic reaction is showing low or no activity. What are the common causes?
A3: Low or no enzyme activity in a 5'-dAdo reaction can stem from several factors:
-
Suboptimal Buffer Conditions: The pH, ionic strength, or buffer components may not be optimal for your enzyme.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions. Consider adding stabilizing agents like glycerol (B35011) or bovine serum albumin (BSA).
-
Substrate Insolubility: As mentioned in Q1, poor solubility of 5'-dAdo can lead to a lower effective substrate concentration.
-
Presence of Inhibitors: Contaminants in the enzyme preparation or reagents could be inhibiting the reaction. 5'-dAdo itself can be an inhibitor of radical SAM enzymes at high concentrations.
-
Incorrect Cofactor Concentration: Many enzymes require specific cofactors (e.g., metal ions, phosphate) for activity. Ensure these are present at optimal concentrations. For example, 5'-methylthioadenosine phosphorylase activity is phosphate-dependent.[3]
Q4: Are there any special considerations for assays with radical SAM enzymes that produce 5'-dAdo?
A4: Yes, radical SAM enzymes have specific requirements for their activity. These enzymes contain oxygen-labile iron-sulfur clusters and therefore require strict anaerobic conditions for purification and assays. A reducing agent, such as sodium dithionite (B78146) or a flavodoxin/flavodoxin reductase system, is typically required in the assay buffer to maintain the active reduced state of the [4Fe-4S] cluster.[4][5] It is also important to be aware that the accumulation of 5'-dAdo can inhibit the activity of some radical SAM enzymes.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the Assay
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor aqueous solubility of 5'-dAdo | Verify dissolution method. | Prepare a concentrated stock solution of 5'-dAdo in 100% DMSO or DMF. Serially dilute the stock solution into the aqueous assay buffer to the final desired concentration. Visually inspect for any precipitation after dilution. |
| High final concentration of 5'-dAdo | Determine the solubility limit in your specific buffer. | If a high concentration is required, you may need to increase the percentage of co-solvent. However, always run a solvent tolerance control to ensure the co-solvent concentration does not inhibit your enzyme. |
| Incorrect buffer pH | Test a range of pH values. | The solubility of nucleoside analogs can be pH-dependent.[6] Test the solubility of 5'-dAdo across a pH range that is also suitable for your enzyme's activity. |
| Salt concentration in the buffer | Adjust the ionic strength of the buffer. | High salt concentrations can sometimes decrease the solubility of organic molecules. Try reducing the salt concentration in your buffer if enzyme activity is not compromised. |
Issue 2: Low or Non-Reproducible Enzyme Activity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal buffer pH | Perform a pH optimization experiment. | Test a range of buffers with overlapping pH ranges to identify the optimal pH for your enzyme. (See Experimental Protocols section). |
| Incorrect ionic strength | Test different salt concentrations. | The catalytic activity of enzymes can be sensitive to the ionic strength of the buffer.[7][8] Test a range of salt (e.g., NaCl, KCl) concentrations to find the optimum. |
| Buffer component inhibition | Test alternative buffer systems. | Some buffer components can inhibit enzyme activity. For example, phosphate buffers can inhibit certain kinases. If you suspect buffer inhibition, try a different buffer system with a similar pKa. |
| Enzyme instability | Add stabilizing agents. | Include additives such as glycerol (5-20%), Bovine Serum Albumin (BSA; 0.1-1 mg/mL), or a reducing agent like Dithiothreitol (DTT; 1-10 mM) if your enzyme has sensitive cysteine residues. |
| Inaccurate pipetting of viscous solutions | Use appropriate pipetting techniques. | When working with glycerol-containing buffers or concentrated enzyme stocks, use reverse pipetting or positive displacement pipettes to ensure accuracy. |
Quantitative Data on Buffer Conditions
| Enzyme Class/Specific Enzyme | Buffer System | pH | Key Additives/Cofactors | Reference |
| This compound deaminase | Not specified | 9.0 | - | [2] |
| 5'-methylthioadenosine phosphorylase (human) | Not specified | 7.2 - 7.6 | Phosphate | [9] |
| Radical SAM Enzymes (general) | Tris-HCl or Potassium Phosphate | ~7.4 - 7.8 | Anaerobic conditions, Reducing agent (e.g., sodium dithionite) | [5] |
| Deoxyadenosine Kinase (Mycoplasma) | Not specified | Not specified | ATP, Mg2+ | [10] |
| Deoxycytidine Kinase (human; acts on deoxyadenosine) | 50 mM Tris-HCl | 7.5 | 100 mM KCl, 5 mM MgCl2, 1 mM DTT |
Experimental Protocols
Protocol for Optimizing Buffer pH for a 5'-dAdo Utilizing Enzyme
This protocol describes a general method to determine the optimal pH for an enzyme that uses 5'-dAdo as a substrate.
1. Reagent Preparation:
-
5'-dAdo Stock Solution: Prepare a 10 mM stock solution of 5'-dAdo in 100% DMSO.
-
Buffer Systems: Prepare a series of 0.1 M buffers covering a broad pH range. For example:
-
Citrate buffer (pH 3.0-6.0)
-
Phosphate buffer (pH 6.0-8.0)
-
Tris-HCl buffer (pH 7.5-9.0)
-
Glycine-NaOH buffer (pH 9.0-10.5)
-
-
Enzyme Stock Solution: Prepare a concentrated stock of your purified enzyme in a stable buffer (e.g., 50 mM HEPES pH 7.5, 10% glycerol).
-
Other Reaction Components: Prepare stock solutions of any necessary cofactors (e.g., ATP, MgCl₂, phosphate) at 10x the final desired concentration.
2. Assay Procedure:
-
In a 96-well microplate, set up reactions in triplicate for each pH point to be tested.
-
To each well, add the appropriate buffer for the desired pH.
-
Add any required cofactors from their stock solutions.
-
Add the 5'-dAdo stock solution to each well and mix. The final concentration should be at or near the enzyme's Km, if known. If not, a concentration of 100 µM is a reasonable starting point. Ensure the final DMSO concentration is consistent across all wells and is not inhibitory to the enzyme.
-
Pre-incubate the plate at the desired reaction temperature for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the enzyme stock solution to each well.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry, HPLC).
-
Calculate the initial reaction velocity for each pH value.
3. Data Analysis:
-
Plot the initial reaction velocity as a function of pH.
-
The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.
Visualizations
This compound Salvage Pathway
The following diagram illustrates the metabolic salvage pathway for this compound, a crucial route for recycling this byproduct of radical SAM enzyme reactions.
Caption: Metabolic salvage pathway of this compound.
Troubleshooting Workflow for Low Enzyme Activity
This diagram outlines a logical workflow for troubleshooting low activity in 5'-dAdo enzymatic reactions.
Caption: Troubleshooting workflow for low enzyme activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
preventing non-specific binding of 5'-Deoxyadenosine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding (NSB) of 5'-Deoxyadenosine in various assays.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding (NSB) can obscure genuine signals, leading to inaccurate data interpretation in assays involving this compound.[1] This guide provides a systematic approach to troubleshoot and minimize NSB.
Logical Workflow for Troubleshooting High NSB
If you are experiencing high background or suspected non-specific binding in your assay, follow this troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
FAQs: Preventing Non-Specific Binding of this compound
Q1: What are the primary causes of high non-specific binding for a small molecule like this compound?
A1: High non-specific binding of this compound can stem from several factors:
-
Hydrophobic Interactions: The adenine (B156593) base of this compound can engage in hydrophobic interactions with assay surfaces (e.g., microplates) and other proteins.[2][3]
-
Electrostatic Interactions: Although this compound is a neutral molecule, localized charge distributions can lead to electrostatic interactions with charged surfaces or biomolecules.[2][3]
-
Assay Buffer Composition: Suboptimal pH, low ionic strength, or the absence of appropriate blocking agents in the assay buffer can promote non-specific interactions.[3][4]
-
Assay Surface Properties: The type of microplate or membrane used can influence the degree of non-specific binding. For example, some surfaces have a higher intrinsic capacity to bind small molecules.[5]
Q2: How can I optimize my assay buffer to reduce non-specific binding of this compound?
A2: Optimizing your assay buffer is a critical first step.[6] Consider the following adjustments:
| Buffer Component | Rationale | Recommended Starting Concentration |
| pH | Adjusting the buffer pH can alter the surface charge of interacting proteins and the assay plate, thereby minimizing electrostatic interactions.[4] | Test a range around the physiological pH (7.2-7.6) and the isoelectric point of your target protein. |
| Salt Concentration (e.g., NaCl) | Increasing the ionic strength of the buffer shields charged molecules, reducing non-specific electrostatic interactions.[2][4] | 150 mM, with the option to titrate up to 500 mM. |
| Blocking Agents (e.g., BSA) | Blocking agents are proteins that occupy non-specific binding sites on the assay surface, preventing this compound from binding non-specifically.[1][5] | 0.1 - 1% Bovine Serum Albumin (BSA).[2][3] |
| Non-ionic Surfactants (e.g., Tween-20) | Surfactants disrupt non-specific hydrophobic interactions between this compound and the assay surface or other components.[2][4] | 0.01 - 0.05%. |
Q3: What are the best practices for the blocking step in my assay?
A3: An effective blocking step is crucial for minimizing background noise.[1][7]
-
Choice of Blocking Agent: Bovine Serum Albumin (BSA) and casein are commonly used blocking agents.[5] For assays involving protein interactions, BSA is often a good first choice.[2]
-
Blocking Buffer Preparation: Prepare the blocking agent in a suitable buffer, such as Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).[5]
-
Incubation Time and Temperature: Optimize the incubation time and temperature to ensure complete blocking. Typical conditions are 1-2 hours at room temperature or overnight at 4°C.[7]
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare a series of blocking buffers with different concentrations of BSA (e.g., 0.5%, 1%, 2%) in your standard assay buffer.
-
Coat your microplate wells with your target molecule as per your standard protocol.
-
Add the different blocking buffers to the wells and incubate for a range of times (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Wash the wells thoroughly.
-
Perform a non-specific binding control experiment by adding only this compound (at the highest concentration used in your assay) to the wells.
-
Measure the signal and identify the blocking conditions that yield the lowest background.
Q4: Can the washing steps influence the level of non-specific binding?
A4: Yes, inadequate washing can leave unbound this compound in the assay system, contributing to a high background signal.[8]
-
Increase Wash Cycles: Increase the number of wash cycles (e.g., from 3 to 5).[8]
-
Optimize Wash Buffer: Include a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.05%) in your wash buffer to help remove non-specifically bound molecules.[8]
-
Increase Wash Volume and Soak Time: Ensure the wash buffer volume is sufficient to cover the entire surface of the well. Introducing a short soak time (e.g., 30 seconds) during each wash can also improve efficiency.[8]
Q5: How does the concentration of this compound affect non-specific binding?
A5: The magnitude of non-specific binding is often proportional to the analyte concentration.[9]
-
Titrate this compound: If you suspect high NSB, try performing your assay with a lower concentration range of this compound.
-
Include Proper Controls: Always include control wells that contain all assay components except the specific binding partner of this compound. This will allow you to quantify the amount of NSB at each concentration.[6]
Signaling Pathway Context: Radical SAM Enzymes
This compound is a byproduct of reactions catalyzed by the radical S-adenosylmethionine (SAM) superfamily of enzymes.[10][11] Accumulation of this compound can inhibit these enzymes, making the study of its interactions and clearance crucial.[11] Understanding this context is important when designing assays, as cellular components involved in this compound metabolism could potentially interfere.[12]
Caption: Simplified pathway of a radical SAM enzyme reaction, producing this compound.
References
- 1. Buffers | www.antibodies-online.com [antibodies-online.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Travels with carbon-centered radicals. This compound and this compound-5'-yl in radical enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with 5'-Deoxyadenosine instability during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Deoxyadenosine (5'-dAdo). The focus is on addressing the challenges associated with its instability during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability during sample preparation?
A1: The instability of this compound during sample preparation primarily stems from two sources:
-
Chemical Instability: 5'-dAdo is susceptible to acid-catalyzed hydrolysis of its N-glycosidic bond. This breaks the bond between the adenine (B156593) base and the deoxyribose sugar, leading to inaccurate quantification. This degradation is accelerated at lower pH and higher temperatures.
-
Enzymatic Degradation: Biological samples contain enzymes that can metabolize 5'-dAdo. Key enzymes include:
-
5'-Methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN): This enzyme can cleave the glycosidic bond.
-
Adenosine Deaminase (ADA): This enzyme can convert this compound to 5'-deoxyinosine.[1]
-
This compound Deaminase (DadD): This enzyme also catalyzes the conversion of this compound to 5'-deoxyinosine.[2][3]
-
Q2: How can I minimize the degradation of this compound in my samples?
A2: To minimize degradation, it is crucial to control the sample environment:
-
pH Control: Maintain a neutral or slightly basic pH (pH 7-9) throughout the sample preparation process. Avoid acidic conditions.
-
Temperature Control: Keep samples on ice or at 4°C during all extraction steps. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Enzyme Inhibition: Promptly treat samples to denature or inhibit enzymes. This can be achieved by using organic solvents like ice-cold methanol (B129727) or acetonitrile (B52724) for protein precipitation, or by using specific enzyme inhibitors if compatible with your downstream analysis.
-
Rapid Processing: Process samples as quickly as possible to minimize the time for degradation to occur.
Q3: What are the recommended storage conditions for this compound stock solutions and biological samples?
A3: Proper storage is critical for maintaining the integrity of this compound.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. When stored at -20°C or -80°C, these solutions are stable for extended periods.[4] For aqueous buffers, it is best to prepare fresh solutions for each experiment. If short-term storage of aqueous solutions is necessary, store them at -80°C.[4]
-
Biological Samples: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. For plasma and cell pellets, process them immediately or store them at -80°C.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal | Degradation during sample preparation: Exposure to acidic pH or high temperatures. | Maintain pH between 7 and 9. Keep samples on ice throughout the procedure. Use pre-chilled solvents. |
| Enzymatic degradation: Presence of active nucleosidases or deaminases in the sample. | Immediately add ice-cold methanol or acetonitrile to precipitate proteins and inactivate enzymes. Work quickly to minimize enzyme activity. | |
| Inefficient extraction: The chosen extraction method may not be suitable for 5'-dAdo. | Use a validated extraction protocol, such as protein precipitation with methanol or acetonitrile, followed by centrifugation. Consider solid-phase extraction (SPE) for cleaner samples. | |
| High variability in replicate measurements | Inconsistent sample handling: Differences in incubation times, temperatures, or pH between samples. | Standardize every step of the sample preparation protocol. Ensure all samples are treated identically and for the same duration. |
| Partial degradation: Inconsistent exposure to degrading conditions leading to varied levels of 5'-dAdo loss. | Ensure rapid and uniform processing of all samples. Use of an internal standard can help to correct for some variability. | |
| Appearance of unexpected peaks in chromatogram | Degradation products: The peak could correspond to adenine or 5'-deoxyinosine, the products of hydrolysis and deamination, respectively. | Confirm the identity of the unexpected peaks using mass spectrometry (MS) and comparing with standards of the potential degradation products. Optimize sample preparation to minimize degradation. |
| Matrix effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 5'-dAdo. | Improve sample cleanup using techniques like solid-phase extraction (SPE). Modify the chromatographic method to better separate 5'-dAdo from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Data Presentation
Stability of Deoxyadenosine Analogs under Various pH and Temperature Conditions
Data inferred from studies on 2-chloro-2'-deoxyadenosine, a closely related analog.
| pH | Temperature (°C) | Half-life (T₁/₂) | Stability | Reference |
| 1 | 37 | 0.37 hours | Highly Unstable | [5] |
| 2 | 37 | 1.6 hours | Unstable | [5] |
| Neutral to Basic | 37 - 80 | Not determined (stable) | Stable | [5] |
It is reasonable to expect this compound to exhibit similar stability trends.
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
Materials:
-
Ice-cold methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g at 4°C)
-
Syringe filters (0.22 µm)
Procedure:
-
Thaw plasma or serum samples on ice.
-
For every 100 µL of sample, add 300 µL of ice-cold methanol to a microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze immediately or store at -80°C.
Protocol 2: Extraction of this compound from Cultured Cells
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scraper
-
Ice-cold 80% methanol (v/v in water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g at 4°C)
Procedure:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Example): The precursor ion for 5'-dAdo ([M+H]⁺) is m/z 252.2. A common product ion resulting from the loss of the deoxyribose moiety is the adenine ion at m/z 136.1. The exact transition should be optimized on the specific instrument.
Visualizations
References
protocol refinement for reproducible 5'-Deoxyadenosine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results in experiments involving 5'-Deoxyadenosine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: Why am I observing no effect or lower than expected activity of this compound in my assay?
Possible Causes and Solutions:
-
Compound Instability: this compound solutions can be unstable, leading to a significant loss of activity. It is crucial to prepare fresh solutions for each experiment from a solid powder.[1] If using a stock solution, ensure it has been stored correctly at -80°C for no longer than six months and has undergone minimal freeze-thaw cycles.[1]
-
Inappropriate Concentration: The effective concentration of this compound can vary significantly depending on the cell type and assay conditions.[1] It is recommended to perform a dose-response experiment, starting from a low concentration (e.g., 1 µM) and extending to higher concentrations (e.g., 500 µM or more), to determine the optimal concentration for your specific system.[1]
-
Cell Permeability Issues: While generally considered cell-permeable, the efficiency of this compound uptake can differ between cell lines.[1] To ensure sufficient cellular uptake, consider increasing the pre-incubation time with the compound before adding other reagents. A typical pre-incubation period is 30 minutes.[1][2]
-
Low Basal Activity of Target Pathway: If the basal activity of the signaling pathway or enzyme you are studying is low, observing a significant effect of this compound can be challenging.[1] For instance, in adenylyl cyclase inhibition assays, using a potent activator like forskolin (B1673556) can induce a robust signal, providing a dynamic range to effectively measure inhibition.[1]
Q2: My experimental results with this compound are inconsistent between experiments. What could be the reason?
Possible Causes and Solutions:
-
Solution Instability: As mentioned, the stability of this compound in solution is a primary source of variability. Preparing a large batch of solution and using it over several days or weeks is a major contributor to inconsistent results. Always prepare fresh solutions for each independent experiment. [1]
-
Inconsistent Cell State: The physiological condition of your cells can significantly impact experimental outcomes. Factors such as cell density, passage number, and serum starvation conditions can alter signaling pathways.[1] It is essential to standardize your cell culture protocols to ensure consistency across experiments.[1]
-
Variable Incubation Times: Ensure that incubation times for both this compound treatment and any subsequent stimulation or measurement steps are kept consistent across all experiments.
Q3: How should I properly handle and store this compound?
Storage and Stability:
-
Solid Form: Store the solid compound at -20°C for long-term stability, where it can be viable for at least four years.[3][4][5]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or DMF.[3][4] For long-term storage (up to 6 months), aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6] For short-term storage (up to one month), -20°C is acceptable.[6]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[4]
Data Presentation
Physicochemical and Storage Information
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅O₃ | [3][4][5] |
| Formula Weight | 251.2 g/mol | [3][4] |
| Purity | ≥95% | [3][4] |
| Appearance | Crystalline solid | [3][4] |
| Storage (Solid) | -20°C | [3][4][5] |
| Stability (Solid) | ≥ 4 years | [3][4] |
| Storage (Stock Solution) | -80°C (up to 6 months) | [6] |
Solubility Data
| Solvent | Approximate Solubility | Source |
| DMF | 30 mg/mL | [3][4] |
| DMSO | 15 mg/mL | [3][4] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [3][4] |
| Water | 20 mg/mL | [5] |
| DMSO (for stock) | 59 mg/mL (198.42 mM) | [7] |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general framework for treating cultured cells with this compound. Specific details may need to be optimized for your particular cell line and assay.
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.[1][6] Vortex thoroughly to ensure complete dissolution.
-
On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations.
-
-
Cell Treatment:
-
Wash the cells once with warm PBS.[1]
-
For assays measuring inhibition of stimulated pathways (e.g., adenylyl cyclase), you may need to pre-incubate with a phosphodiesterase inhibitor (e.g., 100-500 µM IBMX) in serum-free medium for 20-30 minutes at 37°C.[1] This step prevents the degradation of cAMP.[1]
-
Remove the medium and add the prepared dilutions of this compound to the cells.[1]
-
Pre-incubate the cells with this compound for a designated time (e.g., 30 minutes) at 37°C to allow for cellular uptake.[1][2]
-
-
Assay-Specific Steps:
-
Following the pre-incubation, proceed with your specific experimental protocol. This may involve stimulating the cells with an agonist (e.g., forskolin for adenylyl cyclase assays) or incubating for a longer duration for cytotoxicity or gene expression studies.[1]
-
-
Measurement:
-
After the appropriate incubation period, lyse the cells and perform the desired measurement according to your assay kit's instructions (e.g., cAMP measurement, cell viability assay).[1]
-
Cell Viability (MTT) Assay
This protocol assesses the potential cytotoxic effects of this compound.
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A wide concentration range is recommended for initial screening.[6]
-
Replace the medium in the wells with the medium containing different concentrations of this compound, including a vehicle control (DMSO) and an untreated control.[1]
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C to allow viable cells to convert MTT to formazan (B1609692) crystals.[1]
-
-
Solubilization and Measurement:
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway illustrating the inhibitory action of this compound on adenylyl cyclase.
Experimental Workflow Diagram
Caption: General experimental workflow for cell-based assays involving this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 5'-Deoxyadenosine and 2'-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related nucleoside analogs: 5'-Deoxyadenosine and 2'-Deoxyadenosine. While both are derivatives of adenosine (B11128), their structural differences lead to distinct biological effects. This document summarizes their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development.
Executive Summary
2'-Deoxyadenosine is a well-characterized deoxyribonucleoside with potent cytotoxic and pro-apoptotic activities, particularly in lymphocytes and various cancer cell lines. Its mechanisms of action primarily involve the inhibition of DNA synthesis and the induction of programmed cell death through both intrinsic and extrinsic pathways.
In contrast, this compound is primarily known as a metabolic byproduct of radical S-adenosylmethionine (SAM) enzyme reactions. Direct studies on its biological activities are limited. However, research on the structurally similar compound 5'-deoxy-5'-methylthioadenosine (MTA) suggests that this compound may also possess pro-apoptotic and cell cycle inhibitory properties. This guide will draw upon data from MTA to infer the likely activities of this compound, providing a basis for further investigation.
Comparison of Biological Activities
| Feature | This compound (inferred from MTA data) | 2'-Deoxyadenosine |
| Primary Role | Metabolic byproduct, potential signaling molecule | Component of DNA, cytotoxic agent |
| Cytotoxicity | Induces cell death in leukemia cell lines (e.g., U937)[1] | Potent cytotoxicity in various cancer cell lines, particularly lymphocytes[2] |
| Apoptosis Induction | Induces apoptosis characterized by nuclear fragmentation and DNA laddering[1] | Induces apoptosis via both extrinsic (Fas/FasL) and intrinsic (mitochondrial) pathways[3][4][5] |
| Mechanism of Action | Inhibition of protein carboxylmethyltransferase, leading to cell cycle arrest in M phase and atypical apoptosis[1] | Inhibition of DNA synthesis, activation of caspase cascades, and disruption of mitochondrial function[6] |
| Cell Cycle Effects | Arrest in the M phase[1] | Accumulation of cells in the S phase[7] |
| Known IC50 Values | Data not available for this compound. For MTA, toxicity is observed in the micromolar range. | Cell line dependent, typically in the micromolar range (e.g., 0.9 µM in CCRF-CEM T-lymphoblastoid cells in the presence of an adenosine deaminase inhibitor)[7] |
Signaling Pathways
2'-Deoxyadenosine-Induced Apoptosis
2'-Deoxyadenosine triggers apoptosis through a dual mechanism involving both the extrinsic and intrinsic pathways.
Caption: 2'-Deoxyadenosine-induced apoptosis signaling pathways.
Inferred Apoptosis Pathway for this compound (based on MTA)
The pro-apoptotic mechanism of 5'-deoxy-5'-methylthioadenosine (MTA) involves the inhibition of protein carboxylmethyltransferase, leading to defects in nuclear envelope assembly and subsequent M-phase arrest and apoptosis.[1]
Caption: Inferred mechanism of this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of nucleoside analogs on cultured cells.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound and 2'-Deoxyadenosine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and 2'-Deoxyadenosine in cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the test compounds to the respective wells. Include untreated and vehicle-only controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[8][9][10]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates
-
This compound and 2'-Deoxyadenosine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or 2'-Deoxyadenosine for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[11][12][13][14]
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion
2'-Deoxyadenosine is a well-established cytotoxic agent that induces apoptosis through defined signaling pathways. While direct evidence for the biological activities of this compound is still emerging, data from the closely related compound MTA suggest that it may also possess pro-apoptotic and cell cycle inhibitory properties, albeit potentially through a different mechanism of action. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to determine its efficacy and potency relative to 2'-Deoxyadenosine. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Induction of apoptosis in leukemia U937 cells by 5'-deoxy-5'-methylthioadenosine, a potent inhibitor of protein carboxylmethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical basis for the enhanced toxicity of deoxyribonucleosides toward malignant human T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-2'-deoxyadenosine induces apoptosis through the Fas/Fas ligand pathway in human leukemia cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Damage and Apoptosis Induced by Adenosine Deaminase Inhibition and Deoxyadenosine in Human Neuroblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to 5'-Deoxyadenosine Quantification: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 5'-Deoxyadenosine is critical for a variety of applications, including metabolic studies, drug efficacy monitoring, and biomarker discovery. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies.
This document outlines the performance of HPLC in comparison to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE). A comprehensive table summarizes the quantitative performance of each method, followed by a detailed experimental protocol for a representative HPLC-UV method. Visual diagrams generated using Graphviz illustrate the experimental workflow and the logical comparison of these analytical techniques.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of HPLC, LC-MS/MS, and Capillary Electrophoresis for the analysis of this compound and structurally similar nucleosides.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE-UV) |
| Linearity Range | 0.02 - 20 µg/mL (for Adenosine) | 2 nM - 2 µM (for 5'-deoxy-5'-methylthioadenosine) | 10⁻⁴ - 10⁻⁹ M (for Adenine-containing compounds)[1] |
| Limit of Detection (LOD) | 0.005 µg/mL (for Adenosine)[2] | 62.5 pM (for 5'-deoxy-5'-methylthioadenosine)[3] | 28 nM (for Inosine and Hypoxanthine)[4] |
| Limit of Quantification (LOQ) | ~0.015 µg/mL (estimated from LOD) | 2 nM (for 5'-deoxy-5'-methylthioadenosine)[3] | Not explicitly stated, but higher than HPLC |
| Precision (%RSD) | < 2% | 1.9 - 9.7%[3] | 2.8 - 7.7% (peak heights)[1] |
| Accuracy (% Recovery) | 98.00 - 99.00% (for Adenosine) | Not explicitly stated | Not explicitly stated |
| Analysis Time | ~10-20 minutes | ~5-15 minutes | < 10 minutes[1] |
| Selectivity | Good, but potential for matrix interference | Excellent, highly selective | Good, dependent on separation conditions |
| Instrumentation Cost | Moderate | High | Low to Moderate |
| Solvent Consumption | High | Moderate | Very Low |
Detailed Experimental Protocol: HPLC-UV Method
This protocol describes a representative Reverse-Phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound. The parameters are based on established methods for similar nucleosides.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm syringe filters
3. Preparation of Mobile Phase:
-
Prepare a 20 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC-grade water and adjusting the pH to 6.0 with acetic acid.
-
The mobile phase consists of a mixture of 20 mM ammonium acetate buffer (pH 6.0) and acetonitrile. A common starting gradient is 95:5 (v/v) buffer:acetonitrile.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from the expected sample concentrations (e.g., 0.1 µg/mL to 50 µg/mL).
5. Sample Preparation:
-
The sample preparation will vary depending on the matrix (e.g., plasma, cell lysate, pharmaceutical formulation). A generic protein precipitation protocol for biological samples is as follows:
-
To 100 µL of sample, add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
6. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20 mM Ammonium Acetate (pH 6.0): Acetonitrile (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Run Time: Approximately 15 minutes
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Visualizing the Workflow and Method Comparison
To provide a clearer understanding of the processes involved, the following diagrams were created using the DOT language.
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Caption: Logical comparison of HPLC, LC-MS/MS, and Capillary Electrophoresis.
References
- 1. Selective determination of adenine-containing compounds by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of adenosine deaminase activity in human erythrocytes by on-column capillary isotachophoresis-capillary zone electrophoresis in the presence of electroosmotic flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5'-Deoxyadenosine and S-adenosylhomocysteine as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two endogenous molecules, 5'-Deoxyadenosine (5'-dAdo) and S-adenosylhomocysteine (SAH), in their roles as enzyme inhibitors. Stemming from the central metabolic pathway of S-adenosylmethionine (SAM), both molecules play crucial roles in regulating cellular processes, particularly methylation reactions. Understanding their distinct inhibitory profiles is critical for research in epigenetics, cancer biology, and antiviral drug development.
Introduction to the Inhibitors
S-adenosylhomocysteine (SAH) is a direct byproduct of all SAM-dependent methylation reactions. Upon the transfer of a methyl group from SAM to a substrate (such as DNA, RNA, or a protein), SAH is formed. It is a well-characterized, potent feedback inhibitor of most methyltransferase enzymes.[1] The cellular concentration of SAH is tightly regulated by the enzyme S-adenosylhomocysteine hydrolase (SAHH), which reversibly hydrolyzes SAH to adenosine (B11128) and homocysteine.[2][3][4] Inhibition of SAHH leads to the accumulation of SAH, which in turn broadly suppresses cellular methylation.[5]
This compound (5'-dAdo) is primarily known as a byproduct of radical SAM (rSAM) enzymes, which catalyze a wide range of biochemical transformations.[6] In these reactions, the reductive cleavage of SAM generates a highly reactive 5'-deoxyadenosyl radical, which initiates catalysis and ultimately results in the formation of 5'-dAdo.[6] While less universally recognized as an inhibitor compared to SAH, 5'-dAdo and its derivatives, such as 5'-deoxy-5'-methylthioadenosine (MTA), have been shown to inhibit several key enzymes, including methyltransferases and SAHH.[3][7]
Mechanism of Action and Metabolic Context
SAH typically acts as a competitive inhibitor of SAM-dependent methyltransferases. Its structure is nearly identical to that of SAM, allowing it to bind to the cofactor-binding site of these enzymes with high affinity, thereby preventing SAM from binding and donating its methyl group.[8] The ratio of SAM to SAH in the cell, often termed the "methylation index," is a critical indicator of the cell's capacity to perform methylation reactions.[9]
The inhibitory role of 5'-dAdo is more varied. It has been shown to be an inhibitor of enzymes like S-adenosylhomocysteine hydrolase.[10] Its naturally occurring derivative, MTA, which accumulates in certain cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, is a known competitive inhibitor of protein arginine methyltransferase 5 (PRMT5) and other methyltransferases.[7][11][12]
Below is a diagram illustrating the metabolic relationship between SAM, SAH, and 5'-dAdo.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data (Inhibition Constant Kᵢ or IC₅₀) for S-adenosylhomocysteine and 5'-deoxy-5'-methylthioadenosine (MTA), a key analog of this compound, against several important enzymes. Lower values indicate higher inhibitory potency.
| Target Enzyme | Inhibitor | Kᵢ / IC₅₀ (µM) | Inhibition Type | Organism/Source |
| DNA Methyltransferases | ||||
| DNMT1 | S-Adenosylhomocysteine (SAH) | Potent¹ | Competitive | Human |
| Protein Arginine Methyltransferases | ||||
| PRMT1 | S-Adenosylhomocysteine (SAH) | Strong² | Competitive | Human |
| PRMT5 | 5'-Deoxy-5'-methylthioadenosine (MTA) | Selective³ | Competitive | Human |
| Protein Lysine (B10760008) Methyltransferases | ||||
| SETD7 | S-Adenosylhomocysteine (SAH) | N/A | Product Inhibition | Human |
| Other Enzymes | ||||
| S-Adenosylhomocysteine Hydrolase (SAHH) | 2'-Deoxyadenosine⁴ | Mixed | Suicide Inhibitor | Equine |
| S-Adenosylhomocysteine Hydrolase (SAHH) | 5'-Deoxy-5'-methylthioadenosine (MTA) | Inhibits⁵ | N/A | Human |
| Protein Carboxylmethyltransferase | 5'-Deoxy-5'-methylthioadenosine (MTA) | 41 | N/A | Calf Brain |
Notes on the Data: ¹SAH is consistently described as a strong or potent inhibitor of DNMT1, though specific Kᵢ values vary widely across different assay conditions.[2][13] Its inhibition is a key mechanism for cellular hypomethylation.[13] ²Kinetic studies show that PRMT1 is strongly inhibited by SAH, potentially more so than DNMT1.[8][14] ³MTA is a known selective inhibitor of PRMT5 at low micromolar concentrations. This effect is particularly relevant in MTAP-deleted cancers where MTA accumulates.[7] ⁴2'-Deoxyadenosine, a related but distinct molecule from this compound, acts as a suicide inhibitor of SAHH with mixed-type inhibition.[10] Direct Kᵢ values for 5'-dAdo against SAHH are not readily available, though it is known to be a substrate/inhibitor.[15] ⁵MTA has been shown to inactivate SAH hydrolase.[3][15]
Experimental Protocols
Determining the inhibition constant (Kᵢ) is essential for quantifying and comparing the potency of enzyme inhibitors. Below is a generalized protocol for a methyltransferase inhibition assay.
Objective: To determine the Kᵢ of an inhibitor (e.g., SAH) for a specific SAM-dependent methyltransferase.
Principle: The initial reaction velocity is measured at various substrate and inhibitor concentrations. The Kᵢ is then calculated from the effect of the inhibitor on the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) using nonlinear regression analysis of the Michaelis-Menten equation or linearization methods like the Lineweaver-Burk plot. For a competitive inhibitor, the Vₘₐₓ remains unchanged while the apparent Kₘ increases.
Materials:
-
Purified methyltransferase enzyme
-
Methyl-accepting substrate (e.g., a specific peptide for a histone methyltransferase or a DNA oligonucleotide for a DNMT)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor
-
Inhibitor stock solution (SAH or 5'-dAdo)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 5 mM EDTA)
-
Scintillation cocktail and vials
-
Phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Microcentrifuge tubes or 96-well plates
-
Scintillation counter
Procedure:
-
Enzyme and Substrate Titration: First, determine the optimal concentrations of enzyme and substrate to use in the assay. This is done by measuring the initial reaction rate under conditions where the rate is linear with respect to both time and enzyme concentration.
-
Prepare Reaction Mixtures: Set up a series of reactions in microcentrifuge tubes or a 96-well plate. Each reaction should contain the assay buffer, a fixed concentration of the enzyme, and [³H]-SAM.
-
Vary Substrate and Inhibitor Concentrations:
-
To determine the mode of inhibition, create a matrix of reactions. Vary the concentration of the methyl-accepting substrate across a range (e.g., 0.2x to 5x the Kₘ).
-
For each substrate concentration, set up reactions with several different fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ). Include a no-inhibitor control series.
-
-
Initiate and Incubate: Initiate the reaction by adding the enzyme. Incubate the reactions at the optimal temperature (e.g., 37°C) for a time period within the predetermined linear range (e.g., 10-30 minutes).
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper. The negatively charged paper will bind the positively charged peptide or DNA substrate.
-
Wash Filters: Wash the filter papers multiple times with the wash buffer to remove unincorporated [³H]-SAM.
-
Quantify Methylation: Place the dried filter papers into scintillation vials with a scintillation cocktail. Measure the amount of incorporated radioactivity (³H) using a scintillation counter. The counts per minute (CPM) are directly proportional to the reaction velocity.
-
Data Analysis:
-
Convert CPM values to reaction velocities (e.g., pmol/min).
-
Plot reaction velocity versus substrate concentration for each inhibitor concentration.
-
Use nonlinear regression to fit the data directly to the appropriate Michaelis-Menten equation for competitive, non-competitive, or mixed inhibition to determine the Kᵢ value.
-
Alternatively, use a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]) to visualize the inhibition type and calculate Kᵢ.
-
The following diagram illustrates a typical workflow for determining an enzyme's inhibition constant.
Conclusion
S-adenosylhomocysteine is a powerful and universal product inhibitor of SAM-dependent methyltransferases, acting as a key regulator of cellular methylation. Its inhibitory profile is broad, affecting a vast number of enzymes in this class. In contrast, this compound is a product of a different branch of SAM metabolism and its inhibitory effects are less comprehensively characterized. However, its analog, MTA, demonstrates significant and selective inhibitory activity against key enzymes like PRMT5, making it an important molecule in the context of specific cancers. For researchers in drug development, SAH serves as a classic model for a broad-spectrum methyltransferase inhibitor, while molecules like MTA represent opportunities for developing more targeted epigenetic therapies.
References
- 1. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Substrate docking–mediated specific and efficient lysine methylation by the SET domain–containing histone methyltransferase SETD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNMT1 - Wikipedia [en.wikipedia.org]
- 7. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibition of equine S-adenohomocysteine hydrolase by 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. Elevation in S-adenosylhomocysteine and DNA hypomethylation: potential epigenetic mechanism for homocysteine-related pathology [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Arginine Methylation Is More Prone to Inhibition by S-Adenosylhomocysteine than DNA Methylation in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inactivation of S-adenosylhomocysteine hydrolase by 5'-deoxy-5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Antibody Specificity: A Comparative Guide on the Cross-Reactivity of Anti-Adenosine Antibodies with 5'-Deoxyadenosine
For researchers in immunology, pharmacology, and drug development, the specificity of antibodies is a cornerstone of reliable and reproducible results. When targeting small molecules like adenosine (B11128), understanding the potential for cross-reactivity with structurally similar analogs is critical. This guide provides a comparative analysis of the cross-reactivity of anti-adenosine antibodies with a key analog, 5'-Deoxyadenosine. While direct quantitative comparisons are not always readily available in public literature, this guide synthesizes foundational knowledge on antibody specificity and presents a robust experimental framework for researchers to conduct their own comparative analyses.
Understanding the Molecular Basis of Cross-Reactivity
Adenosine and this compound are structurally very similar, differing only by the absence of a hydroxyl group at the 5' position of the ribose sugar in this compound. This seemingly minor modification can have a significant impact on antibody recognition, which is dictated by the precise three-dimensional complementarity between the antibody's paratope and the antigen's epitope.
Some studies on polyclonal anti-adenosine antibodies have suggested that the adenine (B156593) base is the primary determinant for antibody binding, with the ribose moiety playing a less critical role in the interaction.[1] This suggests a potential for cross-reactivity with analogs modified at the ribose ring, such as this compound. However, the degree of this cross-reactivity can vary significantly between different antibody preparations, particularly between polyclonal and monoclonal antibodies, and must be determined empirically.
Quantitative Comparison of Antibody Cross-Reactivity
The most common method to quantify antibody cross-reactivity is through a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the ability of an analog (the competitor) to inhibit the binding of the antibody to its target antigen is measured. The results are often expressed as the concentration of the analog required to cause 50% inhibition of the maximal signal (IC50). The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of Adenosine / IC50 of this compound) x 100
Due to the limited availability of direct comparative data in published literature, the following table is presented as a template for researchers to populate with their own experimental findings.
| Antibody Information | Target Antigen | Competitor Molecule | IC50 (Adenosine) | IC50 (this compound) | % Cross-Reactivity |
| [Antibody Name/ID] | Adenosine | This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Example: Rabbit pAb to Adenosine | Adenosine-BSA | This compound | e.g., 10 nM | e.g., 50 nM | 20% |
Experimental Protocols
A detailed protocol for determining the cross-reactivity of an anti-adenosine antibody with this compound using a competitive ELISA is provided below.
Competitive ELISA Protocol
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Adenosine Antibody
-
Adenosine-protein conjugate (e.g., Adenosine-BSA) for coating
-
Adenosine standard
-
This compound
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the adenosine-protein conjugate to a concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted conjugate to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the adenosine standard and this compound in Blocking Buffer.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the anti-adenosine antibody with the various concentrations of the adenosine standard or this compound for 30-60 minutes at room temperature.
-
Add 100 µL of these antibody-competitor mixtures to the corresponding wells of the coated plate.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the competitor concentrations to generate inhibition curves. Determine the IC50 values for both adenosine and this compound and calculate the percent cross-reactivity.
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow for a competitive ELISA and the biological signaling pathway of adenosine.
Caption: Workflow for determining antibody cross-reactivity.
Caption: Overview of the adenosine signaling pathway.
References
Comparative Analysis of 5'-Deoxyadenosine Metabolic Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of nucleoside metabolism is paramount. 5'-Deoxyadenosine (5'-dAdo), a byproduct of radical S-adenosylmethionine (SAM) reactions, is a crucial metabolite whose accumulation can be toxic to cells. Organisms have evolved diverse strategies to salvage or detoxify this molecule. This guide provides an objective comparison of the primary metabolic pathways of 5'-dAdo, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and therapeutic development.
Key Metabolic Pathways of this compound
Four distinct metabolic pathways for this compound have been characterized across different domains of life: the Dihydroxyacetone Phosphate (B84403) (DHAP) Shunt in bacteria, a deamination pathway in archaea, phosphorolytic cleavage in mammals, and a unique bioactive deoxy-sugar synthesis pathway in cyanobacteria.
The Dihydroxyacetone Phosphate (DHAP) Shunt: A Bacterial Salvage Strategy
Prevalent in bacteria, the DHAP shunt is a key pathway for the catabolism of 5'-dAdo, allowing some bacteria to utilize it as a carbon source.[1] This pathway converts 5'-dAdo into central metabolic intermediates. The initial step can proceed via two routes: direct phosphorolysis to adenine (B156593) and 5-deoxyribose-1-phosphate (5-dR-1P), or hydrolysis to adenine and 5-deoxyribose, followed by phosphorylation to 5-dR-1P. Subsequently, 5-dR-1P is isomerized to 5-deoxyribulose-1-phosphate, which is then cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (DHAP) and acetaldehyde.[2]
This pathway can be catalyzed by a dedicated set of enzymes (DrdK, DrdI, DrdA) or by promiscuous enzymes from the methionine salvage pathway (MSP).[3]
Deamination Pathway: An Archaeal Recycling Route
In the methanogenic archaeon Methanocaldococcus jannaschii, a distinct pathway for 5'-dAdo metabolism involves its deamination to 5'-deoxyinosine.[4][5] This reaction is catalyzed by the enzyme this compound deaminase (DadD).[4][5] This pathway is proposed to be a crucial recycling mechanism to prevent the accumulation of 5'-dAdo, which can inhibit essential radical SAM enzymes.[4]
Phosphorolytic Cleavage: The Primary Mammalian Route
In mammalian cells, the primary metabolic fate of 5'-dAdo is its phosphorolytic cleavage into adenine and 5-deoxyribose-1-phosphate.[6] This reaction is catalyzed by 5'-methylthioadenosine phosphorylase (MTAP), an enzyme also involved in the methionine salvage pathway.[6] The resulting adenine can be salvaged for nucleotide synthesis, while the fate of 5-deoxyribose-1-phosphate is less well-defined.
Bioactive Deoxy-Sugar Synthesis: A Cyanobacterial Specialty
The unicellular cyanobacterium Synechococcus elongatus employs a unique salvage pathway for 5'-dAdo that results in the synthesis and excretion of 5-deoxyribose and the bioactive compound 7-deoxysedoheptulose. This pathway is noteworthy as it is carried out by promiscuous enzymes, highlighting the metabolic plasticity of microorganisms.
Comparative Enzyme Kinetics
A direct comparison of the kinetic parameters of the key enzymes from each pathway highlights their efficiency in processing 5'-dAdo.
| Pathway | Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Deamination | This compound Deaminase (DadD) | Methanocaldococcus jannaschii | This compound | 14.0 ± 1.2[4] | - | 9.1 x 10⁹[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme activity and pathway flux. Below are representative protocols for assaying the key enzymes in 5'-dAdo metabolism.
Protocol 1: this compound Deaminase (DadD) Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 265 nm resulting from the conversion of this compound to 5'-deoxyinosine.
Materials:
-
Purified this compound deaminase
-
This compound (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer and a range of this compound concentrations.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified this compound deaminase.
-
Monitor the decrease in absorbance at 265 nm over time.
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance change.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Protocol 2: this compound Phosphorylase Activity Assay (Coupled Assay)
This assay couples the production of adenine from this compound to the xanthine (B1682287) oxidase reaction, which can be monitored spectrophotometrically.
Materials:
-
Cell or tissue extract containing this compound phosphorylase
-
This compound (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Xanthine oxidase
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 293 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer, a saturating concentration of this compound, and an excess of xanthine oxidase.
-
Add the cell or tissue extract to the reaction mixture.
-
Incubate at 37°C. The this compound phosphorylase will produce adenine, which is then oxidized by xanthine oxidase to 2,8-dihydroxyadenine (B126177) and then to uric acid, with a corresponding increase in absorbance at 293 nm.
-
Monitor the increase in absorbance at 293 nm over time.
-
The rate of absorbance change is proportional to the this compound phosphorylase activity.
Signaling Pathways and Workflows
Visualizing the metabolic pathways provides a clear understanding of the flow of metabolites and the key enzymatic steps.
Caption: Overview of major this compound metabolic pathways.
Comparative Analysis with Other Nucleoside Pathways
The metabolism of 5'-dAdo shares some similarities with the metabolism of other purine (B94841) and pyrimidine (B1678525) nucleosides, primarily through the action of phosphorylases and kinases in salvage pathways. However, the downstream fates of the resulting sugar-phosphates are distinct.
-
Purine Nucleosides (Inosine, Guanosine, Adenosine): The salvage of these nucleosides typically involves phosphorolysis to the corresponding base and ribose-1-phosphate, or phosphorylation to the nucleotide.[7][8][9] The bases can be interconverted or degraded to uric acid.[9]
-
Pyrimidine Nucleosides (Uridine, Cytidine, Thymidine): Pyrimidine salvage also involves phosphorylases and kinases. Unlike purines, the pyrimidine ring can be completely degraded to soluble compounds like β-alanine.[10][11]
The DHAP shunt for 5'-dAdo represents a more catabolic route compared to the typical salvage pathways for other nucleosides, which primarily aim to recycle the base and sugar moieties for nucleotide synthesis.
Conclusion
The metabolic pathways of this compound are diverse and reflect the different metabolic needs and enzymatic capabilities of various organisms. While significant progress has been made in identifying these pathways, a deeper quantitative understanding of the enzyme kinetics and regulatory mechanisms is still needed. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the intricacies of 5'-dAdo metabolism, which may lead to the development of novel therapeutic strategies targeting nucleoside metabolic pathways.
References
- 1. Escherichia coli possessing the dihydroxyacetone phosphate shunt utilize 5'-deoxynucleosides for growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. karger.com [karger.com]
- 4. Identification of a this compound deaminase in Methanocaldococcus jannaschii and its possible role in recycling the radical S-adenosylmethionine enzyme reaction product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound deaminase - Wikipedia [en.wikipedia.org]
- 6. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Purine metabolism - Wikipedia [en.wikipedia.org]
- 10. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review: biological and clinical aspects of pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 5'-Deoxyadenosine: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds and the confirmation of identity for known molecules. This guide provides a comparative analysis of the NMR data for 5'-Deoxyadenosine against its structurally similar alternatives, Adenosine (B11128) and 2'-Deoxyadenosine. Detailed experimental protocols and data interpretation workflows are presented to aid in the accurate identification of these nucleosides.
The structural similarities between this compound and other adenosine analogs necessitate a robust analytical method for definitive identification. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed fingerprint of a molecule's structure, allowing for subtle differences to be distinguished. This guide focuses on the key differentiating features in the ¹H and ¹³C NMR spectra of this compound, Adenosine, and 2'-Deoxyadenosine.
Comparative NMR Data Analysis
The primary distinguishing feature of this compound in its ¹H NMR spectrum is the presence of a methyl group (H-5') which appears as a doublet, typically around 1.2-1.4 ppm, due to coupling with the adjacent H-4' proton. In contrast, Adenosine and 2'-Deoxyadenosine exhibit signals for the H-5' and H-5'' protons of the hydroxymethyl group. Furthermore, the absence of a hydroxyl group at the 5'-position in this compound simplifies the spin system in that region of the molecule compared to Adenosine.
In the ¹³C NMR spectrum, the C-5' carbon of this compound resonates at a significantly upfield chemical shift (around 20 ppm) due to its methyl nature, compared to the C-5' of Adenosine and 2'-Deoxyadenosine (typically around 60-62 ppm), which are part of a primary alcohol.
Below is a summary of the ¹H and ¹³C NMR chemical shifts for this compound and its key comparators in DMSO-d₆.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) in DMSO-d₆
| Proton | This compound | Adenosine | 2'-Deoxyadenosine |
| H-8 | ~8.25 | ~8.35 | ~8.34 |
| H-2 | ~8.13 | ~8.14 | ~8.13 |
| H-1' | ~5.89 (d, J=3.9 Hz) | ~5.88 (d, J=6.1 Hz) | ~6.34 (t, J=6.8 Hz) |
| H-2' | ~4.61 (dd, J=4.9, 3.9 Hz) | ~4.61 (t, J=5.5 Hz) | ~2.73 (m) |
| H-3' | ~4.15 (dd, J=7.0, 4.9 Hz) | ~4.14 (q, J=4.5 Hz) | ~3.88 (m) |
| H-4' | ~4.00 (m) | ~3.96 (q, J=3.9 Hz) | ~4.41 (m) |
| H-5' | ~1.28 (d, J=6.5 Hz) | ~3.66 (m) | ~3.62 (m) |
| H-5'' | - | ~3.55 (m) | ~3.53 (m) |
| NH₂ | ~7.29 (s) | ~7.32 (s) | ~7.31 (s) |
| 2'-OH | ~5.44 (d, J=4.6 Hz) | ~5.43 (d, J=6.0 Hz) | - |
| 3'-OH | ~5.17 (d, J=4.6 Hz) | ~5.16 (d, J=4.6 Hz) | ~5.31 (d, J=4.1 Hz) |
| 5'-OH | - | ~5.16 (t, J=5.6 Hz) | ~5.25 (t, J=5.3 Hz) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz). s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets.
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm) in DMSO-d₆
| Carbon | This compound | Adenosine | 2'-Deoxyadenosine |
| C-8 | ~140.5 | ~140.0 | ~139.9 |
| C-2 | ~152.3 | ~152.3 | ~152.4 |
| C-4 | ~148.8 | ~149.0 | ~149.0 |
| C-5 | ~119.0 | ~119.3 | ~119.3 |
| C-6 | ~156.0 | ~156.1 | ~156.1 |
| C-1' | ~87.8 | ~87.9 | ~85.9 |
| C-2' | ~73.6 | ~73.4 | ~36.4 |
| C-3' | ~72.9 | ~70.6 | ~71.2 |
| C-4' | ~83.0 | ~85.9 | ~87.8 |
| C-5' | ~20.1 | ~61.6 | ~62.3 |
Experimental Protocols
A comprehensive NMR analysis for the confirmation of this compound's identity involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear and multidimensional experiments.
-
The sample temperature should be maintained at 298 K (25 °C).
-
The following experiments are recommended:
-
¹H NMR: A standard single-pulse experiment to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment to obtain the carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton couplings within the same spin system, aiding in the assignment of the ribose protons.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms, crucial for assigning the carbon signals based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds. This is particularly useful for connecting the adenine (B156593) base to the ribose moiety (e.g., correlation between H-1' and C-4/C-8) and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, providing through-space correlations. For this compound, NOE correlations between the adenine protons (H-8 and H-2) and the ribose protons (e.g., H-1', H-2', H-3') can confirm the anti or syn conformation of the glycosidic bond.
-
Workflow for Identity Confirmation
The logical process for confirming the identity of this compound using NMR spectroscopy is outlined in the following diagram.
The Inhibitory Effect of 5'-Deoxyadenosine on Mycobacterium tuberculosis 5'-deoxyadenosine/5'-methylthioadenosine Nucleosidase (Rv0091): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory effect of 5'-Deoxyadenosine (5'-dAdo) on the Mycobacterium tuberculosis enzyme this compound/5'-methylthioadenosine nucleosidase (Rv0091). It offers a comparison with highly potent synthetic inhibitors and includes detailed experimental protocols and pathway visualizations to support further research and drug development efforts.
Introduction
This compound is a byproduct of radical S-adenosylmethionine (SAM)-dependent enzymatic reactions. Its accumulation can lead to product inhibition of these essential enzymes, making its efficient removal crucial for cellular function. In Mycobacterium tuberculosis, the enzyme Rv0091, a this compound/5'-methylthioadenosine nucleosidase, is responsible for the hydrolysis of 5'-dAdo, playing a key role in the SAM recycling pathway. While 5'-dAdo is the preferred natural substrate for Rv0091, its inhibitory potential is significantly lower than that of synthetic transition-state analogs. This guide will delve into the quantitative differences in their inhibitory activities and provide the necessary technical details for experimental validation.
Data Presentation: Inhibitor Comparison
The inhibitory effects of this compound and its synthetic alternatives on Rv0091 are summarized below. The data highlights the significantly greater potency of the transition-state analogs.
| Inhibitor | Type | Kᵢ (Dissociation Constant) | Kₘ (Michaelis Constant) | Reference |
| This compound (5'-dAdo) | Natural Substrate / Product Inhibitor | Not explicitly determined | 10.9 µM | [1] |
| 5'-Deoxy-DADMe-Immucillin-A | Synthetic Transition-State Analog | 640 pM | - | [2] |
| Hexylthio-DADMe-Immucillin-A | Synthetic Transition-State Analog | 87 pM | - | [3] |
| MT-DADMe-ImmA | Synthetic Transition-State Analog | 1.5 nM | - | [1] |
Note: The Kₘ value for this compound is presented as an indicator of its affinity for the Rv0091 active site. A direct Kᵢ value for its product inhibition was not found in the reviewed literature.
Experimental Protocols
Expression and Purification of Rv0091
A detailed protocol for obtaining purified Rv0091 enzyme is crucial for accurate in vitro inhibition studies.[4]
Materials:
-
E. coli expression system (e.g., BL21(DE3))
-
Expression vector containing the Rv0091 gene with a His-tag
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.4)
Procedure:
-
Transform the expression vector into E. coli.
-
Grow the transformed E. coli in LB medium at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged Rv0091 with elution buffer.
-
Dialyze the purified protein against dialysis buffer to remove imidazole (B134444) and for buffer exchange.
-
Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).
Rv0091 Inhibition Assay (Coupled Assay with Xanthine (B1682287) Oxidase)
This is a continuous spectrophotometric assay that monitors the production of adenine (B156593) from the hydrolysis of 5'-dAdo.[1]
Materials:
-
Purified Rv0091 enzyme
-
This compound (substrate)
-
Inhibitor (this compound or synthetic analogs)
-
Xanthine oxidase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 305 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing a fixed concentration of this compound (e.g., at its Kₘ value).
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Add a fixed concentration of xanthine oxidase.
-
Initiate the reaction by adding a specific amount of purified Rv0091 enzyme.
-
Immediately monitor the increase in absorbance at 305 nm, which corresponds to the formation of 2,8-dihydroxyadenine (B126177) from the oxidation of adenine by xanthine oxidase.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the IC₅₀ or Kᵢ values by fitting the data of reaction rates against inhibitor concentrations to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).
Rv0091 Inhibition Assay (Coupled Luminescence Assay)
This is a highly sensitive endpoint assay that measures the amount of adenine produced.[4]
Materials:
-
Purified Rv0091 enzyme
-
This compound (substrate)
-
Inhibitor (this compound or synthetic analogs)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Reagents for converting adenine to ATP (e.g., adenine phosphoribosyltransferase and PRPP)
-
Luciferase/luciferin reagent (e.g., Kinase-Glo®)
-
Opaque 96-well plate
-
Luminometer
Procedure:
-
Set up reaction mixtures in the assay buffer containing a fixed concentration of this compound and varying concentrations of the inhibitor.
-
Initiate the reaction by adding purified Rv0091 and incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Stop the enzymatic reaction (e.g., by heat inactivation or adding a stop solution).
-
Add the reagents to convert the produced adenine into ATP.
-
Add the luciferase/luciferin reagent.
-
Measure the luminescence signal using a luminometer.
-
The luminescence intensity is proportional to the amount of adenine produced and thus to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Mandatory Visualization
Caption: Workflow for validating the inhibitory effect on Rv0091.
Caption: Role of Rv0091 in the SAM cycle and 5'-dAdo salvage.
References
- 1. Transition State Structure and Inhibition of Rv0091, a 5′-Deoxyadenosine/5′-methylthioadenosine Nucleosidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition State Analogue Inhibitors of this compound/5'-Methylthioadenosine Nucleosidase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition State Structure and Inhibition of Rv0091, a this compound/5'-methylthioadenosine Nucleosidase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to Synthetic vs. Naturally Sourced 5'-Deoxyadenosine for Research Applications
For researchers, scientists, and drug development professionals, the choice between synthetically produced and naturally sourced 5'-Deoxyadenosine (5'-dAdo) is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of the two sources, focusing on their production, purity, potential contaminants, and performance in biological assays. While direct comparative studies are limited, this document synthesizes available data and provides recommended experimental protocols for a comprehensive evaluation.
Introduction to this compound
This compound is a naturally occurring nucleoside analog that plays a crucial role in various biochemical processes. It is a byproduct of reactions catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme superfamily and is involved in the degradation of S-adenosylmethionine.[1][2] Its structural similarity to adenosine (B11128) allows it to interact with various enzymes, making it a valuable tool in drug discovery and biochemical research, particularly in the study of methyltransferases and other SAM-dependent enzymes.[3]
Sourcing of this compound: A Comparative Overview
The two primary methods for obtaining this compound are chemical synthesis and isolation from natural (enzymatic) sources. Each method presents distinct advantages and disadvantages concerning purity, yield, and the profile of potential impurities.
Synthetic this compound
Chemical synthesis offers a controlled and scalable method for producing this compound. The process typically starts from a readily available precursor like adenosine or 2'-deoxyadenosine (B1664071) and involves a series of chemical modifications.[4]
Typical Synthetic Workflow:
A common synthetic route involves the selective modification of the 5'-hydroxyl group of a protected adenosine derivative, followed by deprotection steps.[1][4]
Naturally Sourced this compound
Naturally sourced this compound is typically a byproduct of in vitro reactions catalyzed by radical SAM enzymes.[2][5] These enzymes utilize S-adenosylmethionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from a substrate, forming this compound.[5]
Enzymatic Production and Potential Byproducts:
The production of this compound in radical SAM enzyme reactions can sometimes be accompanied by "shunt" products, where SAM is reductively cleaved to this compound without productive substrate turnover.[2]
Purity and Impurity Profile Comparison
The source of this compound significantly influences its purity and the nature of potential contaminants.
| Feature | Synthetic this compound | Naturally Sourced this compound |
| Purity | Typically high (≥98%) after purification.[6] | Variable, dependent on the efficiency of the enzymatic reaction and purification. |
| Potential Impurities | - Unreacted starting materials and reagents.- Byproducts of side reactions (e.g., incomplete deprotection, isomers).[7] - Residual solvents from synthesis and purification. | - Unconsumed S-adenosylmethionine (SAM).- Other reaction components (enzyme, substrate, buffer salts).- Byproducts from shunt pathways or substrate degradation.[2] |
| Stereochemistry | Generally well-defined, but racemization at certain steps is possible. | Enantiomerically pure due to the high stereospecificity of enzymes. |
Experimental Protocols for Comparative Analysis
To objectively compare synthetic and naturally sourced this compound, a series of analytical and functional assays are recommended.
Purity and Identity Verification
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and separating it from potential impurities. A reversed-phase HPLC method is generally suitable.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[8]
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
B. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of this compound and for identifying any impurities.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Liquid chromatography system coupled to a mass spectrometer (e.g., ESI-Q-TOF).
-
LC Conditions: As described for the HPLC analysis.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Expected m/z: [M+H]⁺ = 252.11.[9]
-
-
Data Analysis: Compare the obtained mass spectrum with the theoretical mass of this compound. Analyze other detected masses for potential impurity identification.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the identity and integrity of the this compound molecule.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants with reference spectra for this compound.[10][11]
Table 1: Hypothetical Comparative Data for Purity Analysis
| Parameter | Synthetic 5'-dAdo | Naturally Sourced 5'-dAdo |
| HPLC Purity (%) | 99.2 | 97.5 |
| Major Impurity (LC-MS) | Unreacted Precursor (m/z = ...) | S-Adenosylmethionine (m/z = 399.15) |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
Biological Activity Assessment: Methyltransferase Inhibition Assay
A key application of this compound and its analogs is the inhibition of methyltransferases. A comparative activity assay is crucial to determine if the source of this compound affects its biological function.
Experimental Protocol: In Vitro DNA Methyltransferase (DNMT) Activity Assay
This protocol outlines a common method to assess the inhibitory effect of this compound on a commercially available DNA methyltransferase, such as DNMT1.
-
Materials:
-
Recombinant human DNMT1.
-
S-adenosyl-L-[methyl-¹⁴C]-methionine.
-
Poly(dI-dC) DNA substrate.
-
This compound (synthetic and naturally sourced).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 5 mM DTT).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(dI-dC) DNA substrate, and S-adenosyl-L-[methyl-¹⁴C]-methionine.
-
Add varying concentrations of synthetic or naturally sourced this compound to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding DNMT1.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by spotting the mixture onto DE-81 filter paper and washing with cold 0.5 M sodium phosphate (B84403) buffer to remove unincorporated radiolabeled SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Table 2: Hypothetical Comparative Data for Biological Activity
| Parameter | Synthetic 5'-dAdo | Naturally Sourced 5'-dAdo |
| DNMT1 IC₅₀ (µM) | 15.2 ± 1.8 | 16.5 ± 2.1 |
Conclusion and Recommendations
Both synthetic and naturally sourced this compound can be suitable for research applications. The choice between them depends on the specific requirements of the experiment.
-
Synthetic this compound is generally preferred when high purity and a well-defined impurity profile are critical. The scalability of chemical synthesis also makes it a more reliable source for large quantities.
-
Naturally Sourced this compound can be a viable option, especially for smaller-scale applications or when a high degree of stereochemical purity is paramount. However, careful characterization is necessary to identify and quantify potential byproducts from the enzymatic reaction.
For any critical application, it is strongly recommended that researchers perform their own in-house validation of this compound from any source using the analytical and biological assays outlined in this guide. This will ensure the reliability and reproducibility of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of this compound formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibi ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00376H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Radical SAM enzymes involved in the biosynthesis of purine-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 9. This compound | C10H13N5O3 | CID 439182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Biological Activity of 5'-Deoxyadenosine Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various structural analogs of 5'-Deoxyadenosine. The information is intended to assist researchers in drug discovery and development by offering a clear overview of the performance of these compounds, supported by experimental data.
Introduction to this compound and its Analogs
This compound is a naturally occurring nucleoside that plays a role in various metabolic pathways.[1][2] Its structural modification has given rise to a diverse range of analogs with significant therapeutic potential. These analogs have been investigated for their utility as anticancer, antiviral, and enzyme-inhibiting agents. By altering the core structure of this compound, scientists have been able to modulate its biological activity, leading to the development of potent and selective therapeutic candidates.
Comparative Biological Activity of this compound Analogs
The biological activities of several key this compound analogs are summarized below, with quantitative data presented for comparative analysis.
Table 1: Quantitative Comparison of the Biological Activity of this compound Analogs
| Analog | Target/Activity | Cell Line/Enzyme | Measurement | Value |
| Anticancer Analogs | ||||
| 5'-Deoxy-5'-[(2-monofluoroethyl)thio]adenosine | Growth Inhibition | MTA phosphorylase-containing human MOLT-4 leukemia cells | IC50 | Potent inhibitor (specific value not provided in abstract)[3][4] |
| 5',7-Disubstituted 7-Deaza-adenosine Analogues (e.g., 13f, 19e, 22f) | FGFR1-4 Inhibition | FGFR1–4 kinases | IC50 | Potent inhibition |
| Antiviral Analogs | ||||
| 5'-Deoxy-5'-phenacyladenosine | Anti-HCV Activity | HCV replicon system | EC50 | 15.1 µM[5][6] |
| 5'-O-Benzoyl-6-chloropurine-2'-deoxyriboside | Anti-HCV Activity | HCV replicon system | EC50 | 6.1 µM[7] |
| 6-Chloropurine-2'-deoxyriboside (unmasked) | Anti-HCV Activity | HCV replicon system | EC50 | 47.2 µM[7] |
| Enzyme Inhibitors | ||||
| 5'-Amino-5'-deoxyadenosine (B1666341) | Adenosine (B11128) Kinase (AK) Inhibition | Human AK | IC50 | 0.17 µM[8] |
| 5'-Amino-5'-deoxy analogues of 5-bromo- and 5-iodotubercidins | Adenosine Kinase (AK) Inhibition | Human AK | IC50 | < 0.001 µM[8] |
| 5'-Deoxy-DADMe-Immucillin-A | M. tuberculosis 5'-dAdo/MTA Nucleosidase (Rv0091) Inhibition | Recombinant Rv0091 | Ki | 640 pM[9] |
| Hexylthio-DADMe-Immucillin-A | M. tuberculosis 5'-dAdo/MTA Nucleosidase (Rv0091) Inhibition | Recombinant Rv0091 | Ki | 87 pM[9] |
| MT-DADMe-ImmA (MTDIA) | Human 5'-methylthioadenosine phosphorylase (MTAP) Inhibition | Human MTAP | Ki | 90 pM |
| 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine (MDL 73811) | S-adenosylmethionine decarboxylase (AdoMetDC) Inhibition | T. brucei AdoMetDC | - | Potent inhibitor[10] |
| 5'-amino-5'-deoxyadenosine sulfonamide derivatives (34, 35, 46) | SARS-CoV-2 nsp14/10 Methyltransferase Inhibition | Recombinant nsp14/10 | Binding Affinity | Nanomolar range[11] |
| 5'-amino-5'-deoxyadenosine sulfonamide derivatives (34, 40, 42) | METTL3/14 Methyltransferase Inhibition | Recombinant METTL3/14 | Binding Affinity | Low micromolar range[11] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogs stem from their interaction with various cellular signaling pathways and enzymes.
Anticancer Mechanisms
Several this compound analogs exert their anticancer effects by targeting key enzymes or pathways crucial for cancer cell proliferation and survival. For instance, certain analogs function as inhibitors of S-adenosylmethionine decarboxylase, an enzyme involved in polyamine biosynthesis, which is often upregulated in cancer.[10][12][13] Others, like the 5',7-disubstituted 7-deaza-adenosine derivatives, act as irreversible pan-FGFR inhibitors, blocking the fibroblast growth factor receptor signaling pathway that is frequently dysregulated in various cancers.[14] Deoxyadenosine analogs can also induce apoptosis in cancer cells by damaging DNA and directly affecting mitochondrial integrity, leading to the release of pro-apoptotic factors.[15]
Antiviral Mechanisms
The antiviral activity of this compound analogs often involves the inhibition of viral replication. For example, 5'-modified 2'-deoxyadenosine (B1664071) analogs have shown activity against the Hepatitis C virus (HCV) by potentially interfering with viral RNA replication.[5][6] The proposed mechanism for some antiviral nucleoside analogs involves their conversion to the active 5'-triphosphate form, which can then inhibit viral polymerases, leading to chain termination of the growing viral nucleic acid strand.[16]
Enzyme Inhibition
Many this compound analogs are potent inhibitors of various enzymes. For instance, 5'-amino-5'-deoxyadenosine and its derivatives are strong inhibitors of adenosine kinase.[8] Another class of analogs, the DADMe-Immucillins, are powerful transition-state analog inhibitors of this compound/5'-methylthioadenosine nucleosidases, enzymes found in bacteria like Mycobacterium tuberculosis.[9] Furthermore, derivatives of 5'-amino-5'-deoxyadenosine have been identified as inhibitors of methyltransferases, a class of enzymes increasingly recognized as important drug targets.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of these analogs. Below are generalized protocols for key assays.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay determines the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analog and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Antiviral Assay (HCV Replicon Assay)
This cell-based assay is used to evaluate the efficacy of compounds against Hepatitis C virus replication.
-
Cell Culture: Maintain Huh-7 cells harboring an HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Compound Application: Plate the replicon cells in 96-well plates and treat them with various concentrations of the test compound.
-
Incubation: Incubate the plates for 72 hours to allow for viral replication and compound activity.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration.
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compound on the same cell line (e.g., using an MTT assay) to determine the selectivity index (CC50/EC50).
Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific enzyme.
-
Reagent Preparation: Prepare a reaction buffer containing the enzyme, substrate (e.g., ATP), and any necessary cofactors.
-
Inhibitor Addition: Add varying concentrations of the this compound analog to the reaction mixture.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction at a specific temperature for a set period.
-
Detection: Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 or Ki value.
Conclusion
Structural analogs of this compound represent a promising class of molecules with a broad spectrum of biological activities. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the design of even more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H13N5O3 | CID 439182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 5'-modified 2'-deoxyadenosine analogues as anti-hepatitis C virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-HCV activity of 2',5'-deoxy-5'-phenacyladenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5′-O-Masked 2′-deoxyadenosine analogues as lead compounds for hepatitis C virus (HCV) therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transition State Analogue Inhibitors of 5′-Deoxyadenosine/5′-Methylthioadenosine Nucleosidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of analogs of 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine (MDL 73811, or AbeAdo) – an inhibitor of S-adenosylmethionine decarboxylase with antitrypanosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of analogs of 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine (MDL 73811, or AbeAdo) - An inhibitor of S-adenosylmethionine decarboxylase with antitrypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors [mdpi.com]
- 15. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Established Roles of 5'-Deoxyadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the established roles of 5'-Deoxyadenosine (5'-dAdo), a critical nucleoside analog involved in fundamental biochemical processes. Through a comparative analysis with functionally related molecules, this document outlines the significance of 5'-dAdo as a metabolic byproduct, a signaling molecule, and a potential therapeutic agent. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support further research and drug development efforts.
Byproduct and Inhibitor of Radical SAM Enzymes
A primary and well-established role of 5'-dAdo is its formation as a byproduct of radical S-adenosyl-L-methionine (SAM) enzymes.[1][2] These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates a vast array of biochemical transformations by abstracting a hydrogen atom from a substrate. Subsequently, the radical is quenched, resulting in the formation of 5'-dAdo.[1][2]
Accumulation of 5'-dAdo is known to cause product inhibition of radical SAM enzymes, necessitating cellular mechanisms for its removal.[3] This inhibition can disrupt essential metabolic pathways, including the biosynthesis of vital cofactors like biotin (B1667282) and lipoic acid, which are themselves synthesized by radical SAM enzymes, Biotin Synthase (BioB) and Lipoyl Synthase (LipA), respectively.[3][4][5]
Comparative Inhibition of Biotin Synthase
Experimental data highlights the inhibitory effect of 5'-dAdo on Biotin Synthase. A comparative analysis with other SAM-related metabolites reveals differences in their inhibitory potency.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound (5'-dAdo) | Biotin Synthase | 20 µM | [6] |
| S-Adenosyl-L-homocysteine (AdoHcy) | Biotin Synthase | ≤ 650 nM | [6] |
| 5'-Methylthioadenosine (MTA) | Biotin Synthase | Not an inhibitor | [6] |
Experimental Protocol: Enzyme Inhibition Assay for Biotin Synthase
This protocol outlines a general method for determining the inhibition constant (Ki) of compounds against Biotin Synthase.
Materials:
-
Purified Biotin Synthase
-
S-adenosyl-L-methionine (SAM)
-
Dethiobiotin (DTB)
-
Reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH)
-
Inhibitor (e.g., 5'-dAdo, AdoHcy)
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives)
-
Quenching solution (e.g., acid or organic solvent)
-
Analytical system (e.g., HPLC) for product quantification
Procedure:
-
Enzyme Reconstitution: Reconstitute apo-Biotin Synthase with iron and sulfide (B99878) to form the [4Fe-4S] clusters under anaerobic conditions.
-
Reaction Mixture Preparation: In an anaerobic environment, prepare reaction mixtures containing assay buffer, DTB, the reducing system, and varying concentrations of the inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding SAM.
-
Incubation: Incubate the reactions at a constant temperature for a defined period.
-
Quenching: Stop the reactions by adding a quenching solution.
-
Product Analysis: Quantify the amount of biotin produced using HPLC or a similar analytical technique.
-
Data Analysis: Plot the reaction velocity against the substrate concentration at different inhibitor concentrations. Determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-inhibition models).
Metabolic Salvage of this compound
To counteract the toxic accumulation of 5'-dAdo, cells have evolved salvage pathways to recycle this byproduct. A prominent pathway is the dihydroxyacetone phosphate (B84403) (DHAP) shunt. In this pathway, 5'-dAdo is first converted to 5-deoxyribose-1-phosphate (dR1P) by a phosphorylase or through the sequential action of a nucleosidase and a kinase. dR1P is then metabolized into dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499) by an isomerase and an aldolase, respectively. These products can then enter central carbon metabolism.[7]
Cytotoxicity and Potential Therapeutic Applications
The accumulation of deoxyadenosine (B7792050) analogs can be toxic to cells, a property that has been explored for therapeutic purposes, particularly in cancer chemotherapy. While direct IC50 values for 5'-dAdo across a range of cell lines are not extensively documented in readily available literature, studies on related compounds like Cordycepin (3'-deoxyadenosine) provide a valuable comparison.
Comparative Cytotoxicity of Deoxyadenosine Analogs
| Compound | Cell Line(s) | IC50/EC50 | Biological Effect | Reference |
| Cordycepin (3'-deoxyadenosine) | TdT+ leukemic cells | Varies (sensitive) | Cytotoxic | [8] |
| PHA-activated PBM | 8 µM | Cytotoxic | [8] | |
| Resting PBM | 32 µM | Cytotoxic | [8] | |
| Vero cells (Dengue Virus) | EC50 = 26.94 µM | Antiviral | [8] | |
| Vero E6 cells (SARS-CoV-2) | EC50 = 2.01 µM | Antiviral | [3] | |
| Vero cells (SARS-CoV-2) | IC50 = 29 µM | Antiviral | [9][10] | |
| Aristeromycin | Vero, Huh7, MRC-5 cells (MERS-CoV) | EC50 = 0.2 - 1.4 µM | Antiviral | [11] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes a common method for assessing the cytotoxicity of a compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Compound to be tested (e.g., 5'-dAdo, Cordycepin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting a dose-response curve.
Signaling and Other Biological Roles
Beyond its role as a metabolic byproduct, 5'-dAdo has been implicated in cell signaling and other biological activities.
Chemoattractant for Bacteria
There is evidence to suggest that 5'-dAdo, along with MTA, can act as a chemoattractant for motile heterotrophic bacteria. This suggests a role in mediating microbial interactions and potentially influencing nutrient cycling in microbial communities.
Experimental Protocol: Bacterial Chemotaxis Swarm Plate Assay
This qualitative assay can be used to observe the chemotactic response of bacteria to a test compound.
Materials:
-
Bacterial strain of interest
-
Semi-solid agar (B569324) plates (e.g., 0.3% agar in appropriate growth medium)
-
Test compound (5'-dAdo) solution
-
Control solution (buffer or non-attractant)
-
Sterile filter paper discs
Procedure:
-
Prepare Plates: Pour semi-solid agar into petri dishes and allow them to solidify.
-
Inoculation: Inoculate the center of each plate with a small volume of a liquid culture of the motile bacteria.
-
Application of Compound: Place a sterile filter paper disc soaked with the test compound solution at a distance from the inoculation point. Place a control disc soaked with buffer on the opposite side.
-
Incubation: Incubate the plates at an appropriate temperature.
-
Observation: Observe the plates over time for the formation of a "swarm" of bacteria migrating towards the chemoattractant.
Anti-Orthopoxvirus Activity
Conclusion
This compound plays multifaceted roles in cellular biology. As an unavoidable byproduct of radical SAM enzymes, its accumulation can be inhibitory, leading to the evolution of efficient salvage pathways. The toxicity of related deoxyadenosine analogs has been harnessed for therapeutic purposes, and the potential anti-orthopoxvirus activity of 5'-dAdo warrants further exploration. Furthermore, its role as a bacterial chemoattractant opens up new avenues for understanding inter-species communication in microbial ecosystems. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the established and emerging roles of this important biomolecule.
References
- 1. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 2. Radical SAM enzymes - Wikipedia [en.wikipedia.org]
- 3. Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro Demonstration of Human Lipoyl Synthase Catalytic Activity in the Presence of NFU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cordycepin Inhibits Virus Replication in Dengue Virus-Infected Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Therapeutic Potential of Cordyceps Mushroom on SARS-CoV-2 Using Virtual Screening against Mpro and In Vitro Validation of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
Independent Verification of 5'-Deoxyadenosine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxyadenosine (5'-dAdo) is a naturally occurring nucleoside analog that has garnered significant interest in the scientific community due to its role as a key metabolite and potential modulator of various cellular processes. As a byproduct of radical S-adenosyl-L-methionine (SAM)-dependent enzymatic reactions, its intracellular concentration is tightly regulated to prevent cytotoxicity.[1][2] This guide provides an objective comparison of the known and potential mechanisms of action of 5'-dAdo, supported by experimental data from related compounds, and details the experimental protocols required for independent verification.
Established Mechanism of Action: Inhibition of SAM-Dependent Enzymes
The most well-documented role of this compound is as a product inhibitor of radical SAM enzymes. These enzymes are crucial for a wide range of metabolic pathways, including the biosynthesis of cofactors such as biotin (B1667282) and lipoic acid.[3] Accumulation of 5'-dAdo leads to the inhibition of these enzymes, which can result in cellular toxicity.[3] This inhibitory action is a direct consequence of product feedback inhibition, a common regulatory mechanism in metabolic pathways.
Potential Mechanisms of Action Inferred from Structurally Related Analogs
Direct experimental verification of this compound's effects on specific mammalian signaling pathways is an active area of research. However, compelling evidence from studies on its structurally similar analogs, such as 5'-deoxy-5'-methylthioadenosine (MTA) and 2',5'-dideoxyadenosine (B1206784), provides a strong foundation for hypothesizing its potential mechanisms of action.
Inhibition of Adenylyl Cyclase and Modulation of cAMP Signaling
The synthetic analog 2',5'-dideoxyadenosine is a well-characterized non-competitive inhibitor of adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[4][5] It exerts its effect by binding to the P-site of the enzyme, an allosteric regulatory site distinct from the ATP-binding catalytic site.[6] Given the structural similarity, it is plausible that 5'-dAdo could also inhibit adenylyl cyclase, thereby modulating cAMP-dependent signaling pathways that are crucial for a myriad of cellular functions.
Comparative Inhibitory Data on Adenylyl Cyclase
| Compound | Target/System | IC50 Value (µM) | Reference |
| 2',5'-Dideoxyadenosine | Detergent-solubilized rat brain membranes | 3 | [7] |
| 2',5'-Dideoxyadenosine | Forskolin-activated adenylyl cyclase in HEK293 cells | 33 | [8] |
| 2',5'-Dideoxyadenosine | Purified bovine brain enzyme | 45 | [4] |
Modulation of Key Cellular Signaling Pathways: PI3K/AKT, MAPK/ERK, and NF-κB
Studies on 5'-deoxy-5'-methylthioadenosine (MTA), a naturally occurring analog of 5'-dAdo, have demonstrated its ability to interfere with multiple signaling pathways that are fundamental to cell survival, proliferation, and inflammation. In natural killer (NK) cells, MTA has been shown to block the activation of the PI3K/AKT/S6, MAPK/ERK, and NF-κB signaling cascades.[9][10] These findings suggest that 5'-dAdo may possess similar immunomodulatory and anti-proliferative properties by targeting these critical pathways.
Induction of Apoptosis via the Intrinsic Pathway
Deoxyadenosine and its analogs have been shown to induce apoptosis in various cancer cell lines.[11][12] The proposed mechanism involves the cellular uptake of the nucleoside, followed by its phosphorylation to the corresponding triphosphate form. This metabolite can then activate the intrinsic apoptotic pathway, leading to the activation of caspase-9 and caspase-3, and subsequent execution of programmed cell death.[11] This suggests that 5'-dAdo could be a valuable molecule in cancer research for its pro-apoptotic potential.
Interaction with Adenosine (B11128) Receptors
The analog 5'-deoxy-5'-methylthioadenosine (MTA) has been reported to act as an agonist at adenosine A1 receptors and an antagonist at A2 receptors.[3] This dual activity on adenosine receptors, which are key regulators of physiological processes in the cardiovascular, nervous, and immune systems, suggests that 5'-dAdo might also exhibit complex pharmacological effects through direct interaction with these G protein-coupled receptors.
Experimental Protocols for Independent Verification
To independently verify the proposed mechanisms of action of this compound, the following experimental protocols are recommended.
Adenylyl Cyclase Activity Assay
This assay determines the effect of 5'-dAdo on the production of cAMP by adenylyl cyclase.
Materials:
-
Cell membranes expressing the adenylyl cyclase of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
[α-³²P]ATP
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Dowex and alumina (B75360) columns for separation of [³²P]cAMP
Procedure:
-
Prepare reaction mixtures containing cell membranes, assay buffer, phosphodiesterase inhibitor, and varying concentrations of 5'-dAdo.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [α-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the adenylyl cyclase activity and determine the IC50 value for 5'-dAdo.
Western Blot Analysis of Signaling Pathway Activation
This method is used to assess the phosphorylation status of key proteins in the PI3K/AKT, MAPK/ERK, and NF-κB signaling pathways.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., growth factor, cytokine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with varying concentrations of 5'-dAdo for a specified time.
-
Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of 5'-dAdo on protein phosphorylation.
Apoptosis Assay (Caspase Activity)
This assay measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
Fluorometer
Procedure:
-
Seed cells in a multi-well plate and treat with varying concentrations of 5'-dAdo for a specified time.
-
Lyse the cells to release intracellular contents.
-
Add the fluorogenic caspase-3/7 substrate to the cell lysates.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer.
-
An increase in fluorescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential inhibition of the adenylyl cyclase signaling pathway by this compound.
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of 5'deoxy-5'-methylthioadenosine on the metabolism of S-adenosyl methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5'-Deoxy-5'-methylthioadenosine: a nucleoside which differentiates between adenosine receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of 2',5'-dideoxyadenosine to brain membranes. Comparison to P-site inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of 5'-Deoxyadenosine: A Comparative Analysis Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of metabolic compounds on different cell types is paramount. 5'-Deoxyadenosine (5'-dAdo), a naturally occurring nucleoside, has garnered significant interest for its potential role in cellular processes and as a modulator of disease states. This guide provides an objective comparison of the effects of this compound across various cell lines, supported by experimental data and detailed methodologies, to illuminate its therapeutic potential and mechanism of action.
Differential Cytotoxicity and the Critical Role of MTAP
The cytotoxic effects of this compound are highly dependent on the metabolic profile of the cell, particularly the expression of the enzyme 5'-methylthioadenosine phosphorylase (MTAP). In normal cells, MTAP plays a crucial role in the purine (B94841) salvage pathway, breaking down 5'-deoxy-5'-methylthioadenosine (MTA), a structurally similar molecule to 5'-dAdo, into adenine (B156593) and 5-methylthioribose-1-phosphate. Cell lines with proficient MTAP expression can metabolize 5'-dAdo, mitigating its cytotoxic effects.
However, a significant subset of cancers exhibits a deficiency in MTAP, often due to co-deletion with the adjacent tumor suppressor gene CDKN2A on chromosome 9p21. This deficiency leads to an accumulation of MTA and renders these cells exquisitely sensitive to purine synthesis inhibitors and, by extension, to the effects of this compound.
While direct IC50 values for this compound are not extensively reported, studies on the related compound MTA in cholangiocarcinoma (CCA) cell lines highlight this principle. In MTAP-deficient CCA cell lines (KKU-213A and KKU-213B), MTA demonstrated a dose-dependent reduction in cell viability.[1] In contrast, a normal bile duct cell line (MMNK-1) with proficient MTAP expression was less affected.[1] This suggests a similar pattern of selective cytotoxicity for this compound in MTAP-deficient cancer cells.
Table 1: Comparative Cytotoxicity of 5'-deoxy-5'-methylthioadenosine (MTA) in Cholangiocarcinoma Cell Lines
| Cell Line | MTAP Status | IC50 (µg/mL) - 72 hours | IC50 (µg/mL) - 7 days |
| KKU-213A | Deficient | 46.4 ± 1.5 | 18.9 ± 0.8 |
| KKU-213B | Deficient | 49.2 ± 2.1 | 21.3 ± 1.1 |
| MMNK-1 (Normal) | Proficient | > 100 | > 100 |
Data adapted from a study on 5'-deoxy-5'-methylthioadenosine (MTA), a related nucleoside, which demonstrates the principle of MTAP-dependent cytotoxicity.[1]
Induction of Apoptosis: A Common Mechanism of Action
A primary mechanism through which this compound exerts its anti-proliferative effects is the induction of apoptosis, or programmed cell death. This effect is particularly pronounced when cellular adenosine (B11128) deaminase (ADA) is inhibited, preventing the breakdown of deoxyadenosine (B7792050).
In a study involving estrogen receptor-positive (MCF-7) and -negative (MDA-MB468) human breast cancer cell lines, the combination of deoxyadenosine and an ADA inhibitor led to significant growth inhibition and morphological changes consistent with apoptosis.[2] The study further revealed that this process is mediated through the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9 in both cell lines.[2] Interestingly, caspase-3 activation was only observed in MDA-MB468 cells, suggesting the involvement of caspase-3-independent pathways in MCF-7 cells.[2]
The apoptotic cascade initiated by deoxyadenosine analogs involves the release of pro-apoptotic mitochondrial proteins such as cytochrome c and apoptosis-inducing factor.[3] Furthermore, the phosphorylation of deoxyadenosine to its triphosphate form (dATP) is crucial for its apoptotic activity.
Table 2: Apoptotic Effects of Deoxyadenosine in Breast Cancer Cell Lines
| Cell Line | Treatment | Key Apoptotic Events Observed |
| MCF-7 | Deoxyadenosine + ADA inhibitor | Morphological changes, Caspase-9 activation |
| MDA-MB468 | Deoxyadenosine + ADA inhibitor | Morphological changes, Caspase-9 activation, Caspase-3 activation |
Qualitative data summarized from a study demonstrating the induction of apoptosis by deoxyadenosine in the presence of an adenosine deaminase inhibitor.[2]
Cell Cycle Arrest: Halting Proliferation
In addition to inducing apoptosis, related compounds like 5'-deoxy-5'-methylthioadenosine (MTA) have been shown to cause cell cycle arrest. In leukemia U937 cells, treatment with MTA resulted in an arrest at the M phase of the cell cycle, preventing mitotic progression. This disruption of the cell cycle is another key contributor to its anti-cancer effects. While specific quantitative data on cell cycle arrest induced by this compound across different cell lines is limited, it represents a probable mechanism of its anti-proliferative action.
Signaling Pathways Modulated by this compound and Related Compounds
The intracellular accumulation of this compound and its metabolites can significantly impact cellular signaling. The phosphorylated form, dATP, is a known inhibitor of ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides required for DNA synthesis. This inhibition can lead to a depletion of the other deoxynucleoside triphosphates (dNTPs), thereby halting DNA replication and cell proliferation.
Furthermore, studies on MTA have shown its ability to interfere with multiple signaling pathways that are crucial for cancer cell survival and proliferation, including the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways.
Caption: Intracellular signaling pathway of this compound.
Experimental Protocols
To facilitate further research and validation of the effects of this compound, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on different cell lines.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
References
- 1. Quantitative proteomics analysis reveals possible anticancer mechanisms of 5’-deoxy-5’-methylthioadenosine in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor-positive and -negative human breast cancer cells via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Statistical Analysis of 5'-Deoxyadenosine and Its Analogs in Cellular Processes
A detailed guide for researchers, scientists, and drug development professionals on the experimental data of 5'-Deoxyadenosine in comparison to Cordycepin (B1669437) and 2',5'-dideoxyadenosine (B1206784), focusing on cytotoxicity and adenylate cyclase inhibition.
This guide provides a comprehensive comparison of the biological activities of this compound with two of its structural analogs: Cordycepin (3'-deoxyadenosine) and 2',5'-dideoxyadenosine. The comparative analysis is supported by a compilation of experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a naturally occurring nucleoside analog that plays a role in various cellular processes. Understanding its activity in comparison to other analogs is crucial for drug development and research. This guide focuses on two key areas of comparison:
-
Cytotoxicity: The potential of this compound and Cordycepin to induce cell death is compared. Cordycepin, a well-studied anticancer agent, serves as a benchmark for evaluating the cytotoxic potential of this compound.
-
Adenylate Cyclase Inhibition: The inhibitory effects of this compound and 2',5'-dideoxyadenosine on adenylate cyclase, a key enzyme in cellular signaling, are examined. 2',5'-dideoxyadenosine is a known potent inhibitor of this enzyme.
By presenting a side-by-side statistical analysis of experimental data, this guide aims to provide an objective resource for evaluating the potential of this compound in different biological contexts.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: Comparison of Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Cordycepin | MCF-7 (Breast Cancer) | 9.58 - 135 | [1][2] |
| MDA-MB-231 (Breast Cancer) | >100 | [1] | |
| HT29 (Colon Cancer) | 92.05 | [3] | |
| NB-4 (Leukemia) | 73.2 | [4] | |
| U937 (Leukemia) | 90.4 | [4] | |
| HepG2 (Liver Cancer) | >50 | [2] | |
| SGC-7901 (Gastric Cancer) | >80 | [2] |
Note: IC50 values for Cordycepin can vary depending on the experimental conditions and the specific clone of the cell line used.
Table 2: Comparison of Adenylate Cyclase Inhibition (IC50 Values)
| Compound | Enzyme Source/Assay Condition | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| 2',5'-dideoxyadenosine | Detergent solubilized rat brain membranes | 3 | [5][6][7] |
| Purified bovine brain enzyme | 45 | ||
| Forskolin-stimulated, cultured bovine aortic endothelial cells | 540 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols for the discussed assays.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cell lines.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound, Cordycepin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (this compound or Cordycepin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Adenylate Cyclase Inhibition Assay
This protocol outlines a method to measure the inhibition of adenylate cyclase activity.
Materials:
-
Cell membranes or purified adenylate cyclase
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5)
-
ATP
-
This compound, 2',5'-dideoxyadenosine
-
Adenylyl cyclase activator (e.g., Forskolin)
-
cAMP detection kit
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the test inhibitor (this compound or 2',5'-dideoxyadenosine) at various concentrations, and the adenylyl cyclase preparation.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C.
-
Initiation: Start the reaction by adding ATP and an activator (if used).
-
Incubation: Incubate the reaction mixture for a defined time (e.g., 10-30 minutes) at 30°C.
-
Termination: Stop the reaction (e.g., by adding HCl or heating).
-
cAMP Quantification: Measure the amount of cAMP produced using a commercial cAMP detection kit.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vitro DNA Replication Assay
This assay is used to assess the effect of nucleoside analogs on DNA synthesis.
Materials:
-
Purified DNA polymerase
-
Primed DNA template
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP
-
Test compounds (this compound or its triphosphate form)
-
Reaction buffer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the DNA template, primers, DNA polymerase, and reaction buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixtures.
-
Initiation of Replication: Start the reaction by adding the dNTP mix (containing the radiolabeled dNTP).
-
Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 37°C) for a specific time.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA.
-
Quantification: Measure the incorporation of the radiolabeled dNTP into the DNA to quantify the extent of DNA synthesis.
-
Data Analysis: Determine the inhibitory effect of the compound on DNA replication.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of this compound.[8][9]
Caption: Simplified mechanism of action for Cordycepin.
Experimental Workflows
References
- 1. The Inhibitory Effect of Cordycepin on the Proliferation of MCF-7 Breast Cancer Cells, and Its Mechanism: An Investigation Using Network Pharmacology-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2',5'-Dideoxyadenosine | Adenylyl cyclase | AChR | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Peer-Reviewed Methods for 5'-Deoxyadenosine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peer-reviewed methods for the study of 5'-Deoxyadenosine (5'-dA), a key metabolite in cellular processes and a potential therapeutic target. We will delve into analytical techniques for its quantification, biological assays to probe its function, and the signaling pathways it modulates. This document is intended to assist researchers in selecting the most appropriate methodologies for their specific research needs by providing comparative data, detailed experimental protocols, and visual workflows.
Analytical Methods for this compound Quantification
The accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. The two most prominent methods employed for this purpose are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Method Performance
| Parameter | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on physicochemical properties, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Lower, typically in the micromolar (µM) range. | High, capable of detecting nanomolar (nM) to picomolar (pM) concentrations.[1] |
| Specificity | Lower, susceptible to interference from co-eluting compounds with similar UV absorbance. | High, provides structural information for definitive identification. |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range. |
| Accuracy | Generally good, but can be affected by matrix effects. | High, with the use of internal standards to correct for matrix effects. |
| Precision (%CV) | Typically <15%. | Typically <15%. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and operational expenses. |
| Throughput | Can be high, especially with optimized methods. | Can be high-throughput with rapid chromatography methods. |
Experimental Protocols
This protocol provides a general framework for the analysis of this compound using HPLC-UV.
1. Sample Preparation (from cell culture media):
- To 1 mL of cell culture medium, add 2 mL of ice-cold methanol (B129727) to precipitate proteins.
- Vortex for 1 minute and incubate at -20°C for 30 minutes.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and acetonitrile (B52724) (e.g., 95:5 v/v).[2]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: 260 nm.[2]
3. Data Analysis:
- Generate a standard curve by injecting known concentrations of this compound.
- Quantify this compound in the samples by comparing their peak areas to the standard curve.
This protocol is adapted from methods used for similar nucleosides and offers higher sensitivity and specificity.
1. Sample Preparation (from plasma):
- To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled this compound).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex and centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant and evaporate to dryness.
- Reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system.
- Column: C18 or HILIC column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient tailored to the specific column and system.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 252.1 -> 136.1).
3. Data Analysis:
- Quantify this compound using a calibration curve prepared with known concentrations of the standard and a fixed concentration of the internal standard.
Comparative Workflow for Analytical Methods
Caption: Comparative workflow for this compound quantification.
Biological Assays for this compound Research
Investigating the biological function of this compound requires robust assay systems. Key methodologies include enzyme activity assays to study its metabolism and fluorescence polarization assays to examine its binding to protein targets.
Comparison of Biological Assay Performance
| Assay Type | Principle | Throughput | Key Parameters Measured | Common Applications |
| Enzyme Activity Assay (Spectrophotometric) | Measures the change in absorbance of a substrate or product over time due to enzymatic conversion. | Low to Medium | Km, Vmax, IC50 | Studying enzymes that metabolize 5'-dA (e.g., this compound deaminase), screening for enzyme inhibitors. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. | High | Kd, IC50 | Studying the binding of 5'-dA or its analogs to target proteins (e.g., methyltransferases), high-throughput screening for binding inhibitors.[3] |
Experimental Protocols
This protocol is for measuring the activity of an enzyme that deaminates this compound, such as this compound deaminase (DadD).[4]
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- Substrate Solution: Prepare a stock solution of this compound in the assay buffer.
- Enzyme Solution: Purified this compound deaminase diluted in assay buffer.
2. Assay Procedure:
- In a UV-transparent 96-well plate or cuvette, add the assay buffer and varying concentrations of the this compound substrate.
- Initiate the reaction by adding the enzyme solution.
- Immediately monitor the decrease in absorbance at 265 nm (the wavelength at which adenosine (B11128) absorbs more strongly than inosine) at a constant temperature (e.g., 25°C).
3. Data Analysis:
- Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.
- Plot the reaction rates against substrate concentrations to determine Michaelis-Menten kinetic parameters (Km and Vmax).
This protocol describes a competition assay to screen for compounds that inhibit the binding of a fluorescently labeled ligand to a target protein, which could be adapted for this compound if a suitable fluorescent analog and binding partner are available.[3]
1. Reagent Preparation:
- FP Buffer: e.g., 20 mM Sodium Phosphate (B84403) pH 7.5, 5 mM MgCl₂, 1 mM DTT.[3]
- Target Protein: A protein that binds this compound (e.g., a methyltransferase).
- Fluorescent Probe: A fluorescently labeled analog of a known binder to the target protein's active site (e.g., fluorescein-labeled S-adenosylhomocysteine for methyltransferases).[3]
- Test Compound: this compound or other potential inhibitors.
2. Assay Procedure:
- In a black, low-binding 384-well plate, add the target protein and the fluorescent probe at concentrations optimized for a stable FP signal.
- Add varying concentrations of the test compound (this compound).
- Incubate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
- Measure fluorescence polarization using a plate reader equipped with appropriate filters.
3. Data Analysis:
- A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.
- Plot the change in polarization against the concentration of the test compound to determine the IC50 value.
Signaling and Metabolic Pathways of this compound
This compound is a byproduct of radical S-adenosylmethionine (SAM) enzyme reactions and its accumulation can be toxic, necessitating efficient salvage pathways.[5] These pathways not only detoxify the cell but also recycle valuable metabolic intermediates.
This compound Salvage Pathway
The primary route for this compound metabolism is the salvage pathway, which converts it into components that can re-enter central metabolism.
Caption: The this compound salvage pathway.
This guide provides a foundational understanding of the key methodologies in this compound research. The choice of method will ultimately depend on the specific research question, available instrumentation, and the required level of sensitivity and throughput. The provided protocols and diagrams serve as a starting point for developing and implementing robust experimental designs.
References
- 1. db.cngb.org [db.cngb.org]
- 2. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 3. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluorescence Polarization Biophysical Assay for the Naegleria DNA Hydroxylase Tet1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5'-Deoxyadenosine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of 5'-Deoxyadenosine, a nucleoside analog utilized in various research applications.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care to minimize exposure and maintain a safe laboratory environment.[1] Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat is recommended.
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to adhere to all national and local regulations governing chemical waste.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, contaminated PPE, and labware (e.g., pipette tips, tubes), as chemical waste.[2]
-
Do not mix this compound waste with other waste streams. Keep it in its original container whenever possible.
-
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Disposal of Contaminated Materials:
-
Place all contaminated items, such as gloves, weighing papers, and disposable labware, into the designated solid chemical waste container.[2]
-
Handle uncleaned empty containers as you would the product itself.
-
-
Final Disposal:
-
Arrange for the disposal of the chemical waste through a licensed and qualified professional waste disposal service.[3] This ensures compliance with all relevant regulations.
-
Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentrations for this compound were identified in the reviewed safety data sheets. Disposal procedures are based on qualitative best practices for non-hazardous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5'-Deoxyadenosine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate and essential safety and logistical information for handling 5'-Deoxyadenosine, including detailed operational and disposal plans. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
Hazard Summary: While specific toxicity data for this compound is not extensively documented, it should be handled with care as a potentially hazardous chemical. General precautions for handling nucleoside analogs include avoiding ingestion, inhalation, and contact with skin and eyes.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields | Protects against splashes and dust. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin and Body Protection | - Nitrile gloves (or other chemical-resistant gloves)- Laboratory coat | Prevents skin contact. Inspect gloves for tears before use and wash hands thoroughly after removal.[1][3] A fully buttoned lab coat protects the body and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the solid form outside of a chemical fume hood or if there is a risk of generating dust.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling is crucial for personnel safety and maintaining the integrity of the compound.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area. For handling the solid compound or preparing solutions, it is highly recommended to use a chemical fume hood to minimize inhalation exposure.[4]
-
Ensure a safety shower and eye wash station are readily accessible.
-
Clear the workspace of any unnecessary items to prevent contamination.
-
-
Handling the Solid Compound:
-
This compound is typically supplied as a crystalline solid.[1]
-
When weighing and transferring the powder, do so carefully to avoid creating dust.
-
Use appropriate tools such as a spatula and a weigh boat. All contaminated disposable materials should be considered chemical waste.
-
-
Solution Preparation:
-
Consult the product's data sheet for solubility information. This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
If preparing aqueous solutions, be aware of the compound's limited solubility.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]
-
Decontaminate the work surface with an appropriate solvent.
-
Remove and properly dispose of all contaminated PPE.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound should be treated as hazardous chemical waste.[3][4]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, weigh boats, and empty containers, in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically resistant waste container. Do not dispose of this waste down the drain.[2][3]
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[3]
-
Include any solvent components and their approximate concentrations.
-
-
Storage and Pickup:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spill: For small spills, carefully sweep or wipe up the material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[1]
Diagrams
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
